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  • Product: Methyl 5-chloro-6-hydroxynicotinate
  • CAS: 1214365-99-7

Core Science & Biosynthesis

Foundational

Core Compound Profile and Physicochemical Properties

An In-depth Technical Guide to Methyl 5-chloro-6-hydroxynicotinate (CAS 316166-47-9) For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Methyl 5-chlo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 5-chloro-6-hydroxynicotinate (CAS 316166-47-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 5-chloro-6-hydroxynicotinate, a key heterocyclic building block. We will delve into its chemical properties, synthesis, analytical characterization, applications in medicinal chemistry and agrochemical research, and essential safety protocols. The insights provided are grounded in established scientific literature and best practices, aimed at empowering researchers to effectively utilize this versatile compound in their development pipelines.

Methyl 5-chloro-6-hydroxynicotinate, also known by its IUPAC name methyl 5-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate, is a substituted pyridine derivative.[1] Its structure incorporates a chloro group, a hydroxyl group (existing in tautomeric equilibrium with the pyridone form), and a methyl ester, making it a highly reactive and versatile intermediate for further chemical modifications.[2] This trifunctional nature is the cornerstone of its utility in constructing more complex molecular architectures.

The compound's physical and chemical properties are critical for its handling, storage, and application in synthetic chemistry. Below is a summary of its key characteristics.

PropertyValueSource
CAS Number 316166-47-9[1]
Molecular Formula C₇H₆ClNO₃[3]
Molecular Weight 187.58 g/mol [1][3]
Physical Form Solid[1][4]
Melting Point 142-143 °C[4]
Boiling Point 383.8 ± 37.0 °C at 760 mmHg[4]
Purity Typically ≥98%[3][4]
Storage Temperature 2-8°C[1]
InChI Key NVEWDXZTSKXQJB-UHFFFAOYSA-N[1]
InChI Code 1S/C7H6ClNO3/c1-12-7(11)4-2-5(8)6(10)9-3-4/h2-3H,1H3,(H,9,10)[1]

Synthesis and Mechanistic Rationale

The synthesis of Methyl 5-chloro-6-hydroxynicotinate is a critical process for its availability in research and development. A common and accessible method involves the chlorination of a 5-hydroxynicotinate precursor.

Experimental Protocol: Synthesis from Methyl 5-hydroxynicotinate

This protocol details a laboratory-scale synthesis via electrophilic chlorination. The choice of sodium hypochlorite as the chlorinating agent is cost-effective and relatively safe to handle compared to gaseous chlorine.

Rationale: The reaction proceeds via an electrophilic aromatic substitution. The pyridine ring, while generally electron-deficient, is activated towards electrophiles by the electron-donating hydroxyl group. The ice bath cooling is crucial to control the exothermicity of the reaction and to minimize the formation of potential by-products. Acidification with hydrochloric acid serves to terminate the reaction and precipitate the product, which is less soluble in acidic aqueous media.

Step-by-Step Methodology:

  • Preparation: In a flask equipped with a magnetic stirrer, dissolve methyl 5-hydroxynicotinate (4.5 g, 29 mmol) in an appropriate solvent.

  • Cooling: Place the flask in an ice bath to cool the solution. This is a critical step to manage the reaction's exothermicity.

  • Chlorination: Slowly add aqueous sodium hypochlorite (6.15%, 26.7 mL, 22 mmol) dropwise to the cooled solution. Maintaining a low temperature prevents over-chlorination and degradation.

  • Reaction: Stir the reaction mixture for 30 minutes in the ice bath, allowing the chlorination to proceed to completion.

  • Termination and Precipitation: Terminate the reaction by adding 2 M hydrochloric acid (20 mL). This step neutralizes any remaining hypochlorite and protonates the pyridine nitrogen, which decreases the product's solubility.

  • Isolation: Collect the resulting white crystalline precipitate by filtration.

  • Washing and Drying: Wash the collected solid with cold water to remove any residual acid and inorganic salts. Dry the product under vacuum to obtain Methyl 5-chloro-6-hydroxynicotinate. A typical yield for this process is around 42%.[2]

G cluster_synthesis Synthesis Workflow start Methyl 5-hydroxynicotinate step1 Dissolve & Cool (Ice Bath) start->step1 Reactant step2 Add Sodium Hypochlorite (Dropwise) step1->step2 Control Exotherm step3 Stir for 30 min step2->step3 Chlorination step4 Add 2M HCl to Terminate step3->step4 Precipitation step5 Filter to Collect Precipitate step4->step5 Isolation end Methyl 5-chloro-6-hydroxynicotinate step5->end Final Product G cluster_analysis Analytical Workflow sample Synthesized Product nmr ¹H NMR Spectroscopy sample->nmr Structure ID lcms LC-MS Analysis sample->lcms Mass Verification hplc HPLC Purity Check sample->hplc Purity % pass QC Pass nmr->pass lcms->pass hplc->pass fail QC Fail hplc->fail

Sources

Exploratory

An In-depth Technical Guide to Methyl 5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Methyl 5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxylate, a heterocyclic compound of interest in me...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. We will delve into its structural features, physicochemical properties, a plausible synthetic pathway, and its potential applications in drug discovery, grounded in established chemical principles and supported by relevant literature.

Introduction and Overview

Methyl 5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxylate is a substituted pyridinone derivative. The pyridinone scaffold is a prominent feature in many biologically active molecules, serving as a versatile building block in the design of novel therapeutic agents. These structures are known to exhibit a range of biological activities, including anticancer, antiviral, and antibacterial properties. The presence of a chlorine atom and a methyl carboxylate group on the pyridinone ring of the title compound offers multiple points for further chemical modification, making it a valuable intermediate for the synthesis of compound libraries for high-throughput screening.

Structural Elucidation and Physicochemical Properties

The structural and electronic characteristics of a molecule are fundamental to its reactivity and biological interactions. Here, we detail the key identifiers and predicted properties of Methyl 5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxylate.

Chemical Structure

The molecule consists of a dihydropyridinone ring, which is a six-membered heterocycle containing a nitrogen atom and a ketone group. It is substituted with a chlorine atom at the 5-position and a methyl carboxylate group at the 3-position.

Caption: 2D Structure of Methyl 5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxylate.

Physicochemical Data Summary

Below is a table summarizing the key identifiers and computed physicochemical properties of the compound.

PropertyValueSource
CAS Number 316166-47-9BLDpharm[1]
Molecular Formula C7H6ClNO3N/A
Molecular Weight 187.58 g/mol N/A
IUPAC Name methyl 5-chloro-6-oxo-1,6-dihydropyridine-3-carboxylateN/A
SMILES COC(=O)C1=CC(=O)NC=C1ClN/A
Predicted LogP 0.85N/A
Predicted pKa 7.5 (acidic), -1.5 (basic)N/A

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The synthesis commences with the chlorination of 6-hydroxynicotinic acid to yield 5-chloro-6-hydroxynicotinic acid, which is then esterified to the final product. The pyridinone tautomer is expected to be the more stable form.

Synthesis of Methyl 5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxylate start 6-Hydroxynicotinic Acid intermediate 5-Chloro-6-hydroxynicotinic Acid start->intermediate reagent1 Chlorinating Agent (e.g., SOCl2/Cl2) product Methyl 5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxylate intermediate->product reagent2 Methanol (CH3OH) Acid Catalyst (e.g., H2SO4) reagent1->intermediate Chlorination reagent2->product Esterification

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on analogous reactions and should be optimized for safety and yield in a laboratory setting.

Step 1: Synthesis of 5-Chloro-6-hydroxynicotinic Acid

This step is adapted from a patented procedure for the chlorination of 6-hydroxynicotinic acid.[2]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend 6-hydroxynicotinic acid in a suitable inert solvent such as chloroform.

  • Addition of Thionyl Chloride: Add thionyl chloride dropwise to the suspension at room temperature. An excess of thionyl chloride is typically used.

  • Chlorination: Heat the reaction mixture to reflux. Once the initial reaction to form the acid chloride subsides, introduce chlorine gas into the reaction mixture while maintaining the reflux temperature.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. The product, 5-chloro-6-hydroxynicotinoyl chloride, is expected to precipitate. Filter the solid and wash with a cold solvent.

  • Hydrolysis: Carefully hydrolyze the acid chloride by adding it to water to obtain 5-chloro-6-hydroxynicotinic acid.

Step 2: Synthesis of Methyl 5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxylate

This step is a standard Fischer esterification.

  • Reaction Setup: In a round-bottom flask, dissolve the 5-chloro-6-hydroxynicotinic acid from Step 1 in an excess of methanol.

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the solution.

  • Reflux: Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Characterization

While experimental spectra for the title compound are not widely published, we can predict the key spectroscopic features based on its structure and data from analogous compounds.[3]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridinone ring, the methyl group of the ester, and the N-H proton.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0br s1HN-H
~8.0 - 8.2d1HH-2
~7.8 - 8.0d1HH-4
~3.8s3H-OCH₃
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~165C=O (ester)
~160C=O (pyridinone)
~145C-2
~140C-4
~120C-3
~110C-5
~52-OCH₃
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the stretching vibrations of the various functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
3200 - 3400N-H stretch
~1720C=O stretch (ester)
~1650C=O stretch (pyridinone)
~1600, ~1480C=C and C=N stretches
~1250C-O stretch (ester)
~750C-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio).

  • Expected [M]+: 187.00

  • Expected [M+2]+: 189.00

Applications in Medicinal Chemistry and Drug Discovery

The pyridinone core is a privileged scaffold in medicinal chemistry, and its derivatives have been investigated for a wide range of therapeutic applications.[4] While specific biological studies on Methyl 5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxylate are not extensively documented, its structural features suggest potential as a valuable intermediate in the development of new drugs.

The chlorine substituent can modulate the electronic properties and lipophilicity of the molecule, which can influence its pharmacokinetic and pharmacodynamic properties.[5] The methyl ester group provides a handle for further synthetic modifications, such as conversion to amides, hydrazides, or other functional groups, allowing for the generation of a diverse library of compounds for biological screening.[6]

Potential areas of application for derivatives of this compound include:

  • Anticancer Agents: Many pyridinone-containing molecules have shown potent anticancer activity through various mechanisms, including kinase inhibition.[4]

  • Antimicrobial Agents: The pyridinone scaffold is present in several antibacterial and antifungal compounds.

  • Antiviral Agents: Certain pyridinone derivatives have demonstrated efficacy against a range of viruses.

The synthesis of a library of derivatives from Methyl 5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxylate and subsequent biological evaluation could lead to the discovery of novel therapeutic leads.

Conclusion

Methyl 5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxylate is a synthetically accessible and versatile heterocyclic compound. Its pyridinone core, combined with strategically placed functional groups, makes it an attractive starting material for the development of new chemical entities with potential therapeutic value. This guide has provided a comprehensive overview of its structure, properties, a plausible synthetic route, and its potential applications, offering a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.

References

  • Google Patents. CH664754A5 - 5,6-di:chloro-nicotinic acid prodn.
  • Li, X., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1983. [Link]

  • MDPI. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. [Link]

  • PubMed. Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds. [Link]

  • Google Patents. EP2428505B1 - Process for producing pyridine carboxylic acids.
  • Tian, G., & Long, S. (2023). N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. IUCrData, 8(7), x230602. [Link]

  • Google Patents. US8575350B2 - Process for producing pyridine carboxylic acids.
  • PubMed. Expanding the medicinal chemistry synthetic toolbox. [Link]

  • National Center for Biotechnology Information. Medicinal chemistry for 2020. [Link]

  • Office of Scientific and Technical Information. A Thorough Characterization of the Tellurocyanate Anion. [Link]

  • PubMed. Cubanes in Medicinal Chemistry. [Link]

  • Google Patents. WO2004060887A1 - Method for producing 5-chloro-n-({5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophene carboxamide.
  • CAS Common Chemistry. 2,3,5,6-Tetrachloroanisole. [Link]

  • ResearchGate. Getting the Numbers Right in Medicinal Chemistry. [Link]

  • Biocompare. 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid from Aladdin Scientific. [Link]

  • PubMed. Synthesis and vibrational spectroscopic analysis of some Hofmann type clathrates. [Link]

Sources

Foundational

5-chloro-6-hydroxynicotinic acid methyl ester chemical properties

An In-Depth Technical Guide to the Chemical Properties of 5-Chloro-6-Hydroxynicotinic Acid Methyl Ester For Researchers, Scientists, and Drug Development Professionals Executive Summary 5-Chloro-6-hydroxynicotinic acid m...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties of 5-Chloro-6-Hydroxynicotinic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Chloro-6-hydroxynicotinic acid methyl ester is a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. As a bifunctional heterocyclic building block, it incorporates a reactive chlorine atom, a nucleophilic hydroxyl group in tautomeric equilibrium with a pyridone structure, and a versatile methyl ester moiety. This combination of functional groups makes it a valuable intermediate for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical and agrochemical agents.[1] This guide provides a comprehensive overview of its core chemical properties, spectroscopic signature, reactivity, and synthetic utility, offering field-proven insights for its application in research and development.

Molecular Structure and Physicochemical Properties

The foundational aspect of 5-chloro-6-hydroxynicotinic acid methyl ester's chemistry is its structure. The pyridine ring is substituted at the 3, 5, and 6 positions, leading to a unique electronic and steric environment that dictates its reactivity.

Structural Identity and Tautomerism

A critical feature of this molecule is the tautomeric relationship between the 6-hydroxy-pyridine form (pyridinol) and the 6-pyridone form. Spectroscopic and crystallographic data for the parent acid, 5-chloro-6-hydroxynicotinic acid, confirm that the molecule predominantly exists in the solid state as the oxo (pyridone) tautomer, featuring an N-H bond and a ring carbonyl group.[2] This equilibrium is crucial as it influences the molecule's aromaticity, acidity, and nucleophilic character.

Caption: The tautomeric equilibrium favors the more stable 6-pyridone form.

Physicochemical Data

The key physicochemical properties of 5-chloro-6-hydroxynicotinic acid methyl ester are summarized below for quick reference.

PropertyValueSource
IUPAC Name Methyl 5-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate-
Synonyms Methyl 5-chloro-6-hydroxypyridine-3-carboxylate; 3-Chloro-2-hydroxy-5-(methoxycarbonyl)pyridine[3]
CAS Number 1214365-99-7[3]
Molecular Formula C₇H₆ClNO₃[3]
Molecular Weight 187.58 g/mol [3]
Parent Acid (CAS) 54127-63-8[4][5]
Parent Acid (M.P.) >300 °C[5][6]
Appearance Expected to be a white or off-white solid[6]

Spectroscopic Characterization

A robust understanding of the compound's spectroscopic profile is essential for reaction monitoring and quality control. The key identifying features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum of 5-chloro-6-hydroxynicotinic acid methyl ester is expected to show:

    • A sharp singlet around 3.9 ppm for the three methyl ester protons (-OCH₃).

    • Two doublets in the aromatic region (7.5-8.5 ppm ) corresponding to the two protons on the pyridine ring. Their meta-coupling would be small (J ≈ 2-3 Hz).

    • A broad singlet, typically downfield (>10 ppm ), for the acidic N-H proton of the dominant pyridone tautomer. This signal may exchange with D₂O.

  • ¹³C NMR: The spectrum will be characterized by signals for the methyl ester carbon (~52 ppm), the ester carbonyl (~165 ppm), the pyridone carbonyl (~175-180 ppm), and four distinct signals for the sp²-hybridized carbons of the pyridine ring.

Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint of the key functional groups, confirming the prevalence of the pyridone tautomer.

  • N-H Stretch: A broad absorption band in the 3200-2800 cm⁻¹ region, characteristic of the N-H bond in the hydrogen-bonded pyridone dimer.

  • C=O Stretches: Two distinct and strong carbonyl absorption bands are expected. One around 1730-1715 cm⁻¹ for the methyl ester carbonyl and another at lower frequency, around 1680-1650 cm⁻¹ , for the pyridone ring carbonyl.[7]

  • C=C/C=N Stretches: Multiple sharp bands in the 1600-1450 cm⁻¹ region corresponding to the aromatic ring vibrations.

  • C-Cl Stretch: A band in the fingerprint region, typically 800-600 cm⁻¹ .[7]

Mass Spectrometry (MS)

Mass spectrometry is definitive for confirming molecular weight and elemental composition.

  • Molecular Ion: The spectrum will exhibit a molecular ion peak (M⁺) at m/z 187.

  • Isotopic Pattern: A crucial diagnostic feature will be the presence of a prominent M+2 peak at m/z 189, with an intensity approximately one-third of the M⁺ peak. This 3:1 ratio is the characteristic isotopic signature of a molecule containing a single chlorine atom.[8]

Synthesis and Reactivity

The utility of this compound stems from the distinct reactivity of its three functional domains.

Proposed Synthesis

The most direct and logical synthesis is the esterification of its corresponding carboxylic acid, a common and scalable laboratory procedure.[9]

synthesis_workflow start 5-Chloro-6-hydroxynicotinic Acid reagents Methanol (CH3OH) Catalytic Acid (e.g., H2SO4) start->reagents product 5-Chloro-6-hydroxynicotinic Acid Methyl Ester reagents->product Reflux caption Proposed Fisher Esterification Synthesis

Caption: A standard Fisher esterification provides a direct route to the title compound.

Experimental Protocol: Fisher Esterification

  • Suspend 5-chloro-6-hydroxynicotinic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the suspension while stirring.

  • Heat the mixture to reflux and maintain for 4-12 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and reduce the volume of methanol under reduced pressure.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate (the product) is collected by filtration, washed with cold water, and dried under vacuum to yield the methyl ester.

Core Reactivity and Synthetic Applications

The compound's functionality allows for selective transformations, making it a versatile synthetic intermediate.

reactivity_diagram center_mol 5-Chloro-6-hydroxynicotinic Acid Methyl Ester hydrolysis Ester Hydrolysis (e.g., LiOH, H2O/THF) center_mol->hydrolysis alkylation O-Alkylation (e.g., R-X, K2CO3, DMF) center_mol->alkylation amination Nucleophilic Substitution (e.g., R2NH, Heat) center_mol->amination acid_prod Parent Carboxylic Acid hydrolysis->acid_prod ether_prod 6-Alkoxy Derivative alkylation->ether_prod amine_prod 5-Amino Derivative (Potential Product) amination->amine_prod caption Key Reaction Pathways

Caption: The molecule offers three primary sites for chemical modification.

  • O-Alkylation: The acidic proton on the pyridone nitrogen can be readily deprotonated by a mild base, such as potassium carbonate, to form an ambident nucleophile. Subsequent reaction with an electrophile (e.g., methyl iodide, benzyl bromide) typically occurs at the exocyclic oxygen, yielding 6-alkoxy derivatives. This is a crucial reaction for modifying the electronic properties and solubility of the scaffold. A procedure for a related isomer involves reacting it with methyl iodide and potassium carbonate in a solvent like DMF or acetone.[8]

  • Ester Hydrolysis: The methyl ester can be cleanly hydrolyzed back to the parent carboxylic acid under basic conditions (e.g., LiOH, NaOH) or acidic conditions. This unmasks a functional handle for amide bond formation or other carboxylate chemistry.

  • Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 5-position can be displaced by potent nucleophiles, although this often requires forcing conditions (high temperature, strong base) due to the electron-donating nature of the adjacent pyridone oxygen. This pathway allows for the introduction of amine, thiol, or other functional groups directly onto the pyridine core.

Its role as a synthetic intermediate is exemplified by its use in preparing metabolites of neonicotinoid insecticides like Imidacloprid, highlighting its relevance in the synthesis of biologically active molecules.[1]

Safety and Handling

Based on aggregated GHS data for the parent compound, 5-chloro-6-hydroxynicotinic acid, appropriate safety precautions are necessary.

  • Hazards: The compound is expected to cause skin and serious eye irritation.[4][10] It may also cause respiratory irritation.[4]

  • Precautions:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Store in a cool, dry place, sealed from moisture.[10]

Conclusion

5-Chloro-6-hydroxynicotinic acid methyl ester is a high-value synthetic building block defined by the interplay of its functional groups and the dominant pyridone tautomer. A thorough understanding of its spectroscopic properties is key to its successful use, while its predictable reactivity at the ester, chloro, and hydroxyl/pyridone positions provides a reliable platform for molecular diversification. For researchers in drug discovery and process development, this compound represents a versatile and powerful tool for the construction of novel heterocyclic entities.

References

  • PubChem. (n.d.). 5-Chloro-6-hydroxynicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ThermoFisher Scientific. (n.d.). Certificate of analysis: 5-Chloro-6-hydroxynicotinic acid, 98%. Retrieved from [Link]

  • Google Patents. (n.d.). CH664754A5 - 5,6-di:chloro-nicotinic acid prodn.
  • Santos, R. C., et al. (2009). Energetics and Structure of Hydroxynicotinic Acids. Crystal Structures of 2-, 4-, 6-Hydroxynicotinic and 5-Chloro-6-hydroxynicotinic Acids. The Journal of Physical Chemistry B, 113(43), 14291–14309.
  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to Differentiating Methyl 5-chloro-6-hydroxynicotinate and Methyl 6-chloro-5-hydroxynicotinate for Researchers and Drug Development Professionals

Abstract In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification and differentiation of positional isomers are of paramount importance. The bioactivity, reactivity, and physico...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification and differentiation of positional isomers are of paramount importance. The bioactivity, reactivity, and physicochemical properties of a molecule are intrinsically tied to its specific substitution pattern. This guide provides a comprehensive technical overview of the core differences between two critical isomers: methyl 5-chloro-6-hydroxynicotinate and methyl 6-chloro-5-hydroxynicotinate. We will delve into their structural nuances, comparative spectroscopic signatures, distinct synthetic pathways, and analytical separation techniques. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling unambiguous identification and utilization of these valuable chemical entities.

Introduction: The Significance of Regiochemistry in Nicotinic Acid Derivatives

Nicotinic acid and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3][4] The introduction of substituents, such as chlorine and hydroxyl groups, onto the pyridine ring can dramatically modulate a molecule's electronic properties, lipophilicity, and ability to engage in specific receptor-ligand interactions. Consequently, the precise placement of these functional groups is not a trivial matter; it is a critical determinant of a compound's ultimate biological function and therapeutic potential.

The two isomers discussed herein, methyl 5-chloro-6-hydroxynicotinate and methyl 6-chloro-5-hydroxynicotinate, while sharing the same molecular formula and weight, are expected to exhibit distinct chemical and biological profiles. This guide will provide the foundational knowledge and practical methodologies required to distinguish between these two isomers with confidence.

Structural and Physicochemical Properties: A Comparative Analysis

The fundamental difference between the two isomers lies in the relative positions of the chloro and hydroxyl substituents on the pyridine ring. This seemingly minor variation has significant implications for their electronic distribution, hydrogen bonding capabilities, and overall molecular geometry.

G cluster_0 Methyl 5-chloro-6-hydroxynicotinate cluster_1 Methyl 6-chloro-5-hydroxynicotinate 5-chloro 6-chloro

Caption: 2D structures of methyl 5-chloro-6-hydroxynicotinate and methyl 6-chloro-5-hydroxynicotinate.

Below is a table summarizing the known and predicted physicochemical properties of the two isomers.

PropertyMethyl 5-chloro-6-hydroxynicotinateMethyl 6-chloro-5-hydroxynicotinate
Molecular Formula C₇H₆ClNO₃C₇H₆ClNO₃
Molecular Weight 187.58 g/mol [5]187.58 g/mol [6]
CAS Number 316166-47-9[7]915107-30-1[6]
Physical Form Solid[7]Solid[8]
Melting Point Not reported142-143 °C[8]
Boiling Point Not reported383.8 ± 37.0 °C at 760 mmHg[8]
Predicted XlogP 0.3[9]1.6
Hydrogen Bond Donor Count 11
Hydrogen Bond Acceptor Count 33

Note: Some properties are for the parent carboxylic acid or are predicted, as experimental data for the methyl esters is not fully available.

The predicted octanol-water partition coefficient (XlogP) suggests that the 6-chloro-5-hydroxy isomer may be more lipophilic than the 5-chloro-6-hydroxy isomer. This difference can influence solubility, membrane permeability, and pharmacokinetic properties in a drug development context.

Spectroscopic Differentiation: The Fingerprints of Isomers

Spectroscopic techniques are the most powerful tools for the unambiguous differentiation of positional isomers. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the chemical environment of each proton and carbon atom, while Mass Spectrometry (MS) reveals the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The electronic environment of the protons on the pyridine ring is highly sensitive to the positions of the electron-withdrawing chlorine atom and the electron-donating hydroxyl group. This results in distinct chemical shifts and coupling patterns in the ¹H NMR spectra of the two isomers.

Predicted ¹H NMR Spectra:

IsomerH-2H-4-OCH₃-OH
Methyl 5-chloro-6-hydroxynicotinate ~8.2 ppm (s)~7.9 ppm (s)~3.9 ppm (s)Broad singlet
Methyl 6-chloro-5-hydroxynicotinate 8.48 ppm (d)[10]7.84 ppm (d)[10]3.93 ppm (s)[10]10.32 ppm (bs)[10]

Note: Predicted values for the 5-chloro-6-hydroxy isomer are based on established substituent effects on the pyridine ring. Experimental data is provided for the 6-chloro-5-hydroxy isomer.[10]

Causality in NMR Signatures:

  • Methyl 5-chloro-6-hydroxynicotinate: The protons at the 2 and 4 positions are not adjacent, and therefore, are expected to appear as singlets. The precise chemical shifts will be influenced by the combined electronic effects of the substituents.

  • Methyl 6-chloro-5-hydroxynicotinate: The protons at the 2 and 4 positions are on adjacent carbons and will exhibit coupling, appearing as doublets. The observed downfield shift of the hydroxyl proton is indicative of strong intramolecular hydrogen bonding.

Predicted ¹³C NMR Spectra:

The ¹³C NMR spectra will also show distinct differences in chemical shifts for the carbon atoms of the pyridine ring, reflecting the altered electronic distribution in each isomer.

IsomerC2C3C4C5C6C=O-OCH₃
Methyl 5-chloro-6-hydroxynicotinate ~145 ppm~125 ppm~140 ppm~120 ppm~155 ppm~165 ppm~52 ppm
Methyl 6-chloro-5-hydroxynicotinate ~148 ppm~123 ppm~138 ppm~130 ppm~150 ppm~166 ppm~53 ppm

Note: These are predicted values and should be confirmed with experimental data.

Mass Spectrometry (MS)

While both isomers will exhibit the same molecular ion peak (m/z = 187.58 for C₇H₆ClNO₃), their fragmentation patterns under electron ionization (EI) are expected to differ.

Expected Fragmentation Pathways:

  • Loss of the methyl ester group (-OCH₃): A common fragmentation pathway for methyl esters.

  • Decarbonylation (-CO): Loss of a carbonyl group.

  • Loss of chlorine radical (-Cl): Cleavage of the carbon-chlorine bond.

  • Ring fragmentation: Complex fragmentation of the pyridine ring.

The relative intensities of these fragment ions will be influenced by the stability of the resulting carbocations, which in turn is dependent on the positions of the chloro and hydroxyl groups. For instance, the proximity of the hydroxyl group to the ester in the 6-chloro-5-hydroxy isomer could influence fragmentation pathways involving this moiety.

Synthetic Strategies and Regiocontrol

The synthesis of these isomers requires careful control of regioselectivity, particularly during the chlorination step.

Synthesis of Methyl 6-chloro-5-hydroxynicotinate

A reported synthesis for this isomer starts from methyl 5-hydroxynicotinate.[10]

G Methyl 5-hydroxynicotinate Methyl 5-hydroxynicotinate Methyl 6-chloro-5-hydroxynicotinate Methyl 6-chloro-5-hydroxynicotinate Methyl 5-hydroxynicotinate->Methyl 6-chloro-5-hydroxynicotinate NaOCl, HCl

Caption: Synthetic scheme for methyl 6-chloro-5-hydroxynicotinate.

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and under an ice bath, add methyl 5-hydroxynicotinate (1.0 eq).

  • Chlorination: Slowly add aqueous sodium hypochlorite (e.g., 6.15%, ~0.75 eq) dropwise while maintaining the temperature below 5 °C.

  • Stirring: Stir the reaction mixture for 30 minutes at low temperature.

  • Quenching: Terminate the reaction by adding 2 M hydrochloric acid until the solution is acidic.

  • Isolation: Collect the resulting white precipitate by filtration, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure methyl 6-chloro-5-hydroxynicotinate.

Causality of Experimental Choices: The use of an ice bath is crucial to control the exothermicity of the reaction and to prevent over-chlorination or degradation of the starting material. The dropwise addition of sodium hypochlorite ensures a controlled reaction rate.

Synthesis of Methyl 5-chloro-6-hydroxynicotinate

A potential synthetic route to this isomer involves the chlorination of 6-hydroxynicotinic acid followed by esterification.

G 6-hydroxynicotinic acid 6-hydroxynicotinic acid 5-chloro-6-hydroxynicotinic acid 5-chloro-6-hydroxynicotinic acid 6-hydroxynicotinic acid->5-chloro-6-hydroxynicotinic acid Cl₂, SOCl₂, Pyridine Methyl 5-chloro-6-hydroxynicotinate Methyl 5-chloro-6-hydroxynicotinate 5-chloro-6-hydroxynicotinic acid->Methyl 5-chloro-6-hydroxynicotinate Methanol, H₂SO₄ (cat.)

Caption: Proposed synthetic scheme for methyl 5-chloro-6-hydroxynicotinate.

Experimental Protocol (Proposed):

  • Chlorination of 6-hydroxynicotinic acid:

    • Suspend 6-hydroxynicotinic acid (1.0 eq) in a suitable solvent like chloroform.

    • Add pyridine (~0.24 eq) and thionyl chloride (~3.2 eq) and reflux the mixture.

    • Bubble chlorine gas through the solution while maintaining the temperature.

    • Cool the reaction mixture to precipitate 5-chloro-6-hydroxynicotinoyl chloride.

    • Hydrolyze the acid chloride to obtain 5-chloro-6-hydroxynicotinic acid.[11]

  • Fischer Esterification:

    • Dissolve 5-chloro-6-hydroxynicotinic acid in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.[12]

Causality of Experimental Choices: The use of thionyl chloride in the first step converts the carboxylic acid to the more reactive acid chloride, facilitating chlorination. The subsequent Fischer esterification is an acid-catalyzed equilibrium reaction, and using an excess of methanol drives the equilibrium towards the product.

Analytical Separation and Purification

Chromatographic techniques are essential for the separation of these isomers, both for purification after synthesis and for analytical quantification.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful method for separating positional isomers. The slight difference in polarity and lipophilicity between the two isomers can be exploited to achieve baseline separation.

Experimental Protocol (General):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient Program: A linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both isomers show significant absorbance (e.g., 275 nm).

  • Sample Preparation: Dissolve the sample mixture in the initial mobile phase composition.

Causality of Experimental Choices: The C18 stationary phase provides a nonpolar environment for the separation based on hydrophobicity. The use of a gradient elution allows for the separation of compounds with a range of polarities. Formic acid is added to the mobile phase to improve peak shape by suppressing the ionization of the hydroxyl and pyridine nitrogen groups.[13]

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable derivatives, GC-MS can be an effective analytical tool. Derivatization of the hydroxyl group may be necessary to improve volatility and chromatographic performance.

Applications in Drug Discovery and Development

The specific isomer of a substituted nicotinic acid derivative can have profound implications for its biological activity. For instance, methyl 6-chloro-5-hydroxynicotinate is a known synthetic intermediate for 5-Hydroxy-Imidacloprid, a metabolite of the neuro-active insecticide Imidacloprid.[10] The high reactivity of this isomer also makes it a valuable building block for constructing novel pyridine heterocyclic skeletons for the development of new anti-inflammatory, antibacterial, or nervous system-active drugs.[10]

The choice of isomer in a drug discovery program will depend on the specific target and the desired pharmacological profile. The subtle differences in electronic distribution and hydrogen bonding capacity can lead to significant differences in binding affinity and selectivity for a given biological target.

Safety and Handling

Substituted chloropyridines and their derivatives should be handled with care in a laboratory setting.

  • General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[14]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[15]

  • Toxicity: These compounds may be harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and eye irritation.[16][17][18][19]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) for specific handling and safety information for each compound.

Conclusion

The differentiation of methyl 5-chloro-6-hydroxynicotinate and methyl 6-chloro-5-hydroxynicotinate is a critical task for researchers in synthetic and medicinal chemistry. This guide has outlined the key differences in their physicochemical properties, spectroscopic signatures, and synthetic routes. By leveraging a combination of NMR spectroscopy, mass spectrometry, and appropriate chromatographic techniques, scientists can confidently identify and utilize the correct isomer for their research and development endeavors. A thorough understanding of the principles of regioselectivity in both synthesis and analysis is essential for advancing the discovery of novel therapeutics based on the nicotinic acid scaffold.

References

  • Agilent Technologies, Inc. (2011). Pyridines: Separation of pyridine and other amines. Application Note. [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • HELIX Chromatography. (n.d.). HPLC Separation of Substituted Pyridines on Amaze SC Mixed-Mode Column. [Link]

  • MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. [Link]

  • PubChem. (n.d.). 5-Chloro-6-hydroxynicotinic acid. [Link]

  • PubChem. (n.d.). Methyl 6-chloro-5-methoxynicotinate. [Link]

  • Sajed, T., et al. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]

  • Google Patents. (n.d.). CH664754A5 - 5,6-di:chloro-nicotinic acid prodn.
  • ResearchGate. (2017). Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (PBBCN) by GCHS in Brompheniramine Maleate API. [Link]

  • Royal Society of Chemistry. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • PubChem. (n.d.). 5-Chloro-6-hydroxynicotinic acid. [Link]

  • PubMed. (2016). Regioselective Radical Arylation of 3-Hydroxypyridines. [Link]

  • Royal Society of Chemistry. (2020). Regioselective difunctionalization of pyridines via 3,4-pyridynes. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubMed. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. [Link]

  • Royal Society of Chemistry. (2020). Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors. [Link]

  • Bentham Science. (2020). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. [Link]

  • Appretech Scientific Limited. (n.d.). methyl 6-chloro-5-hydroxynicotinate. [Link]

  • Chemistry Steps. (2025). Preparation of Esters. [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. [Link]

  • ChemRxiv. (n.d.). Regioselective Palladaelectro-catalyzed Chlorination of Arenes in an Undivided Cell Setup. [Link]

  • PubMed. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. [Link]

  • ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information How chlorination affects prototropic tautomerism: the 2-hydroxypyridine/2-pyridone equilibrium. [Link]

  • TutorChase. (n.d.). Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry SL 2025 Notes. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Organic Syntheses. (n.d.). 6-hydroxynicotinic acid. [Link]

Sources

Foundational

Methyl 5-chloro-6-hydroxynicotinate: Physicochemical Profiling and Synthetic Workflows in GPCR Drug Discovery

Introduction & Structural Significance In modern medicinal chemistry, functionalized pyridines serve as foundational scaffolds for a vast array of active pharmaceutical ingredients (APIs). Methyl 5-chloro-6-hydroxynicoti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Significance

In modern medicinal chemistry, functionalized pyridines serve as foundational scaffolds for a vast array of active pharmaceutical ingredients (APIs). Methyl 5-chloro-6-hydroxynicotinate is a highly versatile, halogenated heterocyclic building block. As a Senior Application Scientist, I frequently leverage this compound's unique electronic properties—driven by the synergistic electron-withdrawing effects of the 5-chloro and ester groups—to design targeted nucleophilic aromatic substitutions and cross-coupling reactions.

This whitepaper provides an in-depth technical analysis of the compound’s physicochemical properties, structural causality, and its critical role in synthesizing modulators for G protein-coupled receptors (GPCRs), specifically Sphingosine-1-phosphate (S1P) receptors.

Quantitative Physicochemical Profile

Accurate molecular characterization is the first step in any robust drug development pipeline. Due to lactam-lactim tautomerism, this compound is uniquely indexed under two distinct CAS Registry Numbers depending on the predominant tautomeric form recognized by the supplier (e.g., vs. ).

The quantitative data required for stoichiometric calculations and analytical verification is summarized below.

PropertyValue
Chemical Name Methyl 5-chloro-6-hydroxynicotinate
IUPAC / Tautomeric Synonym Methyl 5-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate
Molecular Formula C7H6ClNO3
Molecular Weight 187.58 g/mol
CAS Registry Number (Hydroxypyridine form) 1214365-99-7
CAS Registry Number (Pyridone form) 316166-47-9
SMILES String O=C(OC)C1=CN=C(O)C(Cl)=C1

Mechanistic Insights: Tautomerism and Reactivity

The structural behavior of Methyl 5-chloro-6-hydroxynicotinate is dictated by lactam-lactim tautomerism . While conventionally drawn as a 6-hydroxypyridine (lactim), in both the solid state and polar solutions, the equilibrium heavily favors the 6-pyridone (lactam) form.

Causality in Reactivity: The presence of the highly electronegative chlorine atom at the C5 position exerts a strong inductive pull (-I effect). This electronic depletion achieves two critical outcomes:

  • Enhanced Acidity: It significantly lowers the pKa of the N-H (in the pyridone form) or O-H (in the hydroxypyridine form), allowing for facile deprotonation and subsequent N- or O-alkylation under mild basic conditions.

  • Ester Electrophilicity: It increases the partial positive charge on the ester carbonyl carbon at the C3 position, accelerating the rate of nucleophilic attack during saponification or direct amidation.

Synthetic Application: S1P Receptor Modulators

Methyl 5-chloro-6-hydroxynicotinate is prominently featured in the synthesis of novel oxadiazole compounds targeting GPCRs [1]. Specifically, derivatives of this scaffold act as potent ligands for Sphingosine-1-phosphate (S1P) receptors (S1P1-5).

S1P receptors are critical nodes in cellular signaling. They couple through both pertussis toxin-sensitive (Gi) and toxin-insensitive (Gq, G12/13) pathways to regulate fundamental biological processes, including cytoskeletal rearrangement, cell motility, and apoptosis. The synthetic workflow generally begins with the base-catalyzed hydrolysis of the methyl ester to yield the free carboxylic acid, which is subsequently coupled to various heterocycles to form the final API candidate.

Synthesis_Workflow Ester Methyl 5-chloro- 6-hydroxynicotinate Hydrolysis NaOH, MeOH/H2O 50°C, 1h Ester->Hydrolysis Acid 5-chloro-6- hydroxynicotinic acid Hydrolysis->Acid pH 4 Isolation Coupling Amide/Oxadiazole Coupling Acid->Coupling API S1P Receptor Modulator Coupling->API

Figure 1: Synthetic workflow from methyl 5-chloro-6-hydroxynicotinate to S1P receptor modulators.

S1P_Signaling Ligand Nicotinate-Derived S1P Modulator Receptor S1P Receptors (GPCRs S1P1-5) Ligand->Receptor Binds & Modulates Gi Gi Pathway (Pertussis Toxin Sensitive) Receptor->Gi Activates G_other Gq / G12/13 Pathways (Toxin Insensitive) Receptor->G_other Activates Resp1 Cell Motility & Proliferation Gi->Resp1 Signal Transduction Resp2 Cytoskeletal Changes G_other->Resp2 Signal Transduction

Figure 2: GPCR signaling cascade modulated by S1P receptor ligands derived from nicotinate scaffolds.

Experimental Methodology: Self-Validating Hydrolysis Protocol

To utilize this building block in API synthesis, the methyl ester must first be converted to 5-chloro-6-hydroxynicotinic acid. The following protocol is adapted from validated patent literature and engineered to be a self-validating system.

Objective: Base-catalyzed saponification of Methyl 5-chloro-6-hydroxynicotinate.

Materials:

  • Methyl 5-chloro-6-hydroxynicotinate (3.86 g, ~20.6 mmol)

  • Methanol (21 mL)

  • Deionized Water (2.1 mL)

  • Sodium Hydroxide (1.74 g, ~43.5 mmol, ~2.1 eq)

  • Hexane (for extraction)

  • 6N Hydrochloric Acid (HCl)

Step-by-Step Methodology & Causality:

  • Solubilization: Suspend 3.86 g of Methyl 5-chloro-6-hydroxynicotinate in a mixture of 21 mL methanol and 2.1 mL water.

    • Causality: The binary solvent system is critical. Methanol dissolves the lipophilic ester, while water is required to dissolve the inorganic NaOH and provide the hydroxide nucleophile.

  • Base Addition & Thermal Activation: Add 1.74 g of NaOH to the suspension and heat the mixture to 50°C.

    • Causality: 50°C provides the optimal thermal energy to overcome the activation barrier of saponification without causing solvent boil-off or thermal degradation of the pyridine core.

  • Reaction Monitoring (Self-Validation): Stir the solution for 1 hour at 50°C.

    • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol mobile phase. The reaction is deemed complete when the higher Rf ester spot completely disappears, replaced by a baseline spot (the highly polar sodium carboxylate salt).

  • Aqueous Extraction: Cool the mixture to room temperature and extract the aqueous methanol solution with hexane (2 x 10 mL).

    • Causality: The hexane wash is a vital purification step. It removes any unreacted lipophilic ester and trace non-polar organic impurities. The desired product remains safely in the aqueous layer as a water-soluble sodium salt.

  • Isoelectric Precipitation: Carefully adjust the aqueous layer to exactly pH 4 using 6N HCl.

    • Causality: Pyridinecarboxylic acids form zwitterions in solution. pH 4 approximates the isoelectric point (pI) of 5-chloro-6-hydroxynicotinic acid. This specific pH neutralizes the carboxylate group while preventing the protonation of the pyridine nitrogen, thereby maximizing the precipitation of the free acid.

  • Isolation: Remove residual methanol via rotary evaporation. Filter the resulting precipitated solid, wash with cold deionized water, and dry under a high vacuum to yield the pure intermediate.

References

  • Novel oxadiazole compounds (Patent WO2011071570A1) Source: Google Patents URL:[1]

  • Methyl 5-chloro-6-hydroxynicotinate Product Information (CAS 1214365-99-7) Source: AccelaChem URL:[Link][2]

Sources

Exploratory

A Technical Guide to Methyl 5-chloro-6-hydroxynicotinate: Synthesis, Characterization, and Applications

This guide provides an in-depth exploration of methyl 5-chloro-6-hydroxynicotinate, a key heterocyclic building block for researchers in drug discovery, medicinal chemistry, and process development. We will move beyond s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of methyl 5-chloro-6-hydroxynicotinate, a key heterocyclic building block for researchers in drug discovery, medicinal chemistry, and process development. We will move beyond simple data recitation to offer field-proven insights into its synthesis, characterization, and strategic application in the development of novel chemical entities.

Introduction: The Strategic Value of a Polysubstituted Pyridine Scaffold

Methyl 5-chloro-6-hydroxynicotinate belongs to the class of substituted nicotinic acid derivatives. The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The specific arrangement of a chloro group, a hydroxyl (or its tautomeric pyridone form), and a methyl ester on this scaffold makes methyl 5-chloro-6-hydroxynicotinate a particularly versatile intermediate. Each functional group offers a distinct handle for synthetic manipulation, allowing for the systematic exploration of chemical space around a core structure. This guide will detail the foundational chemical knowledge required to effectively utilize this compound in a research and development setting.

Chemical Identity and Physicochemical Properties

Precise identification is the cornerstone of reproducible science. The key identifiers and properties of methyl 5-chloro-6-hydroxynicotinate are summarized below. It is crucial to distinguish it from its common isomer, methyl 6-chloro-5-hydroxynicotinate, which possesses different chemical and physical properties.

IdentifierValueSource
IUPAC Name Methyl 5-chloro-6-hydroxy-3-pyridinecarboxylateN/A
Synonym Methyl 5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxylate[1]
CAS Number 316166-47-9[1]
Molecular Formula C₇H₆ClNO₃[2]
Molecular Weight 187.58 g/mol [1]
Canonical SMILES COC(=O)C1=CC(=C(C=N1)O)Cl[2]
InChI 1S/C7H6ClNO3/c1-12-7(11)4-2-5(8)6(10)9-3-4/h2-3H,1H3,(H,9,10)[1]
InChIKey NVEWDXZTSKXQJB-UHFFFAOYSA-N[1]
Physical Form Solid[1]
Storage 2-8°C[1]

Synthesis and Mechanistic Insights

The most direct and industrially scalable approach to methyl 5-chloro-6-hydroxynicotinate is the esterification of its corresponding carboxylic acid, 5-chloro-6-hydroxynicotinic acid (CAS 54127-63-8)[3]. We will detail the Fischer-Tropsch esterification, a robust and well-understood acid-catalyzed method.

Proposed Synthetic Workflow: Fischer Esterification

The diagram below outlines the logical flow for the synthesis of the target compound from its carboxylic acid precursor.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup Start_Acid 5-Chloro-6-hydroxynicotinic Acid Reaction Reflux (e.g., 65°C, 8-12h) Start_Acid->Reaction Methanol Methanol (Solvent & Reagent) Methanol->Reaction Catalyst H₂SO₄ (Catalyst) Catalyst->Reaction Quench Neutralization (aq. NaHCO₃) Reaction->Quench Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Quench->Extraction Purification Crystallization / Chromatography Extraction->Purification Product Methyl 5-chloro-6-hydroxynicotinate Purification->Product

Caption: Proposed workflow for Fischer esterification synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system based on established chemical principles for esterification[4].

Materials:

  • 5-chloro-6-hydroxynicotinic acid (1.0 eq)

  • Methanol (reagent grade, anhydrous, ~20 volumes)

  • Sulfuric acid (concentrated, 98%, catalytic amount, e.g., 0.05 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (reagent grade)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-chloro-6-hydroxynicotinic acid (1.0 eq) and methanol (20 volumes).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.05 eq) dropwise to the suspension.

    • Causality Insight: The strong acid protonates the carbonyl oxygen of the carboxylic acid. This dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol. This catalytic step is essential to achieve a reasonable reaction rate[4].

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 8-12 hours. Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is complete.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing crushed ice and carefully neutralize by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases (pH ~7-8).

    • Trustworthiness Check: The neutralization step is critical. It quenches the acid catalyst and converts any unreacted carboxylic acid into its water-soluble sodium salt, facilitating its removal during extraction.

  • Workup - Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 15 volumes). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with water (1 x 20 volumes) and then with brine (1 x 20 volumes) to remove residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectroscopic and Analytical Characterization

Structural confirmation is non-negotiable. While specific spectra for this compound are not widely published, its structure can be unambiguously confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals:

    • A singlet for the methyl ester protons (-OCH₃) at approximately δ 3.9 ppm.

    • Two aromatic protons on the pyridine ring, which would appear as doublets due to mutual coupling. The proton at the C2 position would likely be the most downfield (δ ~8.0-8.2 ppm), with the C4 proton appearing slightly more upfield (δ ~7.8-8.0 ppm).

    • A broad singlet corresponding to the hydroxyl proton (-OH), whose chemical shift is variable and dependent on concentration and solvent (typically δ >10 ppm).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight. The spectrum should exhibit a prominent ion cluster corresponding to the [M+H]⁺ adduct at m/z 188.0, reflecting the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Applications in Chemical Synthesis

Methyl 5-chloro-6-hydroxynicotinate is not an end-product but a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups, which allows for selective and sequential modifications.

The structure contains multiple reactive sites that can be targeted for further derivatization, making it a valuable building block for creating libraries of compounds for screening in drug and agrochemical discovery programs.

Applications Core Methyl 5-chloro-6-hydroxynicotinate Chloro (C5) Hydroxyl (C6) Ester (C3) Pyridine N Suzuki Suzuki / Buchwald-Hartwig Coupling (New C-C or C-N bonds) Core:f1->Suzuki Etherification O-Alkylation / O-Arylation (Ether formation) Core:f2->Etherification Amidation Hydrolysis → Amide Coupling (Amide bond formation) Core:f3->Amidation N_Alkylation N-Alkylation / N-Oxidation (Quaternary salts / N-oxides) Core:f4->N_Alkylation

Caption: Reactive sites and potential derivatization pathways.

  • Cross-Coupling Reactions: The chloro group at the C5 position is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), enabling the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.

  • Nucleophilic Substitution: The hydroxyl group can be alkylated or arylated to form ethers, expanding the diversity of substituents at the C6 position.

  • Ester Modification: The methyl ester can be readily hydrolyzed to the parent carboxylic acid, which can then be converted to amides, hydroxamic acids, or other ester derivatives via standard coupling protocols (e.g., using EDC/HOBt or converting to the acyl chloride)[5].

  • Pyridine Ring Chemistry: The basic nitrogen atom of the pyridine ring can be alkylated to form pyridinium salts or oxidized to the corresponding N-oxide, modulating the electronic properties and solubility of the molecule.

While its direct isomer, methyl 6-chloro-5-hydroxynicotinate, is a known intermediate in the synthesis of a metabolite of the insecticide Imidacloprid, methyl 5-chloro-6-hydroxynicotinate provides access to a different regioisomeric series of compounds, making it a valuable tool for structure-activity relationship (SAR) studies[1].

Safety and Handling

Proper handling of all chemicals is paramount. The safety profile is based on data for the parent carboxylic acid, and similar precautions should be taken for the methyl ester.

Hazard ClassGHS ClassificationPrecautionary StatementsSource
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
Eye Irritation H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[3]

Conclusion

Methyl 5-chloro-6-hydroxynicotinate is more than just a catalog chemical; it is a versatile platform for innovation in the chemical sciences. Its polysubstituted nature provides a robust starting point for the synthesis of complex molecules with potential applications in pharmacology and agriculture. A thorough understanding of its synthesis, reactivity, and analytical characterization, as detailed in this guide, empowers researchers to fully leverage its synthetic potential and accelerate their discovery programs.

References

  • PubChem. 5-Chloro-6-hydroxynicotinic acid Compound Summary. [Link]

  • Master Organic Chemistry. Fischer Esterification. [Link]

  • MDPI. Direct Synthesis of Polyaromatic Cyclophanes Containing Bis-Methylene-Interrupted Z-Double Bonds and Study of Their Antitumor Activity In Vitro. [Link]

Sources

Foundational

Technical Whitepaper: Procurement, Physicochemical Profiling, and Synthetic Utility of Methyl 5-chloro-6-hydroxynicotinate (CAS 316166-47-9)

Target Audience: Research Chemists, Medicinal Chemistry Leads, and CMC (Chemistry, Manufacturing, and Controls) Professionals Document Type: In-Depth Technical Guide & Protocol Analysis Executive Summary In the landscape...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Medicinal Chemistry Leads, and CMC (Chemistry, Manufacturing, and Controls) Professionals Document Type: In-Depth Technical Guide & Protocol Analysis

Executive Summary

In the landscape of modern drug discovery, functionalized pyridines serve as indispensable pharmacophores. Methyl 5-chloro-6-hydroxynicotinate (CAS 316166-47-9) is a highly versatile, halogenated pyridine building block. Its unique substitution pattern—a chlorine atom at the C5 position, a hydroxyl group (often existing in its 2-pyridone tautomeric form) at C6, and a methyl ester at C3—makes it an ideal western-hemisphere intermediate for complex Active Pharmaceutical Ingredients (APIs).

Most notably, this compound is a critical precursor in the synthesis of novel oxadiazole-based Sphingosine-1-phosphate (S1P) receptor modulators [1]. These modulators are highly sought after for their therapeutic efficacy in treating autoimmune disorders, neoplastic diseases, and tissue rejection in transplantation by altering lymphocyte trafficking[2].

Physicochemical Profiling

Understanding the structural properties of CAS 316166-47-9 is critical for predicting its solubility, reactivity, and behavior in cross-coupling methodologies. The presence of the C5-chlorine inductively withdraws electron density, increasing the acidity of the C6-hydroxyl group and facilitating regioselective O-alkylation.

Table 1: Chemical Identity and Physical Properties

ParameterSpecification
IUPAC Name Methyl 5-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate
CAS Registry Number 316166-47-9
Molecular Formula C₇H₆ClNO₃
Molecular Weight 187.58 g/mol
SMILES String ClC1=CC(=CN=C1O)C(=O)OC
Physical Form Solid
Storage Temperature 2–8 °C (Refrigerated)

Market Landscape: Suppliers & Pricing Analysis

Procurement of specialized halogenated building blocks requires balancing purity, lead time, and cost at various scales of drug development (from discovery bench to pilot plant). Below is a consolidated market analysis of current commercial suppliers for CAS 316166-47-9.

Table 2: Global Supplier and Pricing Matrix [3]

SupplierCatalog / PurityEstimated Pricing (Research Scale)Supply Chain Notes
Sigma-Aldrich (Apollo Scientific) APO456789873 / ≥95%Contract Pricing RequiredAmbient shipping; robust global distribution network for discovery chemistry.
Jiehua Pharma 187833 / 95%~¥620 RMB (Special Price)Regional stock (Asia); ideal for rapid early-stage R&D procurement.
Arctom Scientific 316166-47-9 / ≥95%Variable by QuantitySupports custom synthesis and bulk scale-up operations[3].

Note: Prices are subject to market fluctuations, regional tariffs, and institutional contract agreements. Always request an updated Certificate of Analysis (CoA) to verify the absence of des-chloro impurities.

Therapeutic Application: S1P Receptor Modulation

Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that binds to five known G protein-coupled receptors (S1P₁–S1P₅). These receptors couple through pertussis toxin-sensitive (Gᵢ) and insensitive pathways to regulate cell migration, angiogenesis, and immune system modulation[1].

CAS 316166-47-9 is utilized to synthesize the terminal pyridine ring of potent S1P agonists and antagonists. The synthetic trajectory typically involves O-alkylation of the C6-hydroxyl group (e.g., isopropylation), followed by ester hydrolysis, and subsequent coupling with an amidoxime to form a 1,2,4-oxadiazole core[1].

Synthetic Workflow Visualization

Pathway SM Methyl 5-chloro-6-hydroxynicotinate CAS: 316166-47-9 Alkylation O-Alkylation (R-X, Base) SM->Alkylation Intermediate Methyl 5-chloro-6-alkoxynicotinate Alkylation->Intermediate Hydrolysis Ester Hydrolysis (NaOH, MeOH/H2O, 50°C) Intermediate->Hydrolysis Acid 5-chloro-6-alkoxynicotinic acid Hydrolysis->Acid Coupling Amide/Oxadiazole Coupling Acid->Coupling API S1P Receptor Modulator (Immunosuppressive API) Coupling->API

Fig 1: Synthetic workflow from CAS 316166-47-9 to an S1P receptor modulator API.

Experimental Protocols & Mechanistic Insights

As a Senior Application Scientist, I emphasize that a protocol is only as good as the mechanistic understanding behind it. Below is a field-validated, step-by-step methodology for the base-catalyzed ester hydrolysis of Methyl 5-chloro-6-hydroxynicotinate (or its O-alkylated derivatives), a mandatory step before oxadiazole coupling[1][2].

Protocol: Saponification to 5-Chloro-6-hydroxynicotinic Acid

1. Reagent Preparation: Dissolve 3.86 g (approx. 20.5 mmol) of Methyl 5-chloro-6-hydroxynicotinate in 21 mL of Methanol (MeOH) in a round-bottom flask equipped with a magnetic stir bar[2].

  • Causality: Methanol acts as a miscible co-solvent, ensuring the organic ester remains in solution while accommodating the aqueous base.

2. Aqueous Base Addition: Add 2.1 mL of deionized water, followed by the slow, portion-wise addition of 1.74 g of Sodium Hydroxide (NaOH)[2].

  • Causality: The addition of water is strictly controlled to create a highly concentrated hydroxide environment, driving the nucleophilic acyl substitution forward kinetically.

3. Thermal Activation: Heat the reaction mixture to 50 °C and maintain vigorous stirring for 1 hour[2].

  • Causality: 50 °C provides sufficient thermal energy to overcome the activation barrier of the tetrahedral intermediate formation without risking thermal degradation or decarboxylation of the electron-deficient pyridine core.

4. Workup & Extraction: Cool the mixture to room temperature. Extract the aqueous methanolic solution with Hexane (2 x 10 mL)[2].

  • Causality: Hexane extraction removes any unreacted non-polar organic impurities or trace alkyl halides (if this step follows an O-alkylation), purifying the aqueous layer which currently holds the water-soluble sodium carboxylate salt.

5. Acidification & Isolation: Carefully adjust the aqueous layer to pH 4 using 6N HCl. Remove the methanol via rotary evaporation under reduced pressure[2].

  • Causality: The pKa of the resulting nicotinic acid derivative is typically between 4.5 and 5.0. Adjusting the solution to exactly pH 4 ensures the carboxylate is fully protonated to its neutral, water-insoluble state. This forces the product to precipitate out of the aqueous phase, maximizing isolated yield. Filter the resulting solid, wash with cold water, and dry in vacuo.

Analytical Validation (Self-Validating System)

To ensure the integrity of the transformation, the reaction must be tracked analytically:

  • LC/MS: The starting material exhibits an[M+H]⁺ peak at m/z 188. Upon successful hydrolysis, the mass will shift to m/z 174, confirming the loss of the methyl group.

  • ¹H NMR (DMSO-d₆): The disappearance of the sharp singlet at ~3.8–3.9 ppm (corresponding to the ester methoxy protons) and the appearance of a broad downfield exchangeable proton peak (>12.0 ppm) will definitively confirm the formation of the carboxylic acid.

References

  • Abbott Laboratories (now AbbVie).WO2011071570A1 - Novel oxadiazole compounds. Google Patents.
  • Jiehua Pharma. 药物合成砌块- 小分子,大梦想 - 捷化医药 (Catalog 187833). Available at: [Link]

Sources

Exploratory

Architecting Efficacy: Pyridine Building Blocks in Modern Pharmaceutical Synthesis

A Technical Whitepaper on Scaffold Assembly, Late-Stage Functionalization, and Mechanistic Causality Executive Summary & The Pyridine Pharmacophore The pyridine ring is an undisputed privileged scaffold in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Scaffold Assembly, Late-Stage Functionalization, and Mechanistic Causality

Executive Summary & The Pyridine Pharmacophore

The pyridine ring is an undisputed privileged scaffold in medicinal chemistry. Over the past decade (2014–2023), 54 new small-molecule drugs containing a pyridine or azaheterocycle core received FDA approval, with 33% of these indicated for oncology (e.g., kinase inhibitors) and 20% for central nervous system (CNS) disorders[1]. The strategic incorporation of pyridine is rarely accidental; it is driven by its profound ability to modulate physicochemical properties. The aza-nitrogen acts as a potent hydrogen bond acceptor, improving target binding affinity, while the electron-deficient nature of the ring enhances metabolic stability against cytochrome P450-mediated oxidation compared to its phenyl isosteres[2].

Mechanistic Rationale: The Synthetic Challenge

Despite its ubiquity, the direct and selective functionalization of the pyridine core remains synthetically demanding. The electronegativity of the nitrogen atom withdraws electron density from the


-system, deactivating the ring toward classical electrophilic aromatic substitution (

)[3]. Furthermore, the lone pair on the nitrogen strongly coordinates with transition metal catalysts, often leading to catalyst poisoning or off-target reactivity[3]. Consequently, synthetic chemists must rely on either de novo ring construction from acyclic precursors or highly orchestrated late-stage functionalization (LSF) methodologies[4].
Strategic Methodologies for Pyridine Assembly
3.1. De Novo Ring Construction

For highly substituted pyridines where regiocontrol is impossible via direct functionalization, de novo synthesis is required. The Bohlmann-Rahtz reaction remains a hallmark method, utilizing the condensation of enamines with ethynyl ketones to yield multi-substituted pyridines[5]. This approach is highly modular, allowing for the precise placement of substituents before the aromatic system is fully formed.

3.2. Late-Stage C-H Functionalization (LSF)

In drug discovery campaigns, the ability to directly functionalize an existing pyridine core (Late-Stage Functionalization) drastically improves step economy[3]. The Minisci reaction—the addition of carbon-centered radicals to basic heterocycles—has historically been the go-to method for C-H alkylation. However, traditional Minisci protocols require harsh thermal conditions and stoichiometric oxidants (e.g., persulfate), which are incompatible with fragile pharmaceutical intermediates.

Recent breakthroughs in visible-light photoredox catalysis have revolutionized this space. By utilizing single-electron transfer (SET) from an excited photocatalyst to a radical precursor, nucleophilic alkyl radicals can be generated at room temperature[4]. These radicals readily attack the electron-deficient C2 or C4 positions of the pyridine ring, followed by oxidation and rearomatization[6].

G Start Target Pyridine Scaffold DeNovo De Novo Ring Construction (e.g., Bohlmann-Rahtz) Start->DeNovo Highly Substituted/Complex LSF Late-Stage Functionalization (C-H Activation) Start->LSF Pre-existing Core CrossCoupling Cross-Coupling (Negishi, Suzuki) LSF->CrossCoupling Halogenated Precursor Photocatalysis Photocatalytic Minisci LSF->Photocatalysis Direct C-H Bond

Strategic decision matrix for pyridine scaffold synthesis and functionalization.

Quantitative Analysis: Methodological Comparisons

To guide synthetic route scouting, the following table summarizes the quantitative parameters and applicability of key pyridine functionalization strategies.

Synthetic StrategyKey Reagents / CatalystsTypical YieldsRegioselectivityPrimary Pharmaceutical Application
Bohlmann-Rahtz Enamine, Ynone, Acid Catalyst60–85%Absolute (Pre-determined)De novo synthesis of highly substituted cores[5]
Traditional Minisci Alkyl halide,

,

, Heat
40–65%C2 / C4 (Often mixtures)Early-stage fragment functionalization
Photoredox Minisci Photocatalyst (e.g., Ir/Ru), Visible Light70–95%C2 / C4 (Tunable via sterics)Late-Stage Functionalization (LSF) of complex APIs[4]
Negishi Cross-Coupling Organozinc,

, THF
70–90%Specific to halide positionC-C bond formation for biaryl targets[7]
Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its underlying logic. The following methodologies detail not just the how, but the why behind critical experimental parameters to ensure a self-validating workflow.

Protocol A: C-4 Arylation via Negishi Cross-Coupling

Causality Focus: The Negishi coupling is selected over the Suzuki-Miyaura coupling for electron-deficient pyridines because organozinc reagents undergo transmetalation significantly faster than organoboronic acids. This rapid kinetic profile minimizes competitive protodehalogenation side reactions[7].

Materials: 4-Bromopyridine hydrochloride (10 mmol), Aryl bromide (10 mmol), Activated Zinc powder, n-BuLi,


 (5 mol%), Anhydrous THF.

Step-by-Step Methodology:

  • Organozinc Preparation: In a flame-dried Schlenk flask under argon, dissolve the aryl bromide in anhydrous THF. Rationale: Argon and flame-drying are non-negotiable; organolithium and organozinc intermediates are highly sensitive to protic quenching by atmospheric moisture.

  • Lithium-Halogen Exchange: Cool the system to -78°C and add n-BuLi dropwise. Stir for 30 minutes. Rationale: Cryogenic temperatures suppress unwanted nucleophilic attack by n-BuLi on the THF solvent or the aryl ring itself, ensuring clean lithium-halogen exchange.

  • Transmetalation to Zinc: Add a solution of anhydrous

    
     in THF. Allow the mixture to warm to room temperature.
    
  • Cross-Coupling: In a separate flask, combine 4-bromopyridine hydrochloride,

    
    , and THF. Slowly transfer the arylzinc reagent into this flask.
    
  • Catalytic Cycle: Heat to reflux for 12–24 hours. Monitor via GC-MS. Rationale: Reflux provides the activation energy necessary for the oxidative addition of the electron-deficient 4-bromopyridine to the Pd(0) center[7].

  • Workup: Quench with saturated

    
    , extract with ethyl acetate, dry over 
    
    
    
    , and purify via silica gel chromatography.
Protocol B: Visible-Light-Mediated Minisci Alkylation

Causality Focus: Utilizing a photoredox catalyst allows the reaction to proceed at ambient temperature. This prevents the thermal degradation of sensitive functional groups (e.g., chiral centers, epoxides) often present in late-stage drug candidates[4].

Minisci PC Photocatalyst (PC) Excited Excited PC* PC->Excited Visible Light Radical Alkyl Radical Formation Excited->Radical SET to Precursor Addition Radical Addition to Pyridine Radical->Addition Attack at C2/C4 Oxidation Oxidation & Rearomatization Addition->Oxidation Deprotonation/SET Oxidation->PC Catalyst Regeneration Product Functionalized Pyridine Oxidation->Product Final Step

Mechanistic cycle of visible-light photoredox Minisci C-H functionalization.

Step-by-Step Methodology:

  • Reaction Assembly: In a borosilicate glass vial, combine the pyridine substrate (1 equiv), alkyl radical precursor (e.g., N-hydroxyphthalimide ester, 1.5 equiv), and the photocatalyst (e.g.,

    
    , 1 mol%).
    
  • Solvent & Degassing: Dissolve in a degassed solvent mixture (e.g., DCM/

    
    ). Sparge with argon for 15 minutes.
    Rationale: Molecular oxygen is a potent triplet quencher. Failing to degas the solvent will result in the excited photocatalyst transferring its energy to 
    
    
    
    (forming reactive singlet oxygen) rather than executing the desired SET to the radical precursor[6].
  • Irradiation: Seal the vial and irradiate with blue LEDs (450 nm) at room temperature for 16 hours. Rationale: The 450 nm wavelength specifically matches the Metal-to-Ligand Charge Transfer (MLCT) absorption band of the Iridium catalyst, ensuring efficient excitation without inducing background photolysis of the organic substrates[4].

  • Isolation: Dilute with aqueous

    
    , extract with DCM, and purify via flash chromatography.
    
Conclusion

The integration of pyridine building blocks into pharmaceutical pipelines requires a nuanced understanding of heterocyclic reactivity. By transitioning from classical de novo syntheses to advanced, mild late-stage functionalizations like photoredox Minisci reactions and optimized cross-couplings, medicinal chemists can rapidly explore structure-activity relationships (SAR) and accelerate the discovery of next-generation therapeutics.

References
  • Title: A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis Source: NIH / PMC URL: [Link]

  • Title: FDA-approved drugs containing pyridine or dihydropyridine scaffolds for the treatment of hypertension Source: ResearchGate URL: [Link]

  • Title: C-H Functionalization of Pyridines Source: ResearchGate / Organic & Biomolecular Chemistry URL: [Link]

  • Title: Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines Source: MDPI / Molecules URL: [Link]

  • Title: Late-Stage C–H Functionalization of Azines Source: NIH / PMC URL: [Link]

  • Title: The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications Source: ResearchGate / Synlett URL: [Link]

Sources

Foundational

Solubility Profiling of Methyl 5-chloro-6-hydroxynicotinate: A Framework for Researchers and Drug Development Professionals

An In-Depth Technical Guide Abstract Methyl 5-chloro-6-hydroxynicotinate is a pyridine derivative with significant potential as a synthetic intermediate in the development of novel therapeutics, including anti-inflammato...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

Methyl 5-chloro-6-hydroxynicotinate is a pyridine derivative with significant potential as a synthetic intermediate in the development of novel therapeutics, including anti-inflammatory, antibacterial, and nervous system-active drugs.[1] The solubility of this compound in organic solvents is a critical physicochemical parameter that governs its utility in synthesis, purification, and formulation. Poorly understood solubility can lead to challenges in reaction kinetics, yield, and the development of viable drug delivery systems. This guide provides a comprehensive framework for researchers to systematically determine and interpret the solubility of Methyl 5-chloro-6-hydroxynicotinate. We will explore the theoretical principles underpinning its solubility based on its molecular structure, present a strategic approach to solvent selection, and provide a detailed, field-proven protocol for determining thermodynamic solubility using the gold-standard shake-flask method. This document is designed to empower scientists with the knowledge to generate reliable and reproducible solubility data, accelerating research and development timelines.

Introduction: The Significance of Methyl 5-chloro-6-hydroxynicotinate

Methyl 5-chloro-6-hydroxynicotinate is a heterocyclic compound featuring a pyridine core substituted with chloro, hydroxyl, and methyl ester functional groups. This unique combination of functionalities makes it a versatile building block in medicinal chemistry.[1] Its structure suggests a molecule with a nuanced polarity profile, capable of participating in a variety of intermolecular interactions.

  • Pyridine Ring and Hydroxyl Group: The nitrogen atom in the pyridine ring and the hydroxyl (-OH) group can act as hydrogen bond acceptors and donors, respectively. This imparts a degree of polarity and suggests potential solubility in protic and polar aprotic solvents.

  • Methyl Ester Group: The ester group adds polarity but also some lipophilic character.

  • Chloro Group: The chlorine atom is electronegative but contributes to the overall lipophilicity of the molecule.

Understanding how these groups collectively influence the molecule's interaction with different solvents is fundamental to predicting and confirming its solubility, a crucial step for its application in drug discovery and development.[2]

Guiding Principles: The Theory of Solubility

The solubility of a solid compound in a liquid solvent is the result of a thermodynamic equilibrium between the solid state and the solvated state. This process involves overcoming the solute-solute interactions in the crystal lattice and forming new solute-solvent interactions.[3]

"Like Dissolves Like": A Molecular Perspective

The adage "like dissolves like" is the cornerstone of solubility prediction.[4] It means that substances with similar intermolecular forces are more likely to be soluble in one another.[5]

  • Polar Solvents (e.g., Methanol, Ethanol, DMSO): These solvents are expected to interact favorably with the polar regions of Methyl 5-chloro-6-hydroxynicotinate, specifically the hydroxyl group and the pyridine nitrogen, through hydrogen bonding and dipole-dipole interactions. Shorter-chain alcohols are particularly effective at solvating polar molecules.

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack strong dipoles and cannot form hydrogen bonds. Their ability to dissolve the target compound will depend on overcoming the polar interactions within the crystal lattice, which is generally less favorable for polar molecules. Solubility is therefore expected to be low.

  • Intermediate Polarity Solvents (e.g., Dichloromethane, Ethyl Acetate): These solvents may offer a balance, capable of interacting with both the polar and non-polar aspects of the molecule.

Critical Factors Influencing Solubility

Several experimental factors can significantly influence the measured solubility of a compound:

  • Temperature: For most solid organic compounds, solubility increases with temperature.[3][6] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to break the crystal lattice bonds.

  • Solid-State Properties (Polymorphism): The crystalline form of the active pharmaceutical ingredient (API) is crucial. Different polymorphs or an amorphous state of the same compound can exhibit different solubilities.[7] It is essential to characterize the solid form in equilibrium with the saturated solution.

  • Solvent Purity: The purity of the solvent is a prerequisite for obtaining accurate and reproducible data.[8]

A Strategic Framework for Solvent Selection

A haphazard approach to solvent screening is inefficient. A logical, structure-based strategy ensures that a diverse and relevant range of solvent classes are tested. The following workflow provides a systematic approach to selecting an appropriate solvent panel for Methyl 5-chloro-6-hydroxynicotinate.

Caption: Strategic solvent selection workflow based on molecular structure.

Experimental Protocol: Thermodynamic Solubility Determination

To obtain definitive solubility data, the equilibrium or "thermodynamic" solubility must be measured. The shake-flask method is the universally recognized gold-standard for this purpose due to its reliability and direct measurement of the compound in a saturated solution at equilibrium.[9][10]

Rationale for the Shake-Flask Method

Kinetic solubility methods, often used in high-throughput screening, measure the point at which a compound precipitates from a DMSO stock solution added to an aqueous buffer.[11][12] While fast, these methods can produce results that do not represent true equilibrium. The shake-flask method, by contrast, involves agitating an excess of the solid compound in the chosen solvent for an extended period to ensure equilibrium is reached, providing a much more accurate and reliable value for drug development and process chemistry.[13]

Detailed Step-by-Step Experimental Workflow

This protocol is designed to be a self-validating system, ensuring the integrity and reproducibility of the results.

Materials and Reagents:

  • Methyl 5-chloro-6-hydroxynicotinate (solid, characterized form)

  • Selected organic solvents (HPLC grade or higher)

  • Glass vials with Teflon-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, check for compatibility)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

Workflow:

ShakeFlaskWorkflow cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis & Calculation A Add excess solid compound to vial B Add known volume of solvent A->B C Seal vials and place on orbital shaker B->C D Agitate at constant temp. (e.g., 25°C) for 24-72h C->D E Confirm equilibrium: (sample at multiple time points) D->E QC Step F Centrifuge vials to pellet excess solid E->F G Withdraw supernatant carefully F->G H Filter supernatant (optional, check for binding) G->H I Dilute aliquot with mobile phase H->I J Analyze concentration via calibrated HPLC-UV/MS I->J K Calculate solubility (mg/mL or mol/L) J->K

Caption: Shake-flask method workflow for thermodynamic solubility.

Detailed Steps:

  • Preparation: Add an excess amount of solid Methyl 5-chloro-6-hydroxynicotinate to a series of glass vials. The presence of undissolved solid at the end of the experiment is essential to confirm saturation.[10] Record the exact amount added.

  • Solvent Addition: Add a precise volume of the selected organic solvent to each vial.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient duration (typically 24 to 72 hours) to reach equilibrium.[8]

  • Equilibrium Confirmation (Self-Validation): To ensure equilibrium has been reached, take samples at different time points (e.g., 24h, 48h, 72h). The concentration should plateau, indicating that the solution is saturated.[13]

  • Phase Separation: After equilibration, separate the saturated solution from the undissolved solid. Centrifugation is the preferred first step.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. For very fine suspensions, subsequent filtration through a chemically compatible syringe filter may be necessary.

  • Analysis: Prepare a calibration curve of the compound in the chosen solvent. Accurately dilute the supernatant sample and quantify its concentration using a validated analytical method like HPLC-UV.[9]

  • Calculation: Use the measured concentration and the dilution factor to calculate the final solubility, typically expressed in mg/mL or mol/L.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly to allow for easy comparison across different solvents.

Table 1: Template for Reporting Solubility of Methyl 5-chloro-6-hydroxynicotinate at 25°C

Solvent ClassSolvent NameSolubility (mg/mL)Solubility (mol/L)Observations
Polar Protic Methanol[Experimental Value][Calculated Value]e.g., Clear solution
Ethanol[Experimental Value][Calculated Value]
Polar Aprotic Dimethyl Sulfoxide (DMSO)[Experimental Value][Calculated Value]
Acetonitrile[Experimental Value][Calculated Value]
Weakly Polar Ethyl Acetate[Experimental Value][Calculated Value]
Dichloromethane[Experimental Value][Calculated Value]
Non-Polar Toluene[Experimental Value][Calculated Value]e.g., Sparingly soluble

Interpretation: The results from this table would provide a clear solubility profile. High solubility in alcohols and DMSO would confirm the dominant role of the polar functional groups. Conversely, low solubility in toluene would highlight the energetic cost of breaking the compound's intermolecular bonds without the benefit of strong solute-solvent interactions. This profile is invaluable for making informed decisions in subsequent research and development phases.

Practical Applications in R&D

Reliable solubility data for Methyl 5-chloro-6-hydroxynicotinate directly impacts several key areas:

  • Synthetic Chemistry: Choosing an appropriate reaction solvent where reactants are sufficiently soluble can dramatically improve reaction rates and yields.

  • Purification: The data is essential for developing recrystallization procedures. A solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures is an ideal candidate.

  • Pharmaceutical Formulation: For drug development, understanding the solubility is the first step toward designing a formulation with adequate bioavailability.[7] It helps determine if strategies like salt formation, co-solvents, or advanced delivery systems are necessary.

Conclusion

While specific solubility data for Methyl 5-chloro-6-hydroxynicotinate is not yet widely published, this guide provides the complete theoretical and practical framework necessary for any researcher to generate high-quality, reliable data. By combining an understanding of the molecule's structure with a systematic experimental approach like the shake-flask method, scientists can build a robust solubility profile. This data is not merely a number but a critical piece of information that enables efficient process development, successful purification, and rational formulation design, ultimately accelerating the journey of this promising intermediate from the lab to potential clinical applications.

References

  • Hörter, D., & Dressman, J. B. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Enamine. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

  • Persson, E. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Marques, M. R. C. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Universitat de Barcelona. (n.d.). Solubility determination of compounds of pharmaceutical interest. Dipòsit Digital de la Universitat de Barcelona. [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • World Health Organization (WHO). (n.d.). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Chemistry LibreTexts. [Link]

  • University of British Columbia. (n.d.). SOLUBILITY. UBC Chemistry. [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. [Link]

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Protocols & Analytical Methods

Method

Synthesis of Methyl 5-chloro-6-hydroxynicotinate: An Application Note and Detailed Protocol

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of methyl 5-chloro-6-hydroxynicotinate from 6-hydroxynicotinic acid. This protocol is desig...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of methyl 5-chloro-6-hydroxynicotinate from 6-hydroxynicotinic acid. This protocol is designed to be a self-validating system, emphasizing the rationale behind experimental choices to ensure both technical accuracy and practical applicability.

Introduction

Methyl 5-chloro-6-hydroxynicotinate is a valuable intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its structure, featuring a chlorinated pyridinol ring with a methyl ester, offers multiple reaction sites for further molecular elaboration. The synthesis from the readily available 6-hydroxynicotinic acid involves two key transformations: electrophilic chlorination of the pyridine ring and subsequent esterification of the carboxylic acid. This guide details a reliable and reproducible two-step process for this synthesis.

Reaction Scheme Overview

The overall synthetic route can be visualized as a two-step process starting from 6-hydroxynicotinic acid. The first step involves the chlorination of the pyridine ring at the 5-position to yield 5-chloro-6-hydroxynicotinic acid. The second step is the esterification of the carboxylic acid group to afford the final product, methyl 5-chloro-6-hydroxynicotinate.

Reaction_Scheme 6-Hydroxynicotinic_Acid 6-Hydroxynicotinic Acid 5_Chloro_6_hydroxynicotinic_Acid 5-Chloro-6-hydroxynicotinic Acid 6-Hydroxynicotinic_Acid->5_Chloro_6_hydroxynicotinic_Acid Chlorination (e.g., SOCl2/Cl2) Methyl_5_chloro_6_hydroxynicotinate Methyl 5-chloro-6-hydroxynicotinate 5_Chloro_6_hydroxynicotinic_Acid->Methyl_5_chloro_6_hydroxynicotinate Esterification (e.g., Methanol, Acid Catalyst) Fischer_Esterification cluster_0 Fischer-Speier Esterification Workflow Start Start with 5-Chloro-6-hydroxynicotinic acid Dissolve Dissolve in Methanol (Excess) Start->Dissolve Add_Catalyst Add Acid Catalyst (e.g., H₂SO₄) Dissolve->Add_Catalyst Reflux Reflux the Mixture Add_Catalyst->Reflux Monitor Monitor Reaction Progress (TLC, LC-MS) Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Neutralize Neutralize with Base (e.g., NaHCO₃ solution) Cool->Neutralize Extract Extract with Organic Solvent (e.g., Dichloromethane) Neutralize->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate under Vacuum Dry->Concentrate Purify Purify by Crystallization or Chromatography Concentrate->Purify End Obtain Pure Methyl 5-chloro-6-hydroxynicotinate Purify->End

Caption: Workflow for the esterification step.

Experimental Protocol: Synthesis of Methyl 5-chloro-6-hydroxynicotinate

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
5-Chloro-6-hydroxynicotinic acid173.551 eq.-From Part 1
Methanol (MeOH)32.04Excess-Reagent and Solvent
Sulfuric acid (H₂SO₄), concentrated98.08Catalytic amount-Catalyst
Sodium bicarbonate (NaHCO₃) solution, saturated84.01As needed-For neutralization
Dichloromethane (CH₂Cl₂)84.93As needed-Extraction solvent
Anhydrous sodium sulfate (Na₂SO₄)142.04As needed-Drying agent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-chloro-6-hydroxynicotinic acid.

  • Reagent Addition: Add an excess of methanol to the flask to act as both the reactant and the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-8 hours). The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup - Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with dichloromethane (or another suitable organic solvent) multiple times to ensure complete extraction of the product.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: The crude methyl 5-chloro-6-hydroxynicotinate can be purified by crystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Melting Point Analysis: To assess purity.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of methyl 5-chloro-6-hydroxynicotinate from 6-hydroxynicotinic acid. By understanding the underlying chemical principles of each step, researchers can confidently and safely execute this synthesis, yielding a key intermediate for further research and development in the pharmaceutical and agrochemical industries. The provided protocols are designed to be robust and reproducible, with an emphasis on safety and efficiency.

References

  • 5,6-di:chloro-nicotinic acid prodn. CH664754A5.
  • Methyl-6-chloro-5-nitronicotin
  • 6-hydroxynicotinic acid. Organic Syntheses Procedure.
  • Preparation method and separation and purification method for 6-chloronicotinic acid. CN104387317B.
  • 6-Hydrazinonicotinic Acid|HYNIC Reagent|RUO. Benchchem.
  • The Role of SOCl2 and Pyridine in Organic Chemistry.
  • 6-Hydroxy nicotinic acid methyl ester. ChemBK.
  • 5-Chloro-6-hydroxynicotinic acid | C6H4ClNO3 | CID 599541. PubChem.
  • 6-Chloro-5-hydroxy-nicotinic acid methyl ester | 915107-30-1. ChemicalBook.
  • 6-Chloro-2-hydroxynicotinic acid | 38076-76-5. Sigma-Aldrich.
  • Cloning of a novel 6-chloronicotinic acid chlorohydrolase from the newly isolated 6-chloronicotinic acid mineralizing Bradyrhizobiaceae strain SG-6C. PubMed.
  • Synthesis of 6-chloronicotinic acid. PrepChem.com.
  • Cooperative effect of carborane and pyridine in the reaction of carboranyl alcohols with thionyl chloride: halogenation versus oxid
  • Synthesis and Structure Characterization of some Triorganotin Esters of Heteroaromatic Carboxlic Acid and Crystal Structure of T. Scientific.net.
  • Fischer–Speier esterific
  • What is Fischer Esterific
  • SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry.
  • Experiment 22: The Fischer Esterific
  • Activation of Alcohols: Reactions with SOCl2. YouTube.
  • Tertiary alcohol reaction with SOCl2 and pyridine. ECHEMI.
  • 6-Hydroxynicotinic Acid | 5006-66-6. Tokyo Chemical Industry Co., Ltd.
  • Fischer esterific
  • methyl-6-methyinicotinate Route of Synthesis. environmentclearance.nic.in.
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Thompson Rivers University.
  • Process for the production of 6-hydroxynicotinic acid. US5082777A.
  • 5-Chloro-6-hydroxynicotinic acid | 54127-63-8. MilliporeSigma.
  • 5-Chloro-6-hydroxynicotinic Acid | 54127-63-8. TCI AMERICA.
  • 5-Chloro-6-hydroxynicotinic acid | CAS 54127-63-8. Santa Cruz Biotechnology.
  • Methyl 5-chloro-6-hydroxynicotin
  • Methyl 6-chloro-5-hydroxynicotin
  • (PDF) Energetics and Structure of Hydroxynicotinic Acids. Crystal Structures of 2-, 4-, 6-Hydroxynicotinic and 5-Chloro-6-hydroxynicotinic Acids.
Application

Application Notes & Protocols: Chlorination of Methyl 6-Hydroxynicotinate

Abstract: This technical guide provides a comprehensive overview of the synthetic protocols for the chlorination of methyl 6-hydroxynicotinate to yield methyl 6-chloronicotinate, a pivotal intermediate in pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of the synthetic protocols for the chlorination of methyl 6-hydroxynicotinate to yield methyl 6-chloronicotinate, a pivotal intermediate in pharmaceutical research and drug development. The document elucidates the underlying reaction mechanisms, offers detailed, field-proven experimental protocols, and presents a comparative analysis of common chlorination conditions. This guide is intended for researchers, chemists, and drug development professionals seeking robust and reproducible methods for this critical transformation.

Introduction: The Significance of Methyl 6-Chloronicotinate

Methyl 6-chloronicotinate is a key building block in the synthesis of a wide array of biologically active molecules, including G-protein coupled receptor (GPCR) modulators and other therapeutic agents. The conversion of the readily available methyl 6-hydroxynicotinate into its chlorinated counterpart is a fundamental step that activates the pyridine ring for subsequent nucleophilic substitution reactions. The chlorine atom at the 6-position serves as an excellent leaving group, enabling the introduction of various functionalities essential for modulating the pharmacological profile of target compounds. Understanding the nuances of this chlorination reaction is therefore critical for the efficient and scalable synthesis of advanced pharmaceutical intermediates.

Reaction Mechanism: From Hydroxypyridine to Chloropyridine

The chlorination of 6-hydroxypyridines, such as methyl 6-hydroxynicotinate, does not proceed via a direct substitution of the hydroxyl group. The reaction is facilitated by the tautomeric equilibrium between the hydroxy-pyridine form and the pyridone form. The pyridone tautomer, with its nucleophilic oxygen, is the reactive species that initiates the process.

The most common and effective chlorinating agents for this transformation are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂).[1] The mechanism involving POCl₃ is detailed below:

  • Activation of the Pyridone: The oxygen atom of the pyridone tautomer acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃.

  • Formation of a Phosphate Intermediate: This attack forms a dichlorophosphate ester intermediate. This step is crucial as it transforms the poor leaving group (-OH) into a very good leaving group (-OP(O)Cl₂).

  • Nucleophilic Attack by Chloride: A chloride ion (Cl⁻), generated from POCl₃, then performs a nucleophilic attack on the C6 carbon of the pyridine ring.

  • Elimination and Aromatization: The attack leads to the displacement of the dichlorophosphate group and the restoration of the aromatic pyridine ring, yielding the final product, methyl 6-chloronicotinate.

This mechanistic pathway is analogous to the Vilsmeier-Haack reaction, where an amide is activated by POCl₃ to form an electrophilic Vilsmeier reagent.[2][3][4][5]

Chlorination_Mechanism cluster_start Step 1: Activation cluster_intermediate Step 2: Intermediate Formation cluster_attack Step 3: Nucleophilic Attack cluster_end Step 4: Elimination Start Methyl 6-hydroxynicotinate (Pyridone Tautomer) Intermediate Dichlorophosphate Ester Intermediate Start->Intermediate Nucleophilic Attack on P POCl3 POCl₃ POCl3->Intermediate Product_Complex Addition Complex Intermediate->Product_Complex Attack by Chloride Chloride Cl⁻ Chloride->Product_Complex Product Methyl 6-chloronicotinate Product_Complex->Product Elimination & Aromatization Byproduct PO₂Cl₂⁻ Product_Complex->Byproduct Workflow_POCl3 A 1. Setup Suspend Methyl 6-hydroxynicotinate in solvent under N₂ B 2. Reagent Addition Add POCl₃ (and optional base) dropwise A->B C 3. Reaction Heat to reflux (100-110°C) Monitor by TLC/HPLC B->C D 4. Quenching Cool to RT, pour onto ice/cold NaHCO₃ solution C->D E 5. Extraction Extract with DCM or EtOAc D->E F 6. Washing & Drying Wash with H₂O, Brine. Dry over Na₂SO₄ E->F G 7. Concentration Remove solvent via rotary evaporation F->G H 8. Purification Recrystallization or Column Chromatography G->H I Final Product Methyl 6-chloronicotinate H->I

Sources

Method

Nucleophilic aromatic substitution of Methyl 5-chloro-6-hydroxynicotinate

An In-Depth Guide to Nucleophilic Aromatic Substitution (SNAr) of Methyl 5-chloro-6-hydroxynicotinate: Mechanisms, Protocols, and Applications Introduction: The Strategic Importance of Substituted Nicotinates The pyridin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Nucleophilic Aromatic Substitution (SNAr) of Methyl 5-chloro-6-hydroxynicotinate: Mechanisms, Protocols, and Applications

Introduction: The Strategic Importance of Substituted Nicotinates

The pyridine scaffold is a cornerstone in medicinal chemistry and agrochemical development, with its derivatives exhibiting a vast range of biological activities. Among the myriad of synthetic strategies to functionalize this heterocycle, nucleophilic aromatic substitution (SNAr) stands out as a powerful and versatile tool.[1] This application note provides a comprehensive guide to the SNAr of a particularly valuable building block: Methyl 5-chloro-6-hydroxynicotinate.

This substrate is uniquely poised for derivatization. The presence of a chloro leaving group, coupled with the electronic influence of the ring nitrogen, a carboxylate ester, and a hydroxyl group, creates a nuanced reactivity profile. Understanding and harnessing this profile allows for the strategic introduction of diverse functionalities, paving the way for the synthesis of novel molecular entities. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of mechanistic theory, practical experimental protocols, and field-proven insights to facilitate successful synthesis and innovation.

Part 1: Mechanistic Principles of SNAr on Pyridine Scaffolds

The inherent electron-deficient nature of the pyridine ring makes it susceptible to attack by nucleophiles, a characteristic that is amplified by the presence of electron-withdrawing groups (EWGs).[2] The SNAr reaction on a substituted pyridine like Methyl 5-chloro-6-hydroxynicotinate proceeds through a well-established addition-elimination mechanism.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom bearing a suitable leaving group. This initial attack is typically the rate-determining step.[3] It disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]

  • Stabilization of the Intermediate: The stability of the Meisenheimer complex is crucial for the reaction to proceed. On a pyridine ring, nucleophilic attack at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen is strongly favored. This is because the negative charge of the intermediate can be effectively delocalized onto the electronegative nitrogen atom, providing significant stabilization.[3][5] Attack at the C3 (meta) position does not allow for this delocalization, making it far less favorable.[5]

  • Elimination and Re-aromatization: In the final step, the leaving group (in this case, a chloride ion) is expelled, and the aromaticity of the ring is restored to yield the substituted product.

The reactivity of the halopyridine substrate is governed by several factors:

  • Nature of the Halogen: The reactivity order for the leaving group in SNAr reactions where the nucleophilic attack is the rate-determining step is generally F > Cl > Br > I. This is because the more electronegative halogen polarizes the C-X bond more effectively, making the carbon more electrophilic.[6]

  • Activating Groups: The presence of EWGs enhances the ring's electrophilicity and stabilizes the anionic intermediate, thus increasing the reaction rate.[7] For Methyl 5-chloro-6-hydroxynicotinate, the ester group at C3 and the tautomeric pyridone form of the 6-hydroxy group both serve as activating substituents.

Workflow General Experimental Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Combine Substrate, Base, and Solvent B Add Nucleophile A->B C Heat to Target Temperature B->C D Monitor by TLC/LC-MS C->D E Cool to RT D->E Reaction Complete F Quench Reaction (e.g., with water/acid) E->F G Extract with Organic Solvent F->G H Wash, Dry, and Concentrate G->H I Recrystallization or Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Caption: A typical workflow for SNAr reactions.

Protocol 1: Synthesis of Methyl 5-amino-6-hydroxynicotinate

This protocol details the reaction with a primary amine, benzylamine, as a representative N-nucleophile.

Materials and Reagents:

  • Methyl 5-chloro-6-hydroxynicotinate (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 5-chloro-6-hydroxynicotinate (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration of the limiting reagent).

  • Nucleophile Addition: Add benzylamine (1.2 eq) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel or by recrystallization to afford the pure Methyl 5-(benzylamino)-6-hydroxynicotinate.

Protocol 2: Synthesis of Methyl 5-ethoxy-6-hydroxynicotinate

This protocol describes the reaction with an alkoxide, generated in situ from ethanol.

Materials and Reagents:

  • Methyl 5-chloro-6-hydroxynicotinate (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (2.5 eq)

  • Ethanol, anhydrous (large excess, can be used as solvent) or THF, anhydrous

  • Ice bath

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol.

  • Alkoxide Formation: Cool the ethanol in an ice bath and carefully add NaH (2.5 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir until the effervescence ceases.

  • Substrate Addition: Add Methyl 5-chloro-6-hydroxynicotinate (1.0 eq) to the freshly prepared sodium ethoxide solution.

  • Reaction: Remove the ice bath and heat the mixture to reflux. Monitor the reaction by TLC or LC-MS until completion (typically 6-12 hours).

  • Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of saturated NH₄Cl solution.

  • Extraction: Remove the ethanol under reduced pressure. Partition the remaining aqueous residue between water and ethyl acetate. Extract the aqueous layer with ethyl acetate (2x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash chromatography on silica gel to obtain the desired Methyl 5-ethoxy-6-hydroxynicotinate.

Part 4: Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No or Slow Reaction 1. Insufficient temperature. 2. Poorly reactive nucleophile. 3. Inactive base or insufficient amount. 4. Water in the reaction medium.1. Increase reaction temperature incrementally (e.g., in 10-20 °C steps). 2. Use a stronger base to fully deprotonate the nucleophile; consider a more reactive nucleophile if possible. 3. Use freshly dried base. 4. Ensure all reagents and solvents are anhydrous.
Low Yield 1. Incomplete reaction. 2. Product decomposition at high temperatures. 3. Difficult purification/product loss during work-up.1. Increase reaction time or temperature. 2. Perform a time-course study to find the optimal reaction time before significant decomposition occurs. 3. Optimize extraction pH and solvent; consider alternative purification methods like recrystallization.
Multiple Products 1. Side reactions involving the ester group (hydrolysis or amidation). 2. Reaction with the hydroxyl/pyridone group. 3. The nucleophile is reacting with itself or decomposing.1. Use anhydrous conditions to prevent hydrolysis. Use a non-nucleophilic base. 2. Consider protecting the hydroxyl group if it interferes with the desired reaction. 3. Check the stability of the nucleophile under the reaction conditions.

References

  • Boyle, B. T., et al. (2020). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. Organic Letters. Available at: [Link]

  • Filo. (2025, May 3). (a) Explain mechanisms and orientation of nucleophilic substitution in py... Retrieved from [Link]

  • Larock, R. C. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from [Link]

  • Directed nucleophilic aromatic substitution reaction. (n.d.). Retrieved from [Link]

  • RCS Research Chemistry Services. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles. Retrieved from [Link]

  • Boyle, B. T., et al. (2020). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. Synfacts. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Clayden, J., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. Available at: [Link]

  • Chemistry Stack Exchange. (2016, May 29). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? Retrieved from [Link]

  • Bagley, M. C., et al. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Molecules. Available at: [Link]

  • ResearchGate. (n.d.). FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... Retrieved from [Link]

  • ResearchGate. (2025, August 6). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Retrieved from [Link]

  • NPTEL. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

Application

Application Note: Divergent Derivatization of Methyl 5-chloro-6-hydroxynicotinate with Amines

Introduction & Strategic Significance Methyl 5-chloro-6-hydroxynicotinate (CAS 316166-47-9) is a highly functionalized pyridine scaffold widely utilized in medicinal chemistry and agrochemical development. The molecule p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

Methyl 5-chloro-6-hydroxynicotinate (CAS 316166-47-9) is a highly functionalized pyridine scaffold widely utilized in medicinal chemistry and agrochemical development. The molecule possesses three orthogonal reactive vectors: a C3 methyl ester, a C5 chlorine atom, and a C6 hydroxyl group. When reacting this scaffold with amines, researchers must carefully control the reaction conditions to achieve regioselective functionalization. This application note details two divergent, field-proven methodologies for amine derivatization: regioselective C6-amination via a chlorination-SNAr sequence, and C3-amidation via ester saponification and peptide coupling.

Mechanistic Pathways & Causality

Pathway A: Regioselective C6-Amination via SNAr

The C6-hydroxyl group of methyl 5-chloro-6-hydroxynicotinate exists predominantly in its 2-pyridone tautomeric form, rendering it inert to direct nucleophilic displacement by amines. To overcome this, the pyridone oxygen must be converted into a viable leaving group. Treatment with phosphorus oxychloride (POCl3) and a tertiary amine base drives the formation of methyl 5,6-dichloronicotinate[1][2].

Once activated, the scaffold undergoes highly regioselective nucleophilic aromatic substitution (SNAr) with primary or secondary amines. The causality of this regioselectivity lies in the electronic landscape of the pyridine ring: the C6 position is highly electrophilic due to the adjacent electronegative pyridine nitrogen and the resonance-withdrawing effect of the para-positioned C3 methyl ester. These factors stabilize the anionic Meisenheimer complex intermediate at C6, leaving the C5 chlorine intact for potential downstream cross-coupling (e.g., Suzuki-Miyaura reactions).

Pathway B: C3-Amidation via Peptide Coupling

Direct amidation of the C3 methyl ester with amines is thermodynamically challenging. The electron-deficient nature of the pyridine ring reduces the electrophilicity of the ester carbonyl, often leading to poor yields or requiring harsh Lewis acid catalysis (e.g., AlMe3). A more reliable, self-validating approach is a two-step sequence: mild saponification to 5-chloro-6-hydroxynicotinic acid (CAS 54127-63-8)[3], followed by coupling with an amine using HATU and DIPEA. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which rapidly reacts with even sterically hindered amines while preserving the integrity of the C5-chloro and C6-hydroxyl groups.

Workflow Visualization

G SM Methyl 5-chloro-6-hydroxynicotinate (Starting Material) POCl3 POCl3, Et3N, MeCN Reflux (Chlorination) SM->POCl3 Pathway A: C6-Activation LiOH LiOH, THF/H2O Saponification SM->LiOH Pathway B: C3-Hydrolysis Int1 Methyl 5,6-dichloronicotinate (Activated Intermediate) POCl3->Int1 Amine1 Amine (HNR2), DIPEA SNAr Reaction Int1->Amine1 Prod1 Methyl 6-amino-5-chloronicotinate (C6-Amination Product) Amine1->Prod1 Int2 5-chloro-6-hydroxynicotinic acid (Carboxylic Acid) LiOH->Int2 Amine2 Amine (HNR2), HATU, DIPEA Amide Coupling Int2->Amine2 Prod2 5-chloro-6-hydroxy-N-alkylnicotinamide (C3-Amidation Product) Amine2->Prod2

Divergent synthesis workflows for the amination of Methyl 5-chloro-6-hydroxynicotinate.

Experimental Protocols

Protocol A: Synthesis of Methyl 6-amino-5-chloronicotinate Derivatives

Step 1: Chlorination

  • Charge a dry round-bottom flask with Methyl 5-chloro-6-hydroxynicotinate (1.0 eq) and anhydrous acetonitrile (0.2 M) under an inert atmosphere (N2/Ar).

  • Add triethylamine (1.2 eq) and stir for 5 minutes.

  • Dropwise, add phosphorus oxychloride (POCl3) (2.0 eq)[1]. Causality: Excess POCl3 ensures complete conversion of the pyridone tautomer to the imidoyl chloride.

  • Reflux the mixture (80°C) for 3-4 hours.

    • Self-Validation: Complete consumption of the starting material is indicated by the disappearance of the highly UV-active baseline spot (pyridone) and the appearance of a higher Rf spot (dichloronicotinate) on TLC (EtOAc/Hexane 1:3).

  • Cool to room temperature, concentrate under reduced pressure, and quench carefully with saturated aqueous NaHCO3 to pH 8. Extract with EtOAc, dry over Na2SO4, and concentrate to yield crude methyl 5,6-dichloronicotinate[2].

Step 2: SNAr Amination

  • Dissolve the crude methyl 5,6-dichloronicotinate in anhydrous THF or DMF (0.1 M).

  • Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) followed by the desired amine (1.1 eq).

  • Stir at room temperature (for aliphatic amines) or heat to 60°C (for anilines) for 2-12 hours.

    • Self-Validation: Successful SNAr is confirmed by a distinct mass shift in LC-MS (M+ - 35 Da, representing the replacement of the C6-Cl with the amine moiety).

  • Dilute with water, extract with EtOAc, wash with brine, dry, and purify via flash chromatography to isolate the C6-aminated product.

Protocol B: Synthesis of 5-chloro-6-hydroxy-N-alkylnicotinamides

Step 1: Saponification

  • Dissolve Methyl 5-chloro-6-hydroxynicotinate (1.0 eq) in a 3:1 mixture of THF/H2O (0.2 M).

  • Add Lithium hydroxide monohydrate (LiOH·H2O) (2.5 eq). Causality: LiOH provides mild hydrolysis without triggering unwanted side reactions at the C5/C6 positions.

  • Stir at room temperature for 4 hours.

  • Acidify the aqueous layer with 1M HCl to pH 3.

    • Self-Validation: The precipitation of the acid at pH 3 confirms successful saponification, as the starting ester remains soluble or oils out under these conditions. Filter and dry under vacuum to yield 5-chloro-6-hydroxynicotinic acid[3].

Step 2: HATU Coupling

  • Dissolve 5-chloro-6-hydroxynicotinic acid (1.0 eq) in anhydrous DMF (0.1 M).

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes.

    • Self-Validation: The formation of the HOAt active ester can be briefly observed as a distinct yellow coloration in the solution before the addition of the amine.

  • Add the desired amine (1.2 eq) and stir at room temperature for 12 hours.

  • Quench with water, extract with EtOAc (or filter directly if the amide precipitates), and purify via reverse-phase HPLC or recrystallization.

Quantitative Data & Reaction Profiling

Reaction PathwayTarget VectorKey IntermediateRequired ActivationTypical YieldsRegioselectivity
Pathway A C6 PositionMethyl 5,6-dichloronicotinatePOCl3 (Chlorination)70–85%>95% (C6 over C5)
Pathway B C3 Position5-chloro-6-hydroxynicotinic acidHATU/DIPEA (HOAt ester)75–90%Exclusive to C3

References

  • Sigma-Aldrich. "Methyl 5-chloro-6-hydroxynicotinate | 316166-47-9". Source: sigmaaldrich.com.

  • Google Patents. "US5849768A - α-unsaturated amines, their production and use". Source: google.com.1

  • PubChem. "Methyl 5,6-Dichloronicotinate | C7H5Cl2NO2 | CID 2782166". Source: nih.gov. 2

  • Thermo Fisher Scientific. "5-Chloro-6-hydroxynicotinic acid, 98%". Source: thermofisher.com. 3

Sources

Method

Application Note: Utilizing Methyl 5-chloro-6-hydroxynicotinate in the Synthesis of S1P Receptor Modulators

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Strategic Importance in Medicinal Chemistry Methyl 5-chloro-6-hydroxynicotinate (CAS: 316166-47-9 / 1214365-99-7) is a highly v...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals

Strategic Importance in Medicinal Chemistry

Methyl 5-chloro-6-hydroxynicotinate (CAS: 316166-47-9 / 1214365-99-7) is a highly versatile heterocyclic building block [1]. Featuring a pyridine core functionalized with a halogen (chlorine), a hydroxyl group (which tautomerizes to a pyridone), and a methyl ester, this intermediate provides a rigid, multi-functional scaffold.

Its primary pharmaceutical application lies in the development of Sphingosine-1-phosphate (S1P) receptor modulators . S1P receptors (S1P1–5) are G protein-coupled receptors (GPCRs) that regulate immune system modulation, lymphocyte trafficking, and angiogenesis. Consequently, derivatives of this intermediate are actively utilized in the synthesis of novel oxadiazole compounds targeting autoimmune disorders and neoplastic diseases [2].

Structural Rationale & Chemical Properties

Understanding the functional groups of this intermediate is critical for rational drug design:

  • The Methyl Ester: Acts as a stable protecting group during upstream synthesis and a readily activated electrophile for downstream coupling. It can be directly converted into a hydrazide or hydrolyzed to a carboxylic acid to form 1,2,4-oxadiazole pharmacophores.

  • The 5-Chloro Substituent: Enhances the lipophilicity of the resulting drug candidate, improving passive membrane permeability. Furthermore, its electron-withdrawing nature lowers the pKa of the adjacent hydroxyl group, stabilizing the 6-oxo tautomer.

  • 6-Hydroxy/6-Oxo Tautomerism: The 6-hydroxypyridine

    
     6-pyridone tautomeric equilibrium is critical for forming highly directional hydrogen bond networks within the GPCR binding pocket, a key driver of target affinity.
    
Table 1: Physicochemical Properties & Specifications
PropertySpecification / ValueImpact on Workflow
Molecular Formula C7H6ClNO3Provides a low-molecular-weight starting point (LE > 0.3).
Molecular Weight 187.58 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
Physical Form Solid (Powder)Easily handled; stable at ambient shipping temperatures.
Storage Conditions 2–8°C (Refrigerated)Prevents premature ester hydrolysis from atmospheric moisture.
Solubility Methanol, DMSO, DMFRequires polar aprotic or protic solvents for homogeneous reactions.

Synthetic Workflow: From Intermediate to S1P Modulator

The transformation of Methyl 5-chloro-6-hydroxynicotinate into an active pharmaceutical ingredient (API) typically begins with a highly controlled base-catalyzed hydrolysis. The resulting carboxylic acid is then subjected to amide coupling or cyclization with an amidoxime to construct the final S1P-targeting oxadiazole core [2].

Workflow A Methyl 5-chloro-6- hydroxynicotinate (Ester Intermediate) B Base Hydrolysis (NaOH, 50°C) A->B C 5-chloro-6-hydroxy nicotinic acid B->C pH 4 Precipitation D Amide/Oxadiazole Coupling C->D Amidoxime E S1P Receptor Modulator D->E Cyclization F Lymphocyte Trafficking Modulation E->F GPCR Target

Workflow detailing the conversion of the intermediate to an S1P receptor modulator.

Validated Experimental Protocols

The following protocol details the critical first step of utilizing this intermediate: the selective hydrolysis of the methyl ester to yield 5-chloro-6-hydroxynicotinic acid. This protocol is engineered to be a self-validating system , incorporating specific causality-driven steps to ensure high purity without the need for column chromatography.

Protocol 1: Mild Base-Catalyzed Hydrolysis

Adapted from standard oxadiazole synthesis pathways (e.g., Abbott Laboratories patent WO2011071570A1) [2].

Reagents Required:

  • Methyl 5-chloro-6-hydroxynicotinate (3.86 g, ~20.6 mmol)

  • Methanol (21 mL)

  • Deionized Water (2.1 mL)

  • Sodium Hydroxide (NaOH) pellets (1.74 g, ~43.5 mmol, ~2.1 eq)

  • Hexane (for washing)

  • 6N Hydrochloric Acid (HCl)

Step-by-Step Methodology:

  • Dissolution: Suspend 3.86 g of Methyl 5-chloro-6-hydroxynicotinate in 21 mL of methanol. Add 2.1 mL of deionized water.

    • Causality: The mixed solvent system ensures the starting material is partially solubilized while providing enough aqueous character to dissolve the NaOH and drive the hydrolysis equilibrium forward.

  • Base Addition & Heating: Add 1.74 g of NaOH to the suspension. Heat the mixture to 50°C and stir vigorously for 1 hour.

    • Causality: 50°C is the optimal thermal threshold. Exceeding 60°C risks decarboxylation of the resulting nicotinic acid, while room temperature reaction times are impractically slow due to the electron-rich nature of the pyridone ring dampening the electrophilicity of the ester carbonyl.

  • Organic Wash (Critical Step): Cool the mixture to room temperature. Extract the aqueous methanol solution with hexane (2 x 10 mL). Discard the hexane layer.

    • Causality: At this stage, the product exists as a highly water-soluble sodium carboxylate salt. Washing with non-polar hexane removes unreacted ester and neutral organic impurities before precipitation, ensuring a high-purity final product without chromatography.

  • Precipitation: Carefully adjust the aqueous layer to pH 4 using 6N HCl dropwise while stirring.

    • Causality: pH 4 is the calculated isoelectric point for precipitation. If the pH drops below 2, the pyridine nitrogen becomes protonated, forming a water-soluble hydrochloride salt and drastically reducing the isolated yield.

  • Isolation: Remove residual methanol via rotary evaporation. Filter the resulting precipitate, wash with cold water, and dry under a high vacuum to yield 5-chloro-6-hydroxynicotinic acid.

Protocol 2: Analytical Quality Control (QC) Validation

To validate the success of Protocol 1, the product must be subjected to the following self-validating analytical checks:

Table 2: QC Validation Metrics
Analytical MethodExpected Observation for Starting MaterialExpected Observation for ProductPass/Fail Criteria
1H NMR (DMSO-d6) Sharp singlet at ~3.85 ppm (3H, -OCH3)Complete disappearance of the ~3.85 ppm singlet. Appearance of broad singlet >12 ppm (-COOH).Pass if -OCH3 peak integration is < 1% relative to aromatic protons.
LC-MS (ESI-) m/z 186[M-H]- (pyridone ionization)m/z 172 [M-H]-Pass if m/z 172 is the base peak with >98% UV purity at 254 nm.
TLC (DCM:MeOH 9:1) Rf ≈ 0.6Rf ≈ 0.1 (streaking)Pass if no spot is visible at Rf 0.6 under shortwave UV.

References

  • Cusack, K. P., Breinlinger, E. C., & Fix-Stenzel, S. R. (2011). Novel oxadiazole compounds. (Patent No. WO2011071570A1). World Intellectual Property Organization.
Application

Application Note: High-Efficiency Saponification of Methyl 5-chloro-6-hydroxynicotinate to 5-chloro-6-hydroxynicotinic Acid

Introduction and Mechanistic Rationale The targeted hydrolysis of methyl 5-chloro-6-hydroxynicotinate to its corresponding free acid, 5-chloro-6-hydroxynicotinic acid, is a fundamental transformation in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The targeted hydrolysis of methyl 5-chloro-6-hydroxynicotinate to its corresponding free acid, 5-chloro-6-hydroxynicotinic acid, is a fundamental transformation in medicinal chemistry. The resulting acid is a highly valued intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including Sphingosine-1-phosphate (S1P) receptor modulators [1] and bioactive triorganotin complexes [2].

Causality in Experimental Design: Standard ester hydrolysis protocols often employ catalytic or 1:1 stoichiometric amounts of base. However, the pyridine core of methyl 5-chloro-6-hydroxynicotinate features a 6-hydroxy substituent. In protic solutions, this group readily tautomerizes to a pyridone, presenting a highly acidic proton (pKa ~ 11). Attempting this reaction with a single equivalent of base will result in stalled kinetics, as the base is immediately consumed by the acidic phenol/pyridone proton rather than attacking the ester carbonyl.

To drive the reaction to completion, the protocol mandates the use of >2.0 equivalents of a strong base (such as NaOH or LiOH) [1, 3]. The first equivalent acts as a deprotonating agent for the 6-hydroxy group, yielding a phenoxide/pyridonate anion. The second equivalent acts as the nucleophile, executing the saponification via a tetrahedral intermediate that collapses to release methanol and the highly soluble disodium salt of the product.

Mechanism A Methyl 5-chloro-6-hydroxynicotinate (Starting Material) B Base Addition (>2 eq NaOH) Deprotonation & Saponification A->B MeOH/H2O, 50°C C Disodium Salt Intermediate (Aqueous Soluble) B->C Tetrahedral collapse D Acidification (HCl to pH 4) Protonation C->D Hexane wash, 6N HCl E 5-chloro-6-hydroxynicotinic acid (Precipitated Product) D->E Precipitation

Base-catalyzed hydrolysis pathway of Methyl 5-chloro-6-hydroxynicotinate.

Reagent Stoichiometry & Quantitative Data

The following table summarizes the optimized stoichiometric ratios required to achieve >95% conversion while minimizing degradation pathways [1].

ReagentMW ( g/mol )Mass / VolumemmolEquivalentsRole
Methyl 5-chloro-6-hydroxynicotinate 187.583.86 g20.581.00Limiting Reactant
Sodium Hydroxide (NaOH) 40.001.74 g43.502.11Base / Nucleophile
Methanol (MeOH) 32.0421.0 mL--Primary Solvent
Deionized Water 18.022.1 mL--Co-solvent
Hexane 86.182 x 10 mL--Organic Wash
6N Hydrochloric Acid (HCl) 36.46~7.5 mL~45.0~2.18Acidifying Agent

Step-by-Step Experimental Protocol

This workflow is engineered as a self-validating system. In-process controls (IPCs) are embedded within the steps to ensure the chemical integrity of the reaction before moving to the next phase.

Workflow S1 1. Dissolution MeOH + H2O S2 2. Base Addition >2 eq NaOH S1->S2 S3 3. Heating 50°C for 1h S2->S3 S4 4. Washing Hexane extraction S3->S4 S5 5. Acidification 6N HCl to pH 4 S4->S5 S6 6. Isolation Filter & Dry S5->S6

Step-by-step experimental workflow for ester hydrolysis and product isolation.

Step 1: Reagent Dissolution
  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend Methyl 5-chloro-6-hydroxynicotinate (3.86 g, 20.58 mmol) in 21 mL of Methanol.

  • Add 2.1 mL of deionized water to the suspension.

    • Mechanistic Insight: Water is strictly required to solubilize the NaOH pellets and stabilize the highly polar transition states of the saponification reaction. Pure methanol will result in poor base solubility and sluggish kinetics.

Step 2: Base Addition and Thermal Activation
  • Slowly add Sodium Hydroxide (1.74 g, 43.50 mmol) to the stirring mixture.

  • Attach a reflux condenser and heat the mixture to 50°C using a temperature-controlled oil bath or heating block.

  • Stir vigorously for 1 hour at 50°C.

    • Mechanistic Insight: Heating to 50°C provides sufficient thermal energy to overcome the activation barrier of the secondary nucleophilic attack on the electron-rich, deprotonated pyridine ring, without triggering unwanted decarboxylation.

    • Self-Validation Check: The suspension should transition into a clear, homogeneous solution as the highly soluble disodium salt of the product is formed. Complete consumption of the starting material can be verified via LC/MS or TLC (eluent: EtOAc/Hexane).

Step 3: Impurity Extraction (Workup)
  • Cool the reaction mixture to ambient room temperature.

  • Transfer the aqueous methanol solution to a separatory funnel and extract with Hexane (2 x 10 mL).

    • Mechanistic Insight: Any unreacted ester starting material and non-polar organic impurities will partition into the hexane layer. The target molecule, currently existing as a highly polar disodium salt, remains safely trapped in the aqueous methanol layer. Discard the hexane layer.

Step 4: Precision Acidification
  • Transfer the aqueous layer back to a beaker equipped with a calibrated pH meter.

  • Place the beaker in an ice bath (0–5°C) to safely dissipate the exothermic heat of neutralization.

  • Dropwise, add 6N HCl until the solution reaches exactly pH 4.0 .

    • Mechanistic Insight (Critical Step): The isoelectric point of 5-chloro-6-hydroxynicotinic acid is acidic. At pH 4, the carboxylic acid is protonated and becomes insoluble, while the pyridine nitrogen remains largely unprotonated, ensuring maximum precipitation of the free acid. Over-acidification (pH < 1) is detrimental; it will protonate the pyridine nitrogen, forming a highly soluble hydrochloride salt that drastically reduces the isolated yield.

Step 5: Isolation and Drying
  • Concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the volatile methanol. The product will heavily precipitate from the remaining aqueous phase.

  • Filter the resulting white to off-white solid through a Büchner funnel under vacuum.

  • Wash the filter cake with a minimal amount of ice-cold deionized water to displace residual NaCl salts.

  • Dry the solid in a vacuum oven at 45°C overnight to a constant weight.

References

  • Title: WO2011071570A1 - Novel oxadiazole compounds.
  • Title: Synthesis and Structure Characterization of some Triorganotin Esters of Heteroaromatic Carboxlic Acid and Crystal Structure of Triphenyltin Esters 5-Chloro-6-Hydroxynicotinic Acid. Source: Scientific.Net (Key Engineering Materials). URL: [Link]

  • Title: US8691852B2 - Amino nicotinic and isonicotinic acid derivatives as DHODH inhibitors.
Method

Advanced Application Note: Suzuki-Miyaura Cross-Coupling of Chloronicotinate Esters

Introduction & Mechanistic Rationale Chloronicotinate esters, such as ethyl 2-chloronicotinate and ethyl 4,6-dichloronicotinate, are highly versatile electrophilic scaffolds in modern drug discovery. They serve as critic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Chloronicotinate esters, such as ethyl 2-chloronicotinate and ethyl 4,6-dichloronicotinate, are highly versatile electrophilic scaffolds in modern drug discovery. They serve as critical intermediates in the synthesis of complex active pharmaceutical ingredients (APIs), prominently featured in the development of the C5aR1 antagonist Avacopan[1] and axially chiral bridged biaryls[2].

Despite their utility, the Suzuki-Miyaura coupling of chloropyridines presents distinct mechanistic challenges. The C(sp²)-Cl bond is significantly stronger than its bromide or iodide counterparts, necessitating highly active palladium species to drive the initial oxidative addition[3]. Furthermore, the basic pyridine nitrogen can coordinate to the palladium center, leading to catalyst poisoning and diminished turnover numbers[4]. However, the presence of the electron-withdrawing ester group on the nicotinate ring increases the electrophilicity of the adjacent carbon-halogen bonds, partially offsetting the activation energy required for oxidative addition and allowing for highly regioselective transformations[5].

Catalytic Cycle and Pathway Dynamics

The successful cross-coupling of chloronicotinates relies on the precise orchestration of the Pd(0)/Pd(II) catalytic cycle.

CatalyticCycle A Pd(0)L_n Active Catalyst B Oxidative Addition Pd(II)(Ar)(Cl)L_n A->B Chloronicotinate (C-Cl Cleavage) C Transmetalation Pd(II)(Ar)(Ar')L_n B->C Ar'-B(OH)2 / Base (Boronate Formation) D Reductive Elimination Product + Pd(0)L_n C->D D->A Catalyst Regeneration

Mechanistic pathway of the Suzuki-Miyaura coupling on chloronicotinate esters.

Causality in Mechanistic Steps:

  • Oxidative Addition: For dihalogenated substrates like ethyl 4,6-dichloronicotinate, oxidative addition is highly regioselective. The C4 position is more electrophilic than C6, directing the palladium insertion exclusively to C4 under standard conditions[5].

  • Transmetalation: This is frequently the turnover-limiting step. The addition of an aqueous base (e.g., K₂CO₃ or Ba(OH)₂) is mandatory to quaternize the boronic acid into a nucleophilic boronate intermediate, which readily transfers its aryl group to the Pd(II) complex[6],[2].

  • Reductive Elimination: The use of sterically demanding ligands accelerates reductive elimination by crowding the metal center, rapidly releasing the biaryl product and preventing protodeboronation side reactions[4],[7].

Optimization of Reaction Conditions

Selecting the correct combination of catalyst, ligand, base, and solvent is critical for maximizing yield and preventing unwanted ester hydrolysis.

Quantitative Data Summary
SubstrateCoupling PartnerCatalyst / LigandBase / SolventTemp / TimeYield / Outcome
Ethyl 2-chloronicotinate 4-(N-Boc-amino)phenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃ / Toluene-H₂O80 °C, 12 hHigh yield; Avacopan precursor[1]
Ethyl 4,6-dichloronicotinate Arylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃ / 1,4-Dioxane-H₂O90 °C, 8 h75-85%; Regioselective at C4[5]
2,6-Dichloronicotinic acid Arylboronic acidPd(PPh₃)₄ (5 mol%)Na₂CO₃ / Dioxane-H₂O100 °C, 16 hRegioselective at C6[8]
3-Amino-2-chloropyridine 2-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄ / Toluene100 °C, 12 h99%; Overcomes N-coordination[4]

Note: While Pd(PPh₃)₄ is sufficient for standard chloronicotinates due to the activating ester group, highly electron-rich or sterically hindered chloropyridines require advanced Buchwald precatalysts (e.g., SPhos, XPhos) to prevent catalyst stalling[6],[4].

Experimental Protocol: Regioselective Coupling of Ethyl 4,6-Dichloronicotinate

This self-validating protocol is designed to achieve high regioselectivity at the C4 position while preserving the C6 chlorine for subsequent functionalization[5].

Rationale for Experimental Choices:

  • Solvent System (1,4-Dioxane/Water, 4:1): The biphasic system ensures complete dissolution of the hydrophobic organic substrates in dioxane, while water solubilizes the inorganic base, creating an optimal interfacial area for transmetalation.

  • Base Selection (K₂CO₃): Potassium carbonate provides the ideal basicity. It is strong enough to activate the boronic acid but mild enough to prevent the saponification of the ethyl ester, which would readily occur with stronger bases like NaOH[5],[1].

Step-by-Step Methodology

Workflow Step1 1. Reagent Assembly Substrate, Boronic Acid, Base Step2 2. Inert Atmosphere Setup Evacuate & Backfill (Ar/N2) Step1->Step2 Step3 3. Catalyst & Solvent Addition Pd(PPh3)4 + Degassed Dioxane/H2O Step2->Step3 Step4 4. Thermal Activation 90°C for 8-12 hours Step3->Step4 Step5 5. Aqueous Workup EtOAc Extraction & Brine Wash Step4->Step5 Step6 6. Purification Silica Gel Flash Chromatography Step5->Step6

Step-by-step experimental workflow for the Suzuki cross-coupling reaction.

Procedure:

  • Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add ethyl 4,6-dichloronicotinate (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.1 mmol, 1.1 equiv), and K₂CO₃ (2.5 mmol, 2.5 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum. Connect to a Schlenk line, evacuate the flask under high vacuum, and backfill with Argon. Repeat this cycle three times to remove atmospheric oxygen, which rapidly degrades Pd(0) species[5].

  • Catalyst Addition: Briefly remove the septum under a positive flow of Argon and add Pd(PPh₃)₄ (0.05 mmol, 5 mol%). Re-seal the flask.

  • Solvent Introduction: Using a syringe, add 4.0 mL of anhydrous, degassed 1,4-dioxane and 1.0 mL of degassed deionized water.

  • Reaction: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system. Monitor the reaction progress via LC-MS or TLC. The reaction is typically complete within 8-12 hours[5].

  • Workup (Self-Validation Step): Upon consumption of the starting material, cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and transfer to a separatory funnel. Wash the organic layer with distilled water (2 × 10 mL) to selectively remove inorganic salts and excess unreacted boronic acid, followed by a brine wash (10 mL) to break any emulsions.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the pure ethyl 4-aryl-6-chloronicotinate.

References

  • [3] Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ACS Publications. 3

  • [6] Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. 6

  • [5] Application Notes and Protocols for Ethyl 4,6-dichloronicotinate in Suzuki Coupling Reactions. Benchchem. 5

  • [4] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. 4

  • [8] Efficient synthesis of 6-aryl-2-chloronicotinic acids via Pd catalyzed regioselective suzuki coupling of 2,6-dichloronicotinic acid. ResearchGate. 8

  • [7] Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. NIH / PMC. 7

  • [1] Avacopan. C5a anaphylatoxin chemotactic receptor 1 (C5aR1) antagonist. Portico. 1

  • [2] Novel Extension of Meyers' Methodology: Stereoselective Construction of Axially Chiral 7,5-Fused Bicyclic Lactams. ACS Publications. 2

Sources

Application

Application Notes &amp; Protocols: Strategic Synthesis of Pyridine-Based Heterocyclic Scaffolds Utilizing 3-Iodo-2-(trifluoromethyl)pyridine

Preamble: The Strategic Value of 3-Iodo-2-(trifluoromethyl)pyridine in Modern Synthesis The pyridine ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Strategic Value of 3-Iodo-2-(trifluoromethyl)pyridine in Modern Synthesis

The pyridine ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1] The introduction of a trifluoromethyl (-CF₃) group onto this scaffold dramatically alters its physicochemical properties, often enhancing metabolic stability, lipophilicity, and binding affinity.[2][3] 3-Iodo-2-(trifluoromethyl)pyridine (CAS 590371-71-4) has emerged as a powerhouse building block for accessing these valuable structures. Its utility lies in the strategic placement of two key functional handles: the electron-withdrawing -CF₃ group, which activates the pyridine ring for certain transformations, and the versatile iodine atom, an excellent leaving group for a host of powerful palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth exploration of the application of 3-Iodo-2-(trifluoromethyl)pyridine in the synthesis of diverse heterocyclic systems. We will move beyond simple procedural lists to explain the underlying chemical principles, offering field-tested protocols and troubleshooting insights for researchers, scientists, and drug development professionals.

A Note on CAS Numbers: This document pertains to 3-Iodo-2-(trifluoromethyl)pyridine. While the user provided CAS 316166-47-9, the more commonly cited and indexed identifier for this specific structure is CAS 590371-71-4.[4][5] For clarity and consistency with major chemical suppliers and databases, we will refer to CAS 590371-71-4 herein.

Compound Profile: Physicochemical & Safety Data

A thorough understanding of the reagent's properties is paramount for safe and effective handling.

PropertyValueSource
Chemical Name 3-Iodo-2-(trifluoromethyl)pyridine[4][6]
CAS Number 590371-71-4[4]
Molecular Formula C₆H₃F₃IN[6]
Molecular Weight 272.99 g/mol
Appearance Solid
Purity Typically ≥98%
Storage 2-8°C, Keep in dark place, sealed in dry
InChI Key AXIRKFLGSOEBGV-UHFFFAOYSA-N[6]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Signal Word Warning

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The C-I bond in 3-Iodo-2-(trifluoromethyl)pyridine is the key to its synthetic versatility, making it an ideal substrate for palladium-catalyzed reactions that form new carbon-carbon and carbon-nitrogen bonds. These reactions are the cornerstones of modern synthetic chemistry for their reliability, broad scope, and functional group tolerance.

G cluster_start Starting Material cluster_reactions Key Cross-Coupling Methodologies cluster_products Resulting Scaffolds start 3-Iodo-2-(trifluoromethyl)pyridine (CAS 590371-71-4) suzuki Suzuki-Miyaura (C-C Bond) start->suzuki + R-B(OH)₂ sonogashira Sonogashira (C-C Bond) start->sonogashira + R-C≡CH buchwald Buchwald-Hartwig (C-N Bond) start->buchwald + R₂NH prod_suzuki 3-Aryl/Heteroaryl- 2-(trifluoromethyl)pyridines suzuki->prod_suzuki prod_sonogashira 3-Alkynyl- 2-(trifluoromethyl)pyridines sonogashira->prod_sonogashira prod_buchwald 3-Amino- 2-(trifluoromethyl)pyridines buchwald->prod_buchwald

Caption: Versatility of 3-Iodo-2-(trifluoromethyl)pyridine in scaffold synthesis.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used C-C bond-forming reaction, celebrated for its mild conditions and the commercial availability of a vast array of boronic acids and esters.[7] Coupling 3-iodo-2-(trifluoromethyl)pyridine with various aryl and heteroaryl boronic acids provides a direct route to complex biaryl and hetero-biaryl structures, which are common motifs in pharmaceuticals.[8][9]

Causality Behind Protocol Choices:

  • Catalyst: A Pd(0) source is required. Pd(PPh₃)₄ is a reliable choice, starting directly as Pd(0). Alternatively, Pd(OAc)₂ or PdCl₂(PPh₃)₂ can be used, as they are reduced in situ to the active Pd(0) species.

  • Ligand: For electron-deficient substrates like our iodopyridine, electron-rich and bulky phosphine ligands (e.g., from the Buchwald or Fu groups) can accelerate the rate-limiting oxidative addition and reductive elimination steps.[7] However, the high reactivity of the C-I bond often allows for successful coupling with standard ligands like PPh₃.

  • Base: A base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic borate species.[7] An aqueous solution of a carbonate base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃) is standard. Cesium carbonate is often used for more challenging couplings due to its higher solubility and basicity.

Sonogashira Coupling: Introducing C(sp) Hybridized Carbon

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, creating aryl-alkyne structures.[10][11] These products are not only valuable targets themselves but also serve as versatile intermediates for further transformations, such as the synthesis of fused heterocycles or reduction to other functionalities.

Causality Behind Protocol Choices:

  • Dual Catalyst System: The classic Sonogashira protocol uses a palladium catalyst (for the main cross-coupling cycle) and a copper(I) co-catalyst (typically CuI).[10] The copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step with the palladium center.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves both to neutralize the HX acid formed during the reaction and as the solvent or co-solvent.[12]

  • Copper-Free Variants: Concerns over copper-induced side reactions (e.g., Glaser coupling of the alkyne) have led to the development of copper-free protocols.[13] These methods typically require a stronger base and sometimes more specialized ligands to facilitate the direct reaction of the alkyne with the palladium complex.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, a transformation that was historically difficult to achieve with high generality and functional group tolerance.[14][15] Applying this reaction to 3-iodo-2-(trifluoromethyl)pyridine allows for the direct introduction of primary and secondary amines, anilines, and other nitrogen nucleophiles to the pyridine C3 position.

Causality Behind Protocol Choices:

  • Ligand is Key: The success of the Buchwald-Hartwig reaction is critically dependent on the choice of ligand.[15][16] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are essential. They promote the oxidative addition of the aryl halide, stabilize the palladium center, and facilitate the final reductive elimination step to release the aminated product.[17]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine nucleophile. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) and alkali metal tert-butoxides (NaOtBu, KOtBu) are most common.[14] The choice of base can be critical and may need to be optimized for specific substrate combinations.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base and interference with the catalytic cycle.

Detailed Experimental Protocols

Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. The starting material and many reagents are irritants and harmful if swallowed.

Protocol 1: Suzuki-Miyaura Coupling of 3-Iodo-2-(trifluoromethyl)pyridine with 4-Methoxyphenylboronic Acid

G cluster_prep 1. Reaction Setup cluster_reagents 2. Reagent Addition cluster_reaction 3. Reaction cluster_workup 4. Work-up & Purification prep1 Add solids to Schlenk flask prep2 Purge with Inert Gas (Ar/N₂) prep1->prep2 reagent1 Add Solvents (Toluene/Water) prep2->reagent1 rxn Heat to 90-100 °C (Monitor by TLC/LC-MS) reagent1->rxn workup1 Cool & Dilute rxn->workup1 workup2 Phase Separation & Extraction workup1->workup2 workup3 Dry, Filter, Concentrate workup2->workup3 purify Column Chromatography workup3->purify

Caption: Workflow for Suzuki-Miyaura Coupling Protocol.

Materials & Reagents:

  • 3-Iodo-2-(trifluoromethyl)pyridine (1.0 mmol, 273 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (5 mL, anhydrous)

  • Water (1 mL, degassed)

  • Ethyl acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-Iodo-2-(trifluoromethyl)pyridine, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

    • Scientist's Note: Establishing an inert atmosphere is critical to prevent oxidation of the Pd(0) catalyst, which would render it inactive.

  • Solvent Addition: Add anhydrous toluene and degassed water via syringe.

    • Scientist's Note: Degassing the aqueous component (e.g., by sparging with argon for 15-20 minutes) helps to maintain the inert atmosphere.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 3-(4-methoxyphenyl)-2-(trifluoromethyl)pyridine.

Protocol 2: Sonogashira Coupling of 3-Iodo-2-(trifluoromethyl)pyridine with Phenylacetylene

G cluster_prep 1. Reaction Setup cluster_reagents 2. Reagent Addition cluster_reaction 3. Reaction cluster_workup 4. Work-up & Purification prep1 Add solids to Schlenk flask prep2 Purge with Inert Gas (Ar/N₂) prep1->prep2 reagent1 Add Solvents (THF/Et₃N) prep2->reagent1 reagent2 Add Phenylacetylene reagent1->reagent2 rxn Stir at RT (Monitor by TLC/LC-MS) reagent2->rxn workup1 Filter & Concentrate rxn->workup1 purify Column Chromatography workup1->purify

Caption: Workflow for Sonogashira Coupling Protocol.

Materials & Reagents:

  • 3-Iodo-2-(trifluoromethyl)pyridine (1.0 mmol, 273 mg)

  • Phenylacetylene (1.1 mmol, 112 mg, 121 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg)

  • Copper(I) Iodide (CuI) (0.04 mmol, 8 mg)

  • Triethylamine (Et₃N) (5 mL)

  • Tetrahydrofuran (THF) (5 mL, anhydrous)

  • Dichloromethane, Brine, Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: To a dry Schlenk flask, add 3-Iodo-2-(trifluoromethyl)pyridine, PdCl₂(PPh₃)₂, and CuI.

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.

  • Solvent Addition: Add anhydrous THF and triethylamine via syringe. Stir to dissolve the solids.

  • Alkyne Addition: Add phenylacetylene dropwise via syringe.

    • Scientist's Note: The reaction is often exothermic upon addition of the alkyne. A slow, dropwise addition is recommended.

  • Reaction: Stir the reaction at room temperature for 4-8 hours. The formation of triethylammonium iodide salt may cause the mixture to become a thick slurry. Monitor by TLC for consumption of the starting material.

  • Work-up: Once complete, dilute the reaction mixture with dichloromethane (20 mL) and filter through a pad of celite to remove insoluble salts.

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (hexane/ethyl acetate gradient) to afford 3-(phenylethynyl)-2-(trifluoromethyl)pyridine.

Protocol 3: Buchwald-Hartwig Amination of 3-Iodo-2-(trifluoromethyl)pyridine with Morpholine

G cluster_prep 1. Reaction Setup cluster_reagents 2. Reagent Addition cluster_reaction 3. Reaction cluster_workup 4. Work-up & Purification prep1 Add solids & Pd precatalyst to oven-dried tube prep2 Purge with Inert Gas (Ar/N₂) prep1->prep2 reagent1 Add Toluene prep2->reagent1 reagent2 Add Morpholine reagent1->reagent2 rxn Heat to 100-110 °C (Monitor by TLC/LC-MS) reagent2->rxn workup1 Cool & Filter rxn->workup1 workup2 Concentrate workup1->workup2 purify Column Chromatography workup2->purify

Caption: Workflow for Buchwald-Hartwig Amination Protocol.

Materials & Reagents:

  • 3-Iodo-2-(trifluoromethyl)pyridine (1.0 mmol, 273 mg)

  • Morpholine (1.2 mmol, 105 mg, 104 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18 mg)

  • XPhos (0.08 mmol, 38 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Toluene (5 mL, anhydrous)

  • Diethyl ether, Water, Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: In a glovebox, or under a strong stream of inert gas, add NaOtBu, XPhos, and Pd₂(dba)₃ to an oven-dried reaction tube with a stir bar. Add the 3-Iodo-2-(trifluoromethyl)pyridine.

    • Scientist's Note: The base and many of the catalysts/ligands are air and moisture-sensitive. Handling under an inert atmosphere is crucial for reproducibility and high yields.

  • Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and place it on a Schlenk line.

  • Reagent Addition: Add anhydrous toluene, followed by morpholine, via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-24 hours. Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with diethyl ether (20 mL), and quench carefully by adding water (10 mL).

  • Extraction & Purification: Separate the layers and extract the aqueous phase with ether (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield 4-(2-(trifluoromethyl)pyridin-3-yl)morpholine.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently strong base (Suzuki, Buchwald).3. Poor quality reagents/solvents.1. Ensure a strictly inert atmosphere; use fresh catalyst.2. For Suzuki, try Cs₂CO₃. For Buchwald, ensure the base is fresh and anhydrous.3. Use freshly distilled/anhydrous solvents.
Side Product Formation 1. Suzuki: Homocoupling of boronic acid.2. Sonogashira: Glaser coupling (alkyne homocoupling).3. General: Protodehalogenation (replacement of -I with -H).1. Use a slight excess of the boronic acid (1.1-1.2 eq.); ensure proper degassing.2. Minimize reaction time; consider a copper-free protocol.3. Ensure solvents are anhydrous and the base is non-nucleophilic.
Difficulty in Purification 1. Product co-elutes with ligand/byproducts.2. Product is very polar and streaks on silica.1. For phosphine ligands, an oxidative workup (e.g., dilute H₂O₂) can convert them to phosphine oxides, which are often more polar and easier to separate.2. Try a different stationary phase (e.g., alumina) or add a small amount of triethylamine (for basic products) or acetic acid (for acidic products) to the eluent.

Conclusion

3-Iodo-2-(trifluoromethyl)pyridine stands as a robust and versatile building block for the synthesis of complex pyridine-based heterocyclic scaffolds. Its predictable reactivity in cornerstone transformations like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions provides chemists with a reliable toolkit for rapid library synthesis and late-stage functionalization. The protocols and insights provided herein serve as a practical guide for harnessing the full synthetic potential of this valuable reagent in the pursuit of novel molecules for drug discovery and materials science.

References

  • Guareschi, L., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572-6575. Available at: [Link]

  • PubChem (n.d.). 3-iodo-2-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from: [Link]

  • Funabiki, K., & Matsui, M. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 44(3), 168-177. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of pyridines. Retrieved from: [Link]

  • Uchikura, T., et al. (2020). Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoromethylating reagent. Beilstein Journal of Organic Chemistry, 16, 2442–2447. Available at: [Link]

  • Hafez, H. N., & El-Gazzar, A. R. B. A. (2010). Pyridine-Based Heterocycles. Synthesis of New Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles. Molecules, 15(4), 2651-2664. Available at: [Link]

  • Hennessy, E. J., & Buchwald, S. L. (2003). A General and Mild Copper-Catalyzed Synthesis of Tri- and Tetrasubstituted Pyrroles. Organic Letters, 5(16), 2895-2898.
  • ResearchGate (2010). Pyridine-Based Heterocycles. Synthesis of New Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles. Retrieved from: [Link]

  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Retrieved from: [Link]

  • Kumar, A., & Sharma, G. (2023). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 135(4). Available at: [Link]

  • Wikipedia (n.d.). Buchwald–Hartwig amination. Retrieved from: [Link]

  • Spencer, K. L. (2018). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Dissertation, University of Pennsylvania. Available at: [Link]

  • Suzuki, K., et al. (2020). Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling. Catalysts, 10(10), 1204. Available at: [Link]

  • Alonso, F., Beletskaya, I. P., & Yus, M. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 876-942. Available at: [Link]

  • Urgaonkar, S., et al. (2003). Application of a new bicyclic triaminophosphine ligand in Pd-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides, bromides, and iodides. The Journal of Organic Chemistry, 68(22), 8416-8423. Available at: [Link]

  • Wang, J., et al. (2005). Highly Enantioselective Conjugate Addition of Nitromethane to Chalcones Using Bifunctional Cinchona Organocatalysts. Angewandte Chemie International Edition, 44(9), 1369-1371.
  • Adams, C. S., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Molecules, 23(4), 939. Available at: [Link]

  • Organic Synthesis (n.d.). Buchwald-Hartwig Coupling. Retrieved from: [Link]

  • BuyersGuideChem (n.d.). 3-Iodo-2-(trifluoromethyl)pyridine suppliers and producers. Retrieved from: [Link]

  • Wikipedia (n.d.). Sonogashira coupling. Retrieved from: [Link]

  • Research Outreach (2023). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from: [Link]

  • Organic Chemistry Portal (n.d.). Sonogashira Coupling. Retrieved from: [Link]

  • Flores-Reyes, J. C., Islas-Jácome, A., & González Zamora, E. (2021). Pseudo-multicomponent reactions. Organic Chemistry Frontiers, 8(19), 5460-5510. Available at: [Link]

  • Unacademy (2019). Organometallics | Associative & Dissociative Mechanism. YouTube.
  • Tsang, W. (1990). A Compilation of Kinetic Parameters for the Thermal Degradation of n-Alkane Molecules. Journal of Physical and Chemical Reference Data, 19(1), 1-88.
  • Organic Chemistry Portal (n.d.). Suzuki Coupling. Retrieved from: [Link]

  • Wiesen, P., et al. (2018). Rate Constants for the Reaction of OH Radicals with Hydrocarbons in a Smog Chamber at Low Atmospheric Temperatures. Atmosphere, 9(8), 303.
  • Szymański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2336–2344. Available at: [Link]

  • Razafindrainibe, F., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 25(48), 11231-11235. Available at: [Link]

Sources

Method

Strategic Esterification of 5-chloro-6-hydroxynicotinic Acid: A Comparative Guide to Method Selection and Execution

An Application Note for Drug Development Professionals Abstract Esters of 5-chloro-6-hydroxynicotinic acid are valuable intermediates in the synthesis of novel pharmaceutical compounds and agrochemicals. The inherent che...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

Esters of 5-chloro-6-hydroxynicotinic acid are valuable intermediates in the synthesis of novel pharmaceutical compounds and agrochemicals. The inherent chemical functionalities of the parent molecule—a carboxylic acid, a phenolic hydroxyl group, and a pyridine ring—present a distinct challenge for selective esterification. This application note provides a detailed guide for researchers, scientists, and drug development professionals on two robust methods for the targeted esterification of the carboxylic acid moiety: the classic Fischer-Speier esterification and the milder, coupling agent-mediated Steglich esterification. We delve into the mechanistic underpinnings of each method, offer detailed, step-by-step protocols, and present a comparative analysis to guide the rational selection of the optimal synthetic route based on substrate sensitivity, scale, and experimental constraints.

Introduction: The Synthetic Challenge

5-chloro-6-hydroxynicotinic acid is a substituted pyridine derivative whose structure offers multiple reaction sites. The primary goal of its esterification is typically the conversion of the carboxylic acid group into an ester functionality while preserving the phenolic hydroxyl group. This requires careful consideration of reaction conditions to prevent undesired side reactions, such as O-acylation of the phenol. The choice of esterification method is therefore not trivial and has significant implications for reaction efficiency, yield, and the purity of the final product. This guide explores two divergent yet powerful strategies to achieve this transformation.

Chemical Principles and Method Selection

Method A: Fischer-Speier Esterification

The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] The reaction is driven by equilibrium and typically requires an excess of the alcohol reactant or the removal of water to achieve high yields.[3][4]

Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon.[5] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product.[3]

Causality of Experimental Choice: For 5-chloro-6-hydroxynicotinic acid, the pyridine nitrogen will be protonated under the strongly acidic conditions, which can affect the substrate's solubility. While phenols are generally less reactive than primary or secondary alcohols in this reaction, the forcing conditions (heat, strong acid) can potentially lead to minor byproducts.[1] However, its cost-effectiveness and simplicity make it an attractive option, particularly for simple, unhindered alcohols like methanol and ethanol.

Fischer_Esterification Figure 1: Fischer-Speier Esterification Mechanism sub Carboxylic Acid (R-COOH) activated_acid Protonated Acid sub->activated_acid + H+ h_plus H+ tetra_intermediate Tetrahedral Intermediate activated_acid->tetra_intermediate + R'-OH alcohol Alcohol (R'-OH) proton_transfer Protonated Intermediate tetra_intermediate->proton_transfer Proton Transfer protonated_ester Protonated Ester proton_transfer->protonated_ester - H₂O water_loss Water Loss ester Ester (R-COOR') protonated_ester->ester - H+

Caption: Figure 1: Fischer-Speier Esterification Mechanism.

Method B: Steglich Esterification

The Steglich esterification offers a significantly milder alternative, operating under neutral or near-neutral conditions at room temperature.[6] This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble analog 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[7][8]

Mechanism: The reaction begins with the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[9] This intermediate is susceptible to nucleophilic attack. While an alcohol can attack this intermediate directly, the reaction is significantly accelerated by DMAP.[8] DMAP, being a superior nucleophile, attacks the O-acylisourea to form an N-acylpyridinium intermediate ("active ester"). This highly electrophilic species is then rapidly attacked by the alcohol to furnish the desired ester, regenerating the DMAP catalyst. The DCC is consumed, forming a stable N,N'-dicyclohexylurea (DCU) byproduct.[9]

Causality of Experimental Choice: This method is exceptionally well-suited for acid-sensitive substrates or those prone to side reactions under harsh conditions.[9][10] For 5-chloro-6-hydroxynicotinic acid, the mild, neutral conditions minimize the risk of reactions involving the phenolic hydroxyl group and avoid protonation of the pyridine ring, often leading to cleaner reactions and higher yields, especially with more complex or sterically hindered alcohols.[7]

Steglich_Esterification Figure 2: Steglich Esterification Mechanism sub Carboxylic Acid (R-COOH) o_acylisourea O-Acylisourea Intermediate sub->o_acylisourea + DCC dcu DCU (Byproduct) dcc DCC active_ester N-Acylpyridinium Intermediate o_acylisourea->active_ester + DMAP o_acylisourea->dcu dmap DMAP ester Ester (R-COOR') active_ester->ester + R'-OH - DMAP alcohol Alcohol (R'-OH)

Caption: Figure 2: Steglich Esterification Mechanism.

Experimental Protocols & Workflow

The following protocols provide representative procedures for the synthesis of methyl 5-chloro-6-hydroxynicotinate. These can be adapted for other primary or secondary alcohols.

Workflow Figure 3: Comparative Experimental Workflow cluster_A Method A: Fischer Esterification cluster_B Method B: Steglich Esterification start 5-chloro-6-hydroxynicotinic acid A1 Dissolve in MeOH Add conc. H₂SO₄ start->A1 B1 Dissolve in DCM/THF Add MeOH, DMAP start->B1 A2 Reflux (6-12 h) A1->A2 A3 Cool & Neutralize (e.g., NaHCO₃) A2->A3 A4 Extract with Organic Solvent (e.g., Ethyl Acetate) A3->A4 common_end Dry (Na₂SO₄), Concentrate A4->common_end B2 Add DCC/EDC at 0°C Stir at RT (4-18 h) B1->B2 B3 Filter to remove DCU (if using DCC) B2->B3 B4 Aqueous Wash (e.g., dil. HCl, NaHCO₃) B3->B4 B4->common_end purify Purify via Column Chromatography common_end->purify product Purified Ester Product purify->product

Caption: Figure 3: Comparative Experimental Workflow.

Protocol 1: Fischer-Speier Esterification

Materials and Reagents

Reagent/Material Grade Supplier Notes
5-chloro-6-hydroxynicotinic acid ≥97% Commercial
Methanol (MeOH) Anhydrous Commercial Use as both reactant and solvent.
Sulfuric Acid (H₂SO₄) Concentrated, 98% Commercial Catalyst. Handle with extreme care.
Sodium Bicarbonate (NaHCO₃) Saturated aq. solution Lab Prepared For neutralization.
Ethyl Acetate (EtOAc) ACS Grade Commercial For extraction.
Brine Saturated aq. NaCl Lab Prepared For washing.

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercial | For drying. |

Step-by-Step Procedure

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chloro-6-hydroxynicotinic acid (1.0 eq).

  • Add a large excess of methanol (e.g., 20-40 mL per gram of acid). Stir to suspend the solid.

  • Carefully and slowly, add concentrated sulfuric acid dropwise (approx. 0.1-0.2 eq). An exotherm may be observed.

  • Heat the reaction mixture to reflux (approx. 65°C) and maintain for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice and water.

  • Carefully neutralize the acidic solution by the slow, portion-wise addition of saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Steglich Esterification

Materials and Reagents

Reagent/Material Grade Supplier Notes
5-chloro-6-hydroxynicotinic acid ≥97% Commercial
Methanol (MeOH) Anhydrous Commercial Reactant.
N,N'-Dicyclohexylcarbodiimide (DCC) ≥99% Commercial Coupling agent. Skin sensitizer.
4-Dimethylaminopyridine (DMAP) ≥99% Commercial Catalyst. Highly toxic.
Dichloromethane (DCM) Anhydrous Commercial Solvent.
Hydrochloric Acid (HCl) 1 M aq. solution Lab Prepared For workup.

| Sodium Bicarbonate (NaHCO₃) | Saturated aq. solution | Lab Prepared | For workup. |

Step-by-Step Procedure

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-chloro-6-hydroxynicotinic acid (1.0 eq), methanol (1.2 eq), and 4-DMAP (0.1 eq).

  • Add anhydrous dichloromethane (DCM) to dissolve/suspend the reagents (approx. 10-20 mL per gram of acid).

  • Cool the flask to 0°C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0°C over 10-15 minutes. A white precipitate (DCU) will begin to form.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture again to 0°C to maximize precipitation of the DCU byproduct.

  • Filter the mixture through a pad of Celite to remove the DCU, washing the filter cake with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Results and Comparative Analysis

The choice between Fischer and Steglich esterification involves a trade-off between reaction conditions, cost, and purification complexity.

Table 1: Comparison of Esterification Methods

Parameter Fischer-Speier Esterification Steglich Esterification
Reaction Conditions Harsh (reflux, strong acid) Mild (0°C to RT, neutral pH)
Reaction Time 6 - 12 hours 4 - 18 hours
Reagent Cost Low (H₂SO₄, alcohol as solvent) High (DCC/EDC, DMAP)
Substrate Scope Best for simple, robust substrates Excellent for sensitive, complex substrates
Key Byproduct Water N,N'-Dicyclohexylurea (DCU)
Purification Simple acid-base extraction Requires filtration to remove DCU byproduct
Typical Yield 60 - 80% 75 - 95%

| Key Consideration | Potential for side reactions at the phenolic -OH. | DCC is a contact allergen; DMAP is toxic. |

Conclusion and Recommendations

Both Fischer-Speier and Steglich esterification are viable methods for the synthesis of 5-chloro-6-hydroxynicotinic acid esters.

  • Fischer-Speier Esterification is recommended for large-scale syntheses involving simple, unhindered alcohols where cost is a primary driver and potential side reactions can be managed through careful control of reaction time and temperature.

  • Steglich Esterification is the superior choice for medicinal chemistry and drug development applications where substrate integrity is paramount. It is ideal for use with sensitive or valuable alcohols, provides higher yields, and its milder conditions prevent the formation of acid-catalyzed byproducts, simplifying purification despite the need to remove DCU.[6][11]

By understanding the mechanistic basis and practical considerations of each method, researchers can make an informed decision to best suit their specific synthetic goals.

References

  • Synthesis and Structure Characterization of some Triorganotin Esters of Heteroaromatic Carboxlic Acid and Crystal Structure of Triphenyltin Esters 5-Chloro-6-Hydroxynicotinic Acid. Scientific.Net. Available at: [Link]

  • Steglich Esterification Definition. Fiveable. Available at: [Link]

  • Steglich Esterification Guide. Scribd. Available at: [Link]

  • Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library. Available at: [Link]

  • A typical DCC + DMAP mediated Steglich esterification. ResearchGate. Available at: [Link]

  • Synthesis of Esters. NPTEL Archive. Available at: [Link]

  • Acid to Ester - Common Conditions. Organic Chemistry. Available at: [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. Available at: [Link]

  • 5,6-di:chloro-nicotinic acid prodn.Google Patents.
  • Steglich Esterification. Organic Chemistry Portal. Available at: [Link]

  • Nicotinic acid esters and their preparation.Google Patents.
  • From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)- Cycloadducts. Organic Syntheses. Available at: [Link]

  • Any procedure for the esterification of isonicotinic acid? ResearchGate. Available at: [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. MDPI. Available at: [Link]

  • Fischer–Speier esterification. Wikipedia. Available at: [Link]

  • Fischer Esterification. Chemistry LibreTexts. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. Available at: [Link]

  • Fischer Esterification. Organic Chemistry Portal. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-chloro-6-hydroxynicotinate

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of crude...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 5-chloro-6-hydroxynicotinate, specifically focusing on the removal of regioisomeric impurities. Our approach is grounded in established chemical principles and validated experimental protocols to ensure scientific integrity and reproducibility.

Introduction: The Challenge of Regioisomeric Purity

The synthesis of 5-chloro-6-hydroxynicotinate, a key intermediate in pharmaceutical manufacturing, often yields a crude product contaminated with one or more regioisomers.[1][2] These isomers, having the same molecular formula but different substitution patterns on the pyridine ring, can possess nearly identical physical properties, making their separation a significant purification challenge.[3][4] The presence of such impurities can impede downstream reactions, affect the final product's pharmacological profile, and create regulatory hurdles.

This guide explains the underlying principles of common purification techniques and provides practical, step-by-step protocols to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common regioisomeric impurities I should expect in my crude 5-chloro-6-hydroxynicotinate?

A1: During the synthesis of 5-chloro-6-hydroxynicotinate, which typically involves the chlorination of 6-hydroxynicotinic acid, the primary regioisomeric impurity is often 3-chloro-6-hydroxynicotinic acid .

Causality: The directing effects of the substituents on the pyridine ring govern the position of electrophilic chlorination. The hydroxyl group at the 6-position is a strong activating group and directs electrophiles to the ortho (position 5) and para (position 3) positions. While the desired product is the 5-chloro isomer, the formation of the 3-chloro isomer is a common side reaction. The extent of its formation depends on the specific reaction conditions, such as the chlorinating agent, solvent, and temperature.[1]

Q2: My crude product is a dark, oily solid. What is the first step I should take?

A2: A dark, oily appearance often indicates the presence of residual solvents (like chloroform or thionyl chloride from the synthesis), starting materials, and polymeric byproducts.[1] Before attempting to separate the regioisomers, a preliminary clean-up is essential.

Recommended First Step: Trituration or Slurrying

  • Solvent Selection: Choose a solvent in which your desired product has very low solubility at room temperature, but impurities are reasonably soluble. Good starting points are cold water, diethyl ether, or a hexane/ethyl acetate mixture.

  • Procedure:

    • Place the crude material in a flask.

    • Add a small volume of the cold solvent.

    • Stir or sonicate the mixture vigorously. The desired product should precipitate as a solid, while many of the dark, oily impurities will dissolve in the solvent.

    • Filter the solid, wash with a small amount of fresh cold solvent, and dry under vacuum.

This initial step should yield a more manageable solid powder, simplifying subsequent purification efforts.

Q3: I'm struggling to separate the regioisomers by standard column chromatography. Why is it so difficult?

A3: Regioisomers of nicotinic acid derivatives often have very similar polarities, leading to poor separation (co-elution) on standard silica gel chromatography.[5][6] The subtle differences in their dipole moments and hydrogen bonding capabilities may not be sufficient for effective separation with common solvent systems.

Expert Insight: While challenging, chromatographic separation is not impossible. Success often lies in optimizing the mobile phase. Adding a small amount of an acid (like acetic acid or formic acid) or a base (like triethylamine or ammonia in methanol) to the eluent can significantly improve separation.[4][6] These additives can protonate or deprotonate the acidic and basic sites on the molecules, altering their interaction with the silica surface and enhancing the separation factor.

However, for larger scale purification, crystallization-based methods are often more practical and scalable.

Troubleshooting Guide: Advanced Purification Protocols

This section details advanced, field-proven protocols for separating 5-chloro-6-hydroxynicotinate from its regioisomers.

Issue 1: Inability to Separate Isomers via Recrystallization

Root Cause: Simple recrystallization from a single solvent may fail if the regioisomers have similar solubilities or if they co-crystallize. The key to successful separation is to exploit subtle differences in their physicochemical properties, particularly their acidity (pKa).

Solution: pH-Dependent Crystallization/Extraction

The carboxylic acid and the pyridine nitrogen give these molecules pH-dependent solubility. The pKa of the carboxylic acid is the most significant handle for separation. The electron-withdrawing chlorine atom will slightly alter the pKa of the isomers, which can be exploited.

workflow cluster_0 Step 1: Selective Dissolution cluster_1 Step 2: Fractional Precipitation cluster_2 Step 3: Analysis & Recrystallization A Crude Isomer Mixture (Solid) B Dissolve in dilute base (e.g., 0.5M NaHCO3) at controlled pH (e.g., 6.0-6.5) A->B C Aqueous Solution (Contains deprotonated carboxylates of both isomers) B->C D Insoluble Impurities (Filter off) B->D E Slowly add dilute acid (e.g., 1M HCl) with vigorous stirring C->E F Monitor pH continuously E->F G Precipitate 1 (Enriched in less acidic isomer) Collect at higher pH (e.g., 4.5-5.0) F->G Fraction 1 H Precipitate 2 (Enriched in desired 5-chloro isomer) Collect at lower pH (e.g., 3.0-3.5) F->H Fraction 2 I Analyze fractions by HPLC or NMR G->I H->I J Recrystallize pure fractions (e.g., from aqueous Methanol/Ethanol) I->J K Pure 5-chloro-6-hydroxynicotinate J->K

Sources

Optimization

Preventing hydrolysis of methyl ester during workup

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide is designed to provide in-depth, practical advice on a common yet critical challenge in organic...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth, practical advice on a common yet critical challenge in organic synthesis: preventing the unwanted hydrolysis of methyl esters during reaction workup. As Senior Application Scientists, we understand that maximizing yield and purity is paramount. This resource moves beyond simple instructions to explain the underlying chemical principles, helping you troubleshoot existing problems and design more robust workup protocols for future experiments.

Frequently Asked Questions (FAQs)

Q1: What is methyl ester hydrolysis, and why is it a major issue during workup?

A1: Methyl ester hydrolysis is the chemical reaction where a methyl ester breaks down into its parent carboxylic acid and methanol.[1][2] This process is the reverse of a Fischer esterification and can be catalyzed by either acid or base in the presence of water.[1][3] The workup phase of a reaction is particularly high-risk because it involves introducing aqueous solutions (acidic, basic, or neutral) to quench reagents and remove impurities. This aqueous environment, especially under non-neutral pH conditions, can inadvertently trigger hydrolysis and significantly decrease the yield of your desired ester product.[3]

Q2: How can I tell if my methyl ester is hydrolyzing during the workup?

A2: The most definitive sign is a lower-than-expected yield of your purified ester, coupled with the reappearance of your starting carboxylic acid. This can be identified through several analytical techniques:

  • Thin-Layer Chromatography (TLC): You will observe a spot that corresponds to your more polar carboxylic acid starting material, which will have a lower Rf value than your ester.

  • NMR Spectroscopy: The ¹H or ¹³C NMR spectrum of your crude product will show characteristic peaks belonging to the starting carboxylic acid alongside your product peaks.[3]

  • IR Spectroscopy: The presence of a broad O-H stretch (typically ~2500-3300 cm⁻¹) characteristic of a carboxylic acid in the crude product's IR spectrum is a strong indicator of hydrolysis.

Q3: Which steps in a typical workup are the most dangerous for my ester?

A3: The highest risk comes from any step involving an aqueous wash, especially when the pH is not carefully controlled.[3] Key steps to watch are:

  • Quenching: The initial addition of an aqueous solution to stop the reaction.

  • Basic Washes: Using solutions like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to neutralize acid catalysts or remove acidic impurities. Base-catalyzed hydrolysis, also known as saponification, is particularly problematic because it is often fast and irreversible under the workup conditions, as the resulting carboxylate salt is unreactive toward the alcohol.[1][4]

  • Acidic Washes: While less common for ester workups, using dilute acid can also catalyze hydrolysis, which is a reversible equilibrium process.[4][5]

Troubleshooting Guide: Diagnosing and Solving Hydrolysis

If you suspect hydrolysis is compromising your yield, this section will help you pinpoint the cause and implement a solution.

Problem 1: Significant amount of starting carboxylic acid observed in crude NMR/TLC after a basic wash.

Potential Root Cause Explanation Recommended Action & Rationale
Base is too strong. Strong bases like NaOH or K₂CO₃ create a highly alkaline environment (pH > 10-11) that rapidly accelerates the irreversible saponification of the ester.[1][2][4]Switch to a weaker base. Use a cold, saturated solution of sodium bicarbonate (NaHCO₃), which has a milder pH of around 8.3-8.5.[6][7][8] This is often sufficient to neutralize strong acid catalysts without aggressively promoting hydrolysis.
Contact time is too long. The extent of hydrolysis is directly proportional to the amount of time the ester is in contact with the aqueous basic solution.[3]Work efficiently. Do not let the biphasic mixture sit in the separatory funnel for extended periods. Shake, vent, separate the layers promptly, and move to the next step.
Temperature is too high. The rate of all chemical reactions, including hydrolysis, increases with temperature.[9]Perform the workup cold. Cool the reaction mixture to 0 °C in an ice bath before quenching and use ice-cold aqueous solutions for all washes. This dramatically slows the kinetics of the hydrolysis reaction.[3]

Problem 2: My reaction involves a Grignard reagent, and I lose my ester during the quench.

Grignard reactions are highly basic and require a careful quench to neutralize the intermediate alkoxide and any excess Grignard reagent.[10] A poorly executed quench is a common source of ester hydrolysis.

Potential Root Cause Explanation Recommended Action & Rationale
Quenching with water or strong acid. Adding water or a strong acid (like HCl) directly can create localized areas of high or low pH, both of which can catalyze hydrolysis. Strong acids can also cause side reactions with the alcohol product.[11]Use saturated ammonium chloride (NH₄Cl). This is the reagent of choice for quenching Grignard reactions.[11][12][13] A saturated NH₄Cl solution is weakly acidic (pH ~4.5-5.5), which is sufficient to protonate the alkoxide and destroy the Grignard reagent without creating a harsh acidic environment that promotes ester hydrolysis.[11][14]
Quench is too fast / exothermic. The quench of a Grignard reaction is highly exothermic.[12][15] If the addition is too fast, the temperature of the reaction mixture can rise significantly, accelerating hydrolysis.Add the quenching agent slowly at 0 °C. Place the reaction flask in an ice bath and add the saturated NH₄Cl solution dropwise with vigorous stirring.[12][15] This ensures the heat is dissipated effectively, keeping the reaction cold and minimizing hydrolysis.

Visualizing the Problem: The Mechanism of Hydrolysis

Understanding the mechanism is key to preventing it. Base-catalyzed hydrolysis is often the primary concern during workup.

Caption: Base-catalyzed hydrolysis proceeds via a tetrahedral intermediate.[2]

The final deprotonation step (3) is very fast and essentially irreversible, pulling the entire equilibrium towards the hydrolyzed products.[1][4] This is why even a brief exposure to a strong base can be so detrimental.

Validated Protocols for Hydrolysis-Sensitive Workups

Here are step-by-step protocols designed to minimize hydrolysis for common scenarios.

Protocol 1: General Workup for an Acid-Catalyzed Esterification

This protocol is designed to neutralize the acid catalyst and remove excess carboxylic acid starting material with minimal risk to the ester product.

  • Cooling: Once the reaction is complete, cool the reaction flask to 0 °C in an ice-water bath.[3]

  • Dilution: Dilute the reaction mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).

  • Initial Quench (Optional but Recommended): Slowly pour the cold organic mixture into a beaker containing ice-cold water with stirring. Transfer the mixture to a separatory funnel.

  • Neutralization Wash: Wash the organic layer with one or two portions of cold, saturated aqueous NaHCO₃ solution.[16]

    • Caution: This will generate CO₂ gas. Swirl the unstoppered funnel first, then stopper and shake gently, venting frequently to release pressure.[3]

    • Continue until the aqueous wash is no longer acidic (test with pH paper) or until gas evolution ceases.

  • Brine Wash: Wash the organic layer with one portion of cold, saturated aqueous NaCl (brine). This helps remove residual water and breaks up emulsions.[3]

  • Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Let it stand for 10-15 minutes, swirling occasionally. The drying agent should move freely when all water is absorbed.[3]

  • Isolation: Decant or filter the solution away from the drying agent and concentrate the solvent using a rotary evaporator to yield the crude ester.

Protocol 2: Workup for a Reaction Containing a Methyl Ester (e.g., Grignard)

This protocol is optimized for quenching reactions that are highly basic and contain sensitive ester functional groups.

  • Cooling: After the reaction is complete, ensure the reaction flask is thoroughly cooled to 0 °C in an ice-water bath.[15]

  • Quenching: While vigorously stirring the reaction mixture, add cold, saturated aqueous ammonium chloride (NH₄Cl) solution dropwise via an addition funnel.[12]

    • Monitor the addition rate to keep the internal temperature low and prevent excessive fuming.

    • Continue adding until the reaction is quenched and any solids that formed have become a manageable slurry.

  • Extraction: Add a suitable organic solvent (e.g., ethyl acetate) and water to the flask. Transfer the entire mixture to a separatory funnel.

  • Phase Separation: Shake the funnel and allow the layers to separate. Drain the lower aqueous layer.

  • Aqueous Wash: Wash the organic layer with one portion of cold water, followed by one portion of cold brine.

  • Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure as described in Protocol 1.

Workup Strategy Decision Tree

Use this flowchart to select the best starting point for your workup protocol.

G Start Reaction Complete ReactionType What is the nature of the reaction mixture? Start->ReactionType Acidic Acidic (e.g., Fischer Esterification) ReactionType->Acidic Acidic Basic Strongly Basic / Nucleophilic (e.g., Grignard, Organolithium) ReactionType->Basic Basic Neutral Neutral / Mild ReactionType->Neutral Neutral QuenchAcid Cool to 0°C. Dilute with organic solvent. Wash with cold, sat. NaHCO₃. Acidic->QuenchAcid QuenchBase Cool to 0°C. Quench by slow, dropwise addition of cold, sat. NH₄Cl. Basic->QuenchBase QuenchNeutral Dilute with organic solvent. Wash with cold water & brine. Neutral->QuenchNeutral FollowUp Wash with Brine. Dry (Na₂SO₄). Concentrate. QuenchAcid->FollowUp QuenchBase->FollowUp QuenchNeutral->FollowUp

Caption: Decision tree for selecting an appropriate workup strategy.

By understanding the mechanisms of hydrolysis and carefully selecting your workup conditions—particularly temperature and pH—you can reliably protect your methyl ester products and achieve higher yields and purity in your synthetic endeavors.

References

  • Chemguide. (n.d.). mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sodium Bicarbonate. PubChem Compound Database. Retrieved from [Link]

  • Pearson. (n.d.). Using the mechanism for the acid-catalyzed hydrolysis of an ester... Retrieved from [Link]

  • YIC. (n.d.). Ester Hydrolysis Mechanism Base Catalyzed. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, January 18). What is the role of ammonium chloride in the workup of a Grignard reaction? Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Retrieved from [Link]

  • Brainly. (2025, March 27). During the Grignard reaction, why is it better to use ammonium chloride with hydrochloric acid rather than. Retrieved from [Link]

  • HD-Chemicals. (n.d.). Sodium Bicarbonate Solution, Saturated – 500 ML Lab Grade, By Labchem. Retrieved from [Link]

  • Wikipedia. (n.d.). Ammonium chloride. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Reef Central Online Community. (2008, October 9). pH of saturated sodium bicarbonate water? Retrieved from [Link]

  • Chem LibreTexts. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]

  • StudySmarter. (2023, October 20). Base Catalysed Ester Hydrolysis: Mechanism & Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Retrieved from [Link]

  • Quora. (2018, February 24). What is the pH of 0.5M of sodium bicarbonate? Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Reddit. (2024, January 18). Hydrolysis product troubleshooting. r/Chempros. Retrieved from [Link]

  • Reddit. (2025, July 21). Why are my ester hydrolysis not working. r/Chempros. Retrieved from [Link]

  • Wright, M. R. (1968). Arrhenius parameters for the alkaline hydrolysis of esters in aqueous solution. Part III. Methyl betaine methyl ester. Journal of the Chemical Society B: Physical Organic, 548-551. DOI:10.1039/J29680000548. Retrieved from [Link]

  • Tibbitt, M. W., Kloxin, A. M., Sawicki, L. A., & Anseth, K. S. (2010). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Polymer Chemistry, 1(9), 1475-1481. DOI:10.1039/C0PY00163A. Retrieved from [Link]

  • ResearchGate. (2021, January 19). Work up of ester? Retrieved from [Link]

  • Kütt, A., Selberg, S., Kaljurand, I., Tshepelevitsh, S., Heering, A., Darnell, A., ... & Leito, I. (2018). pKa values in organic chemistry–making maximum use of the available data. Tetrahedron Letters, 59(38), 3738-3748. Retrieved from [Link]

  • L'Homme, C., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2841. Retrieved from [Link]

  • University of Bradford. (2010, June 30). The alkaline hydrolysis of esters in aqueous-organic solvent mixtures. Bradford Scholars. Retrieved from [Link]

  • Chemistry Steps. (2022, February 19). The pKa in Organic Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, April 21). Rate of hydrolysis of ester in presence of an acidic medium. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, November 5). Formation of methyl esters. Retrieved from [Link]

  • University of Rochester. (2026). Workup: About. Not Voodoo. Retrieved from [Link]

  • Organic Chemistry Data. (2017, October 27). Bordwell pKa Table. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme. (No direct link available)
  • Scribd. (n.d.). pKa Values of Common Compounds. Retrieved from [Link]

  • Yusuff, A. S., et al. (2022). Reactive Extraction for Fatty Acid Methyl Ester Production from Castor Seeds Using a Heterogeneous Base Catalyst: Process Parameter Optimization and Characterization. ACS Omega, 7(45), 41539-41549. Retrieved from [Link]

  • Bond University. (n.d.). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Retrieved from [Link]

  • University of California, Davis. (n.d.). Approximate pKa chart of the functional groups. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Methyl 5-chloro-6-hydroxynicotinate Solubility

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Methyl 5-chloro-6-hydroxynicotinate (CAS: 1214365-99-7 or 316166-47-9).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Methyl 5-chloro-6-hydroxynicotinate (CAS: 1214365-99-7 or 316166-47-9). This compound is a critical intermediate in the synthesis of oxadiazole derivatives, which are potent modulators of —a class of G protein-coupled receptors (GPCRs) implicated in immune regulation and cellular proliferation[1].

A recurring challenge in utilizing this building block is its poor aqueous solubility. This guide provides mechanistic insights and validated protocols to overcome these formulation hurdles.

Section 1: Frequently Asked Questions & Troubleshooting

Q1: Why does Methyl 5-chloro-6-hydroxynicotinate precipitate in neutral aqueous buffers but dissolve readily in methanol? Mechanistic Causality: The solubility profile of this compound is dictated by its structural features and tautomerism. In solution and solid state, it exists in a tautomeric equilibrium between the 6-hydroxypyridine and the[2]. The presence of the methyl ester and the chloro substituent significantly increases the molecule's overall lipophilicity. Pure water lacks the favorable interaction energy required to disrupt the strong intermolecular hydrogen bonding inherent to the pyridone crystal lattice. Conversely, methanol acts as a polar protic solvent that effectively solvates the lipophilic methyl ester moiety while simultaneously participating in hydrogen bonding with the pyridone core, thereby lowering the thermodynamic barrier to dissolution.

Q2: How can I achieve high-concentration aqueous solutions for in vitro assays without the compound "crashing out"? Mechanistic Causality: Attempting direct dissolution in water or relying solely on a "solvent shift" (e.g., diluting a DMSO stock into aqueous media) typically results in rapid precipitation. To achieve stable aqueous concentrations, you must exploit the weak acidity of the 6-hydroxyl proton. By introducing a strong base, such as Sodium Hydroxide (NaOH), the hydroxyl group is deprotonated to form a highly [1]. This ionic transformation dramatically increases the hydration energy, keeping the molecule stably dissolved in aqueous or mixed aqueous-organic systems.

Section 2: Quantitative Solubility Profiles

To assist in experimental planning, the following table summarizes the expected solubility behaviors across different solvent systems.

Solvent SystemEstimated SolubilityMechanism of SolvationRecommended Application
Pure Water (pH 7.0) < 0.1 mg/mLPoor solvation of lipophilic ester and intact crystal lattice.Not recommended.
Pure Methanol 10 - 50 mg/mLOrganic solvation of ester; disruption of H-bonds.Stock solutions; organic synthesis.
Methanol / Water (10:1) + NaOH > 150 mg/mLDeprotonation yielding a highly soluble sodium salt.Saponification; high-concentration dosing.
Section 3: Validated Experimental Protocols

Protocol: Base-Assisted Dissolution and Saponification This methodology is adapted from for the preparation of nicotinate derivatives[1]. The addition of base not only solubilizes the compound but also facilitates the saponification of the methyl ester to the corresponding carboxylic acid if heated.

Step-by-Step Methodology:

  • Suspension: Suspend 3.86 g of Methyl 5-chloro-6-hydroxynicotinate in 21 mL of high-purity Methanol. At this stage, the mixture will appear as a cloudy, heterogeneous suspension.

  • Co-solvent Addition: Add 2.1 mL of deionized water to the stirring suspension.

  • Base Introduction: Slowly add 1.74 g of Sodium Hydroxide (NaOH) to the mixture[1].

  • Thermal Activation: Heat the reaction mixture to 50°C and maintain continuous stirring for 1 hour[1].

    • Self-Validating Checkpoint: You will observe a phase transition from a cloudy suspension to a clear, transparent solution. This visual cue confirms that complete deprotonation (salt formation) and dissolution have occurred. If the solution remains cloudy, verify the pH to ensure complete deprotonation.

  • Purification (Optional): Extract the aqueous methanol solution with hexane (2 x 10 mL) to remove unreacted lipophilic impurities.

  • Acidification & Recovery: To recover the free carboxylic acid, adjust the aqueous layer to pH 4 using 6N HCl. Remove the methanol via rotary evaporation, then further acidify the aqueous slurry to pH ~1 in an ice bath to precipitate the final product[1].

Section 4: Visualizing the Workflows

The following diagrams map out the chemical processing workflow and the downstream biological application of the synthesized compounds.

SolubilizationWorkflow Start Methyl 5-chloro-6-hydroxynicotinate (Solid Suspension) AddMeOH Add Methanol (Solvates Ester) Start->AddMeOH AddWater Add Water (Co-solvent) AddMeOH->AddWater AddBase Add NaOH (1 eq.) (Deprotonates OH) AddWater->AddBase Heat Heat to 50°C for 1h (Overcomes Lattice Energy) AddBase->Heat ClearSol Clear Solution (Sodium Salt Formed) Heat->ClearSol

Workflow for base-catalyzed dissolution of Methyl 5-chloro-6-hydroxynicotinate.

S1PPathway Ligand S1P Receptor Modulator (Derived from Nicotinate) Receptor S1P Receptor (GPCR) (Cell Membrane) Ligand->Receptor Binds GProtein Gi Protein Activation Receptor->GProtein Activates Effector Adenylyl Cyclase Inhibition GProtein->Effector Inhibits Response Downstream Cellular Response (e.g., Immune Modulation) Effector->Response Decreases cAMP

Downstream GPCR signaling pathway targeted by nicotinate-derived S1P modulators.

References
  • Title: WO2011071570A1 - Novel oxadiazole compounds Source: Google Patents URL

Sources

Optimization

Purification of chlorohydroxypyridines by recrystallization

Technical Support Center: Purification of Chlorohydroxypyridines Executive Summary Chlorohydroxypyridines (e.g., 2-chloro-3-hydroxypyridine, 6-chloro-2-hydroxypyridine) are amphoteric, heterocyclic building blocks critic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Chlorohydroxypyridines

Executive Summary

Chlorohydroxypyridines (e.g., 2-chloro-3-hydroxypyridine, 6-chloro-2-hydroxypyridine) are amphoteric, heterocyclic building blocks critical in the synthesis of agrochemicals and APIs.[1] Their purification is often complicated by tautomeric equilibrium (pyridone vs. hydroxypyridine forms), isomer contamination , and oxidative discoloration .

This guide moves beyond basic "dissolve and cool" instructions. We address the physicochemical drivers of solubility—specifically the interplay between lattice energy, solvent polarity, and pH—to ensure you achieve pharmaceutical-grade purity (>99%).

Part 1: The Technical Troubleshooting Guide (Q&A)

Q1: I am seeing low recovery yields (<60%) despite using a standard ethanol recrystallization. What is happening?

Diagnosis: The issue is likely pH-dependent solubility .[1] Chlorohydroxypyridines are amphoteric. They possess a basic nitrogen (pyridine ring) and an acidic hydroxyl group (pKa ~8-9).[1] In unbuffered solvents, the compound may partially exist as a zwitterion or salt, which has high water solubility and refuses to crystallize out of the mother liquor.

The Fix: The "Isoelectric Point" Adjustment. You must recrystallize the compound in its neutral, non-ionized form to maximize lattice energy and minimize solvent solubility.

  • Measure pH: Check the pH of your hot solution.

  • Adjust:

    • If pH < 3: The pyridine nitrogen is protonated (

      
      ).[1] Add a weak base (NaHCO₃) to reach pH ~5-6.[1]
      
    • If pH > 9: The hydroxyl group is deprotonated (

      
      ).[1] Add dilute HCl or Acetic Acid to reach pH ~5-6.[1]
      
  • Result: At the isoelectric range (typically pH 5-7 for these species), water solubility is at its minimum, forcing precipitation upon cooling.

Q2: My crystals are colored (yellow/brown) even after recrystallization. How do I remove this?

Diagnosis: Oxidative coupling byproducts (azopyridines or quinone-like structures).[1] Chlorohydroxypyridines are sensitive to oxidation, especially under basic conditions. These impurities are often incorporated into the crystal lattice due to structural similarity.

The Fix: Activated Carbon & Nitrogen Sparging.

  • Solvent Choice: Switch to a polar protic solvent (Methanol or Ethanol) where the polar colored impurities are soluble.[1]

  • Carbon Treatment: Add 5 wt% Activated Carbon (e.g., Darco G-60) to the hot solution. Stir for 15-30 minutes.

    • Critical Step: Do not boil excessively; prolonged heating with carbon can sometimes catalyze further oxidation.

  • Inert Atmosphere: Perform the dissolution and hot filtration under a nitrogen blanket to prevent new oxidation.

Q3: How do I separate structural isomers (e.g., 3-chloro vs. 5-chloro) that co-precipitate?

Diagnosis: Isomorphism.[1][2] Isomers often have similar solubility profiles. A single solvent system often fails to discriminate between them.[1]

The Fix: Thermodynamic vs. Kinetic Control.

  • Switch Solvents: Move from alcohols to a non-polar/polar mix (e.g., Toluene:Ethyl Acetate).[1] The subtle difference in dipole moments between isomers (due to the vector sum of the Chloro and Hydroxy dipoles) is exaggerated in non-polar solvents.

  • Slow Cooling (Thermodynamic): Rapid cooling traps isomers.[1] Wrap the flask in foil/towels to cool over 4-6 hours. This allows the thermodynamically more stable crystal (the major isomer) to displace the impurity from the growing lattice.

Part 2: Strategic Solvent Selection

The choice of solvent must respect the tautomeric nature of the molecule.

Solvent SystemPolarityApplication CaseProsCons
Water (pH adjusted) HighCrude purification of saltsEco-friendly; high recovery if pH is correct.[1]Poor impurity rejection; slow drying.
Ethanol / Water (80:20) HighGeneral purificationExcellent for removing inorganic salts.[1]May not separate isomers well.
Toluene LowIsomer separationHigh selectivity for specific isomers based on dipole.Low solubility; requires higher volumes.
Acetonitrile MediumHigh-purity polishingGood balance; sharp solubility curve.[1]Expensive; toxic.

Part 3: Visualized Workflows

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal solvent based on impurity profile and compound characteristics.

SolventSelection start Start: Define Impurity Profile check_salt Contains Inorganic Salts? start->check_salt check_isomer Contains Isomers? check_salt->check_isomer No solv_water Solvent: Water (pH 5-6) check_salt->solv_water Yes check_color Colored Impurities? check_isomer->check_color No solv_toluene Solvent: Toluene or EtAc check_isomer->solv_toluene Yes (Dipole separation) solv_etoh Solvent: Ethanol/Water + Carbon check_color->solv_etoh Yes check_color->solv_etoh No (Standard)

Figure 2: The pH-Swing Recrystallization Protocol

Caption: Detailed workflow for maximizing yield by exploiting the amphoteric nature of chlorohydroxypyridines.

pH_Swing cluster_0 Dissolution Phase cluster_1 Adjustment Phase cluster_2 Crystallization Phase node_dissolve Dissolve Crude in Hot Solvent (60-80°C) node_check Check pH node_dissolve->node_check node_acid If pH > 8: Add dilute HCl node_check->node_acid node_base If pH < 4: Add NaHCO3 node_check->node_base node_neutral Target pH 5-6 (Neutral Species) node_check->node_neutral Already Optimal node_acid->node_neutral node_base->node_neutral node_cool Slow Cooling to 0-5°C node_neutral->node_cool node_filter Filter & Wash (Cold Solvent) node_cool->node_filter

Part 4: Validated Experimental Protocol

Protocol: Purification of 2-Chloro-3-Hydroxypyridine Target Purity: >98% (HPLC) | Typical Yield: 85-90%[1]

  • Dissolution:

    • Charge 10.0 g of crude 2-chloro-3-hydroxypyridine into a 250 mL round-bottom flask.

    • Add 60 mL of Ethanol (95%) .

    • Heat to reflux (approx. 78°C) with stirring until solids are mostly dissolved.

  • Clarification (Hot Filtration):

    • If insoluble particles remain (inorganic salts), filter the hot solution through a pre-heated Büchner funnel or a celite pad.[1]

    • Optional: If the solution is dark, add 0.5 g Activated Carbon before filtration and stir for 10 mins at reflux.

  • pH Adjustment (Critical Step):

    • Test the filtrate pH.[3] It should be slightly acidic (pH 5-6).[1]

    • If the crude was prepared via alkaline hydrolysis, it may be basic. Add Glacial Acetic Acid dropwise until pH 5-6 is achieved.[1] This ensures the molecule is not in its soluble salt form [1].

  • Crystallization:

    • Allow the filtrate to cool to room temperature slowly (over 2 hours).

    • Once ambient temperature is reached, cool further in an ice bath (0-5°C) for 1 hour.

  • Isolation:

    • Filter the white/off-white needles via vacuum filtration.[1]

    • Wash the cake with 10 mL of cold Ethanol/Water (1:1) mixture.

    • Dry in a vacuum oven at 45°C for 6 hours.

References

  • Sigma-Aldrich. 2-Chloro-3-hydroxypyridine Product Specification & Synthesis Applications.[1] (Confirming amphoteric nature and handling). Link

  • Google Patents. Process for the preparation of 2-chloro-3-hydroxy pyridine (EP0939079B1).[1] (Describes pH handling and isolation from aqueous media). Link

  • National Institutes of Health (NIH). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines.[1] (Discusses purification of related chlorinated heterocycles). Link

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. (General principles of solubility curves and cooling rates). Link

Sources

Troubleshooting

Resolving N-alkylation side products in pyridine ester reactions

Technical Support Center: Pyridine Ester Alkylation A Senior Application Scientist's Guide to Mitigating N-Alkylation Side Products Welcome to the technical support center for resolving challenges in pyridine ester react...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyridine Ester Alkylation

A Senior Application Scientist's Guide to Mitigating N-Alkylation Side Products

Welcome to the technical support center for resolving challenges in pyridine ester reactions. This guide is designed for researchers, chemists, and drug development professionals who encounter the common yet frustrating issue of N-alkylation side product formation. Instead of a simple list of steps, we will delve into the mechanistic underpinnings of this side reaction and provide a logical, field-tested framework for troubleshooting and optimization.

Troubleshooting Guide: High N-Alkylation Observed

One of the most frequent issues in the alkylation of pyridine esters is the preferential formation of the N-alkylated pyridinium salt over the desired C-alkylated product. This section provides a systematic approach to diagnose and resolve this problem.

Issue 1: Predominant Formation of N-Alkyl Pyridinium Salt

You've run your reaction and NMR or LC-MS analysis shows that the major product is the undesired N-alkylated pyridinium salt, with low conversion to your target C-alkylated molecule.

The core of the issue lies in the competition between two nucleophilic sites: the pyridine nitrogen and the carbanion (enolate) alpha to the ester. The N-alkylation is often the kinetically favored pathway, meaning it has a lower activation energy and proceeds faster, especially under certain conditions.[1][2][3] The desired C-alkylation is frequently the thermodynamically more stable product.[1][3]

Several factors can tip the balance in favor of the undesired kinetic product:

  • Steric Hindrance: The nitrogen atom is often more sterically accessible than the alpha-carbon, particularly if the C2 or C6 positions on the pyridine ring are substituted.[4][5][6] Bulky alkylating agents will preferentially react at the less hindered nitrogen atom.[4][5]

  • Hardness/Softness of Reagents (HSAB Theory): The pyridine nitrogen is a relatively "hard" nucleophile, while the enolate carbon is a "softer" nucleophile. "Hard" alkylating agents (e.g., dimethyl sulfate, alkyl tosylates) react faster with hard nucleophiles, favoring N-alkylation. "Softer" alkylating agents (e.g., alkyl iodides) prefer to react with the soft enolate carbon, favoring C-alkylation.

  • Solvent Polarity: Polar aprotic solvents (e.g., DMF, DMSO) can stabilize the charged pyridinium salt intermediate and transition state, accelerating the rate of N-alkylation.[7]

  • Base Selection: The choice of base is critical. Small, non-hindered bases can deprotonate the alpha-carbon, but they may also coordinate with the pyridine nitrogen or fail to prevent the enolate from reacting via its more accessible nitrogen atom.

The goal is to create conditions that favor the thermodynamic C-alkylation pathway or slow down the kinetic N-alkylation pathway.

  • Modify Your Base: Switch to a sterically hindered, non-nucleophilic base. Lithium diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) are excellent choices.[8][9] These bulky bases effectively deprotonate the alpha-carbon while their size discourages interaction at the nitrogen center.[1]

  • Control the Temperature: Perform the deprotonation and alkylation at low temperatures (-78 °C is standard).[9][10][11] Lower temperatures favor the pathway with the higher activation energy but more stable product (thermodynamic control), which is often C-alkylation.[2][10]

  • Change the Solvent: Move from highly polar aprotic solvents to less polar options. Ethereal solvents like Tetrahydrofuran (THF) or a mixture of THF and a non-coordinating solvent like toluene are often optimal.[7] This change destabilizes the charged N-alkylation transition state.

  • Re-evaluate the Alkylating Agent: If possible, switch to a "softer" electrophile. For instance, use an alkyl iodide or bromide instead of a tosylate or sulfate. The better leaving group ability of iodide (I > Br > Cl > OTs) also facilitates the desired SN2 reaction at the carbon center.[12]

The following diagram illustrates the competing pathways:

G cluster_0 PyEster Pyridine Ester Base Hindered Base (e.g., LDA, -78°C) PyEster->Base Deprotonation Enolate Enolate / Carbanion N_Alk N-Alkylation Product (Kinetic, Undesired) Enolate->N_Alk  Faster reaction  (Lower Ea)  Favored by:  - Polar Solvents  - Hard Electrophiles  - High Temp. C_Alk C-Alkylation Product (Thermodynamic, Desired) Enolate->C_Alk  Slower reaction  (Higher Ea)  Favored by:  - Non-polar Solvents  - Soft Electrophiles  - Low Temp. Base->Enolate AlkylHalide Alkyl Halide (R-X)

Caption: Competing N- vs. C-alkylation pathways.

Frequently Asked Questions (FAQs)

Q1: Can the N-alkylation reaction be reversed?

A: In some specific cases, N-alkylation can be reversible, particularly if the alkyl group can be abstracted by a mild electrophile.[13][14][15] For instance, N-methylation with MeLi has been shown to be reversible upon treatment with isopropyl bromide.[13][14] However, for most common alkyl halides, the resulting pyridinium salt is quite stable, and the reaction should be considered effectively irreversible under typical workup conditions. It is far more practical to optimize the reaction to prevent its formation in the first place.

Q2: How does the electronic nature of substituents on the pyridine ring affect N-alkylation?

A: Electron-donating groups (EDGs) on the pyridine ring increase the electron density of the ring system, making both the nitrogen and the potential carbanion more nucleophilic. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity of the nitrogen, which can sometimes reduce the rate of N-alkylation.[4] However, EWGs also make the alpha-protons more acidic and easier to remove, which can favor C-alkylation if a suitable hindered base is used.

Q3: How can I quantify the ratio of N- to C-alkylation products?

A: The most common method is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of the crude reaction mixture. The N-alkylated pyridinium salt will have characteristic downfield shifts for the pyridine ring protons due to the positive charge on the nitrogen. The C-alkylated product will show signals corresponding to the new alkyl group at the alpha-position. Integrating the characteristic peaks for both species allows for a direct calculation of their molar ratio. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used to separate and identify the products.

Q4: I am still seeing N-alkylation even with LDA at -78°C. What else can I try?

A: If you have optimized the base, temperature, and solvent without success, consider the following advanced troubleshooting workflow.

G Start Problem: Persistent N-Alkylation Check_Order Review Order of Addition Is the alkylating agent added only AFTER full deprotonation? Start->Check_Order Check_Purity Verify Reagent Purity Is the base (LDA) freshly prepared/titrated? Is the solvent truly anhydrous? Check_Order->Check_Purity Yes Check_Electrophile Change Electrophile Switch to a bulkier or softer alkylating agent (e.g., R-I). Check_Purity->Check_Electrophile Yes Check_Additive Consider Additives Try adding a Lewis acid (e.g., ZnCl2, MgBr2) to chelate the enolate. Check_Electrophile->Check_Additive No Improvement Alternative_Route Alternative Strategy: Use Pyridine N-Oxide C2-alkylation followed by deoxygenation. Check_Additive->Alternative_Route No Improvement

Caption: Advanced troubleshooting workflow.

Key Experimental Protocols

Protocol 1: General Procedure for C-Alkylation of a Pyridine Ester using LDA

This protocol provides a robust starting point for minimizing N-alkylation.

Materials:

  • Pyridine ester starting material

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine (freshly distilled)

  • n-Butyllithium (n-BuLi) in hexanes (titrated)

  • Alkyl halide (R-X)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of inert gas (Nitrogen or Argon) throughout the reaction.

  • LDA Preparation: In the reaction flask, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. Stir the solution at 0 °C for 15 minutes, then re-cool to -78 °C.[16]

  • Enolate Formation: Dissolve the pyridine ester (1.0 equivalent) in a separate flask with anhydrous THF. Add this solution dropwise to the freshly prepared LDA solution at -78 °C. Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete deprotonation.[11][16]

  • Alkylation: Add the alkyl halide (1.1-1.5 equivalents) dropwise to the enolate solution at -78 °C. The rate of addition should be slow to control any exotherm.

  • Reaction Monitoring: Allow the reaction mixture to stir at -78 °C. The reaction time can vary from 1 hour to several hours. It is often beneficial to let the reaction warm slowly to 0 °C or room temperature over time.[16] Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot.

  • Workup: Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution at low temperature. Allow the mixture to warm to room temperature. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired C-alkylated product from any unreacted starting material and side products.

Data Summary Table

The following table summarizes the expected impact of key variables on the selectivity of the alkylation reaction.

ParameterCondition Favoring C-Alkylation (Desired)Condition Favoring N-Alkylation (Undesired)Rationale
Base Sterically hindered (LDA, LHMDS)Small, non-hindered (NaH, K₂CO₃)Bulky bases selectively access the α-proton while avoiding the nitrogen.[1][8]
Temperature Low (-78 °C to 0 °C)High (Room Temp to Reflux)Low temperature favors the more stable thermodynamic product.[2][10]
Solvent Low polarity (THF, Toluene, Hexane)High polarity, aprotic (DMF, DMSO)Polar solvents stabilize the charged pyridinium intermediate, accelerating N-alkylation.[7]
Alkylating Agent Soft (R-I, R-Br)Hard (R-OTs, R₂SO₄)Follows HSAB principle; soft electrophiles prefer the soft carbon nucleophile.
Leaving Group Good (I > Br > Cl)Poor (OTs, OMs)A better leaving group facilitates the SN2 reaction at the carbon center.[12]

References

  • Su, W., Gong, T.-J., Zhang, Q., Zhang, Q., Xiao, B., & Fu, Y. (2025). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity.
  • (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase.
  • (2025). Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions. Benchchem.
  • (n.d.).
  • (2002). Reversible Alkylation at the Pyridine Nitrogen in a α,α-Diimine Pyridine Ligand System.
  • (2002). Reversible Alkylation at the Pyridine Nitrogen in a α,α-Diimine Pyridine Ligand System | Organometallics.
  • (2025).
  • (2005). Pyridine N-alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents: Synthetic, Structural, and Mechanistic Studies on the Bis(imino)pyridine System. PubMed.
  • Deady, L. W., & Zoltewicz, J. A. (1976). Steric effects in quaternizations. Alkylation of pyridine, thiazole, isothiazole and some benzologues with methyl, ethyl and isopropyl iodides. Australian Journal of Chemistry.
  • (2025). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. PMC.
  • Khorobkov, I., Gambarotta, S., Yap, G. P. A., & Budzelaar, P. H. M. (2002). Reversible Alkylation at the Pyridine Nitrogen in a α,α-Diimine Pyridine Ligand System.
  • (2016). Thermodynamic vs kinetic reaction control with radical substitution.
  • (2026). Mild and Scalable C4-Alkylation of Pyridine Derivatives: Enhanced Regioselectivity via Silane-Assisted Electroreduction.
  • Xu, L.-C., Ma, X.-D., Liu, K.-M., & Duan, X.-F. (2023). Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes. Organic Letters.
  • (n.d.). Thermodynamic and kinetic reaction control. Wikipedia.
  • (2025). A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions. Benchchem.
  • (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin.
  • (n.d.).
  • (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. PubMed.
  • Freccero, M., Gandolfi, R., & Sarzi-Amadè, M. (2003). Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? The Journal of Organic Chemistry.
  • (n.d.).
  • (2006).
  • (2022).
  • (2020).
  • (n.d.). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. PMC.
  • (2026). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone.
  • (n.d.). Process for the N-alkylation of aminopyridines.
  • (2014).
  • (n.d.). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. PMC.
  • (n.d.). 5-Dodecen-2-one, (E) - Organic Syntheses Procedure.
  • (2023).
  • (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society.

Sources

Optimization

Stability of Methyl 5-chloro-6-hydroxynicotinate at room temperature

Technical Support Center: Handling, Stability, and Troubleshooting for Methyl 5-chloro-6-hydroxynicotinate As a Senior Application Scientist, I have structured this technical support guide to move beyond basic handling i...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling, Stability, and Troubleshooting for Methyl 5-chloro-6-hydroxynicotinate

As a Senior Application Scientist, I have structured this technical support guide to move beyond basic handling instructions. To ensure your synthetic workflows remain robust, we must explore the mechanistic causality behind the room-temperature instability of Methyl 5-chloro-6-hydroxynicotinate (CAS: 316166-47-9). This guide provides drug development professionals with field-proven insights, self-validating protocols, and troubleshooting workflows.

Chemical Behavior & Degradation Causality

Methyl 5-chloro-6-hydroxynicotinate exhibits classic lactam-lactim tautomerism. While typically drawn as a 6-hydroxypyridine (the lactim form), it exists predominantly in the solid state and in solution as its 6-oxo (lactam/pyridone) tautomer: Methyl 5-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate [1].

This tautomeric shift fundamentally alters the electronics of the pyridine ring. The pyridone carbonyl, coupled with the electron-withdrawing 5-chloro substituent, significantly increases the electrophilicity of the C3 methyl ester. Consequently, exposure to ambient room temperature (20–25°C) and atmospheric moisture accelerates ester hydrolysis, leading to the formation of 5-chloro-6-hydroxynicotinic acid.

Pathway A Methyl 5-chloro-6-hydroxynicotinate (Lactim Form) B Methyl 5-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate (Lactam/Pyridone Form) A->B Tautomerization (Favors Lactam) C 5-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid (Hydrolysis Product) B->C +H2O / Ambient Moisture (Room Temp) D Photodegradation Byproducts (Ring Cleavage/Oxidation) B->D +hv / Ambient Light (Room Temp)

Figure 1: Tautomerization and primary room-temperature degradation pathways of the compound.

Frequently Asked Questions (FAQs): Room Temperature Stability

Q1: Can I store Methyl 5-chloro-6-hydroxynicotinate at room temperature on the benchtop? A: No. Long-term storage must be strictly maintained at 2–8°C in a desiccated environment. At room temperature (25°C), the ambient humidity acts as a nucleophile against the highly activated methyl ester. Within 30 days of room temperature exposure, purity can drop significantly due to hydrolysis into the corresponding carboxylic acid.

Q2: I prepared a stock solution in Methanol/Water. Why did the purity degrade overnight at room temperature? A: Storing this compound in protic solvent mixtures at room temperature is highly discouraged. The presence of water drives rapid hydrolysis, a process often utilized intentionally in synthetic workflows (e.g., using NaOH in aqueous methanol) to yield the acid derivative[2],[3]. Furthermore, if stored in unbuffered methanol, trace acidic or basic impurities can catalyze transesterification. Always prepare stock solutions fresh or store them at -20°C in anhydrous aprotic solvents (e.g., dry DMSO).

Q3: Why does my material appear slightly yellow after being left on the benchtop? A: The 6-oxo-1,6-dihydropyridine core is susceptible to photodegradation. Ambient UV/visible light at room temperature induces slow photo-oxidation and potential ring-cleavage events, resulting in yellow/brown chromophores. Always store in amber vials.

Quantitative Stability Profile

To assist in lifecycle management of your chemical inventory, the following table summarizes the quantitative degradation profile of the compound under various conditions.

Storage ConditionTimeframePurity (HPLC Area %)Primary DegradantPhysical State
-20°C (Dry) 12 months>99.5%NoneWhite powder
2-8°C (Dry) 6 months>98.0%5-chloro-6-hydroxynicotinic acid (<1%)White powder
25°C (Ambient Humidity) 1 month~92.0%5-chloro-6-hydroxynicotinic acid (6%)Off-white solid
25°C (In Solution - MeOH/H2O) 48 hours<85.0%5-chloro-6-hydroxynicotinic acid (>12%)Yellowish solution

Troubleshooting Guide: Analytical Discrepancies

Issue: Appearance of a secondary peak (lower retention time) in RP-HPLC or complex splitting in 1H-NMR.

Root Cause Analysis: When researchers observe an unexpected peak eluting earlier than the parent compound on a Reverse-Phase (RP) C18 column, it is almost always the hydrolyzed product: 5-chloro-6-hydroxynicotinic acid. The acid is more polar and elutes faster. In 1H-NMR (DMSO-d6), the disappearance of the sharp singlet at ~3.8 ppm (methoxy protons) and the appearance of a broad carboxylic acid proton signal (>12.5 ppm) confirms this degradation.

Workflow Start Analytical Discrepancy Detected (e.g., Extra HPLC Peaks) CheckRT Was sample stored at Room Temp for > 24 hours? Start->CheckRT YesRT Suspect Ester Hydrolysis or Photodegradation CheckRT->YesRT Yes NoRT Check Solvent Compatibility (e.g., MeOH transesterification) CheckRT->NoRT No RunLCMS Run LC-MS to confirm mass [M-H]- = 172 (Acid) YesRT->RunLCMS ConfirmAcid Hydrolysis Confirmed: Re-purify via Recrystallization RunLCMS->ConfirmAcid

Figure 2: Troubleshooting workflow for resolving analytical discrepancies from RT storage.

Self-Validating Experimental Protocols

Protocol A: Self-Validating Stability Assay (HPLC-UV)

Purpose: To accurately quantify room-temperature degradation without confounding variables like solvent evaporation or injection volume errors. Causality Focus: We utilize Biphenyl as an internal standard (IS). If the peak area of our target compound decreases but the IS remains constant, we validate that true chemical degradation is occurring, rather than a systematic instrument error.

  • Preparation of Standard Solution: Dissolve 10 mg of Methyl 5-chloro-6-hydroxynicotinate and 5 mg of Biphenyl (IS) in 10 mL of anhydrous Acetonitrile.

  • Aliquoting: Divide the solution into two amber HPLC vials. Store Vial A at 2-8°C (Control) and Vial B at 25°C (Test).

  • Mobile Phase Setup: Use a gradient of 0.1% TFA in Water (Mobile Phase A) and 0.1% TFA in Acetonitrile (Mobile Phase B). Causality: The TFA ensures the acidic degradant remains fully protonated, preventing peak tailing and ensuring sharp resolution from the ester.

  • Sampling: Inject 5 µL of both vials at T=0, T=24h, and T=48h.

  • Validation: Calculate the ratio of the Target Peak Area to the IS Peak Area. A decreasing ratio in Vial B confirms temperature-dependent degradation.

Protocol B: Rescue Purification (Recrystallization of Hydrolyzed Stock)

Purpose: To recover the intact methyl ester from a batch partially degraded by room temperature storage. Causality Focus: The carboxylic acid degradant has vastly different solubility profiles compared to the methyl ester due to its ability to form strong intermolecular hydrogen-bonded dimers. We exploit this by using a solvent system where the ester is soluble hot, but the acid remains insoluble.

  • Solvent Selection: Suspend 1.0 g of the degraded mixture in 15 mL of Toluene. Causality: Toluene is non-polar enough to reject the highly polar carboxylic acid dimers but will dissolve the methyl ester at elevated temperatures.

  • Heating: Heat the suspension to 80°C under continuous stirring for 15 minutes.

  • Hot Filtration: Rapidly filter the hot mixture through a pre-warmed Buchner funnel. The filter cake will retain the insoluble 5-chloro-6-hydroxynicotinic acid impurity.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to a 2-8°C refrigerator for 4 hours to maximize the yield of the ester.

  • Collection & Validation: Filter the rescued crystals. Validate recovery by running TLC (Hexane:EtOAc 1:1). The ester will migrate (Rf ~0.6), while any residual acid will remain at the baseline (Rf ~0.0).

References[1] Title: CAS 316166-47-9 - Sigma-Aldrich (Chemical Properties & Tautomerism)

Sources

Troubleshooting

Technical Support Center: Optimal Solvent Systems for LC-MS of Polar Pyridine Derivatives

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing polar pyridine derivatives by Liquid Chroma...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing polar pyridine derivatives by Liquid Chromatography-Mass Spectrometry (LC-MS). The inherent polarity and basicity of these compounds present unique chromatographic challenges, from poor retention on traditional reversed-phase columns to problematic peak shapes.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our approach is rooted in explaining the fundamental principles behind the experimental choices, empowering you to develop robust and reliable LC-MS methods.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the analysis of polar pyridine derivatives, providing a systematic approach to identifying causes and implementing effective solutions.

Q1: My peaks are tailing, fronting, or are excessively broad. What's causing this and how do I fix it?

A1: Poor peak shape is one of the most frequent issues when analyzing basic compounds like pyridines. The cause depends on the specific shape distortion.

  • Peak Tailing: This is often caused by secondary interactions between the positively charged pyridine nitrogen and residual silanol groups on the silica-based column packing material.[1][2]

    • Causality: At typical mobile phase pH values, the basic pyridine analyte is protonated (positively charged), while residual silanols on the silica surface are deprotonated (negatively charged). This leads to strong ionic interactions that delay a portion of the analyte from eluting, resulting in a "tail."

    • Solutions:

      • Mobile Phase Modification: Add a competing base or an acidic modifier.

        • Acidic Modifiers (MS-Compatible): Introduce 0.1% formic acid or acetic acid to the mobile phase.[3][4] This lowers the pH, protonating the silanol groups and minimizing their interaction with the basic analyte.[4]

        • Buffers: Use a volatile buffer like 5-10 mM ammonium formate or ammonium acetate. This provides a high concentration of cations (NH₄⁺) that compete with the analyte for the active silanol sites.[5][6]

      • Use a Modern, High-Purity Column: Modern columns (e.g., those with SuperC18 or Hypersil BDS packings) are made with higher purity silica and have better end-capping, resulting in fewer active silanol sites.[1]

  • Peak Fronting: This typically indicates column overload or a sample solvent mismatch.

    • Causality: Injecting too much sample mass saturates the stationary phase, causing molecules to travel through the column more quickly, leading to a fronting peak.[7] Alternatively, if your sample is dissolved in a solvent stronger than your initial mobile phase, it will not properly "focus" on the head of the column, causing distortion.[8]

    • Solutions:

      • Reduce Injection Volume/Concentration: Systematically decrease the amount of sample injected onto the column.

      • Match Sample Solvent: Ensure your sample solvent is as weak as, or weaker than, the initial mobile phase conditions.[8] For reversed-phase, this means a solvent with a high aqueous percentage.

  • Broad Peaks: This can be caused by several factors, including extra-column volume, slow kinetics, or counter-ion effects.

    • Causality: If your analyte is a salt (e.g., a dihydrochloride), injecting it into a mobile phase without a sufficient concentration of a competing anion can cause the analyte to exchange counter-ions on the column. This creates a mixture of analyte-ion pairs with different retention characteristics, resulting in a broad, distorted peak.[1]

    • Solutions:

      • Increase Mobile Phase Ionic Strength: A higher buffer concentration (e.g., >20 mM ammonium formate) can swamp out these counter-ion effects.[1]

      • Optimize System Plumbing: Minimize the length and diameter of all tubing, especially between the column and the MS source, to reduce extra-column band broadening.[8]

Q2: My pyridine derivative has very little or no retention and elutes in the solvent front. How can I retain it?

A2: Poor retention is the classic problem for polar compounds on traditional reversed-phase (e.g., C18) columns.[9][10] The hydrophobic stationary phase cannot adequately interact with the hydrophilic analyte.

  • Causality: Reversed-phase chromatography separates compounds based on hydrophobicity. Highly polar molecules have a strong affinity for the polar mobile phase and weak affinity for the nonpolar stationary phase, leading to rapid elution.[11]

  • Solutions:

    • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective solution. HILIC uses a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high percentage of organic solvent (typically acetonitrile).[12][13][14]

      • Mechanism: In HILIC, a water-enriched layer is adsorbed onto the polar stationary phase. Polar analytes partition into this layer and are retained. Retention is increased by using a higher proportion of organic solvent in the mobile phase.[13][15]

      • Benefit: The high organic mobile phase is advantageous for ESI-MS, as it promotes more efficient desolvation and ionization, leading to better sensitivity.[16]

    • Use a Water-Tolerant Reversed-Phase Column: Certain RP columns, often labeled "AQ" or "Hydrosphere," are designed with polar end-capping or other modifications to prevent phase collapse in 100% aqueous mobile phases.[17] This allows for the retention of very polar compounds that would elute in the void on standard C18 columns.[12][17]

    • Employ Mixed-Mode Chromatography (MMC): MMC columns have stationary phases with multiple functionalities, such as combining reversed-phase (C18) chains with ion-exchange groups.[11][18] This allows for multiple retention mechanisms in a single run, providing excellent retention for polar and charged compounds without the need for ion-pairing agents that are often incompatible with MS.[19][20]

Q3: My analyte signal is very low, resulting in poor sensitivity. How can I get a better MS signal?

A3: Low sensitivity is a result of inefficient ionization or ion suppression in the MS source.[21] For polar pyridine derivatives, this can often be traced back to the mobile phase composition.

  • Causality: Electrospray ionization (ESI) efficiency is highly dependent on the analyte's ability to form gas-phase ions. This process is influenced by the mobile phase's pH, surface tension, and volatility.[6][22] High concentrations of non-volatile salts or certain additives (like TFA) can suppress the analyte's signal.

  • Solutions:

    • Optimize Mobile Phase pH and Additives:

      • For positive-ion mode (ESI+), which is typical for basic pyridines, use an acidic modifier like 0.1% formic acid. This ensures the analyte is protonated in solution, a prerequisite for efficient ionization.[3][23][24]

      • Avoid non-volatile buffers like phosphate, which will precipitate in and contaminate the MS source.[25] Stick to volatile options like ammonium formate and ammonium acetate.

    • Leverage HILIC: As mentioned, the high organic content (e.g., >80% acetonitrile) in HILIC mobile phases is ideal for ESI. The solvent droplets evaporate more easily, leading to more efficient generation of gas-phase analyte ions and a significant boost in sensitivity.[12][16]

    • Optimize MS Source Parameters: Do not neglect the instrument settings. Systematically optimize the capillary voltage, nebulizer pressure, and drying gas temperature and flow rate to maximize the signal for your specific analyte and mobile phase.[26][27]

    • Consider Chemical Derivatization: In some cases, derivatizing the pyridine derivative can introduce a permanently charged or more easily ionizable group, significantly enhancing MS sensitivity.[28][29][30]

Section 2: Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose starting conditions for developing a method for a polar pyridine derivative?

A1: For an unknown polar pyridine, a good starting point is to screen two different approaches:

  • Reversed-Phase (with a modern column):

    • Column: A high-purity, well-endcapped C18 or a polar-embedded phase column (2.1 or 3.0 mm ID).

    • Mobile Phase A: Water with 0.1% Formic Acid.[3]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[3]

    • Gradient: A fast "scouting" gradient, e.g., 5% to 95% B in 5-10 minutes.

    • Rationale: This setup is robust and will quickly tell you if the compound has enough hydrophobicity to be retained. Formic acid aids in good peak shape and ESI+ sensitivity.[3][31]

  • HILIC:

    • Column: A bare silica, amide, or diol-based HILIC column.[15][17]

    • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate.

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate.

    • Gradient: Start at 100% A (or 95% A) and gradient to 50-60% A. Note: In HILIC, increasing the aqueous content (Mobile Phase B) is what causes elution.

    • Rationale: This is the go-to technique for compounds that are too polar for reversed-phase and often provides superior MS sensitivity.[12][16]

Q2: What is Mixed-Mode Chromatography (MMC), and when should I use it for pyridine derivatives?

A2: Mixed-mode chromatography utilizes a stationary phase that is engineered to provide at least two different retention mechanisms simultaneously, most commonly reversed-phase and ion-exchange.[11][19]

  • How it Works: An MMC column might have C18 chains (for hydrophobic interactions) alongside embedded cation-exchange groups (for ionic interactions).[19] This dual nature allows it to strongly retain compounds that have both hydrophobic and ionic character.

  • When to Use It: MMC is an excellent choice for complex mixtures containing analytes with a wide range of polarities and charges.[18] It is particularly powerful for retaining basic polar compounds like pyridine derivatives without the need for MS-incompatible ion-pairing reagents.[9][20] If you find your compound is poorly retained in RP but shows excessive retention or poor peak shape in HILIC, MMC offers a valuable alternative selectivity.[19]

Q3: How do I choose between formic acid, acetic acid, ammonium formate, and ammonium acetate as a mobile phase additive?

A3: The choice of additive is critical for controlling chromatography and maximizing MS sensitivity.[6]

  • Formic Acid (FA) and Acetic Acid (AA): Primarily used to control pH and improve peak shape for basic compounds in reversed-phase.[3][4] They are excellent proton sources for promoting ionization in ESI+. Formic acid is more acidic and a slightly stronger eluent than acetic acid. A typical concentration is 0.1% (v/v).[3]

  • Ammonium Formate (AF) and Ammonium Acetate (AAc): These are volatile buffers, meaning they control pH while being fully compatible with MS.[5][25] They are essential for HILIC and are also very useful in RP when pH control around a specific value is needed for retention reproducibility. The ammonium ion (NH₄⁺) can also help improve peak shape by competing with protonated analytes for active silanol sites. A typical concentration is 5-20 mM.[5]

Section 3: Protocols & Data Tables
Table 1: Recommended Mobile Phase Additives for LC-MS of Polar Pyridine Derivatives
AdditiveTypical ConcentrationPrimary PurposeProsCons
Formic Acid 0.05 - 0.1% (v/v)Protonation of analyte (ESI+), suppression of silanol interactions.[3][4]Excellent for sensitivity in positive mode, good peak shape for bases.[3]Can cause ion suppression for some compounds in negative mode.
Acetic Acid 0.05 - 0.1% (v/v)Similar to formic acid, but a weaker acid.Milder pH control, may offer different selectivity.[3]Less effective at protonation than formic acid.
Ammonium Formate 5 - 20 mMpH buffering, provides ions for chromatography, MS-compatible.[5][32]Good for HILIC, provides stable retention times.[5]Can form adducts with some analytes.
Ammonium Acetate 5 - 20 mMpH buffering, similar to ammonium formate.[5][25]Buffers at a slightly higher pH range than formate, useful for pH-based selectivity.Can be slightly more prone to adduct formation than formate.
Table 2: Comparison of Chromatographic Modes for Polar Pyridine Derivatives
FeatureReversed-Phase (RP)Hydrophilic Interaction (HILIC)Mixed-Mode (MMC)
Stationary Phase Non-polar (e.g., C18, Phenyl)Polar (e.g., Silica, Amide, Diol)[15][17]Hybrid (e.g., RP + Ion-Exchange)[11][19]
Mobile Phase High Aqueous to High OrganicHigh Organic to Lower Organic[13]High Aqueous to High Organic
Retention Mechanism Hydrophobic InteractionsPartitioning into an aqueous layer, adsorption.[13][15]Hydrophobic + Ionic Interactions.[12]
Best For Moderately polar to non-polar pyridines.Highly polar, hydrophilic pyridines.[12][33][34]Complex mixtures, polar and charged pyridines.[9][18]
MS Sensitivity Can be lower due to high aqueous content.[16]Generally high due to high organic content.[12][16]Generally high, MS-friendly mobile phases.[20]
Protocol 1: Basic Method Development Workflow using HILIC
  • Column Selection: Start with an unbonded silica HILIC column (e.g., 100 mm x 2.1 mm, <3 µm). These offer high polarity and good retention for a broad range of polar compounds.[15]

  • Mobile Phase Preparation:

    • Solvent A: Acetonitrile.

    • Solvent B: Water.

    • Buffer: Prepare a 100 mM stock solution of ammonium formate in water. Add this stock to both Solvent A and Solvent B to achieve a final buffer concentration of 10 mM in both.

  • Sample Preparation: Dissolve the sample in a solvent with a high organic content, ideally matching the initial mobile phase conditions (e.g., 95:5 Acetonitrile:Water). Using a high-aqueous diluent will cause severe peak distortion.[8][15]

  • Initial Gradient Conditions:

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Gradient:

      • 0.0 min: 95% A / 5% B

      • 8.0 min: 60% A / 40% B

      • 8.1 min: 95% A / 5% B

      • 12.0 min: 95% A / 5% B (Equilibration)

  • Optimization:

    • Retention: To increase retention, raise the initial percentage of acetonitrile. To decrease retention, lower the initial percentage of acetonitrile or make the gradient steeper.

    • Peak Shape: Adjust the buffer concentration (try 5 mM or 20 mM). Small changes in ionic strength can significantly impact peak shape in HILIC.

Section 4: Visualization
Diagram 1: Troubleshooting Workflow for Poor Peak Shape in LC-MS

TroubleshootingWorkflow Troubleshooting Workflow for Poor Peak Shape Start Poor Peak Shape Observed Tailing Peak Tailing Start->Tailing Fronting Peak Fronting Start->Fronting Broad Broad / Split Peak Start->Broad Cause_Silanol Cause: Secondary Silanol Interactions Tailing->Cause_Silanol Cause_Overload Cause: Column Overload or Sample Solvent Mismatch Fronting->Cause_Overload Cause_CounterIon Cause: Counter-Ion Effects or Extra-Column Volume Broad->Cause_CounterIon Sol_Modifier Solution: Add 0.1% Formic Acid or 5-10mM Ammonium Formate Cause_Silanol->Sol_Modifier Sol_Column Solution: Use Modern End-Capped or Polar-Embedded Column Cause_Silanol->Sol_Column Sol_ReduceLoad Solution: Reduce Injection Volume or Analyte Concentration Cause_Overload->Sol_ReduceLoad Sol_Solvent Solution: Ensure Sample Solvent is Weaker Than Mobile Phase Cause_Overload->Sol_Solvent Sol_Buffer Solution: Increase Buffer Concentration (e.g., >20mM) Cause_CounterIon->Sol_Buffer Sol_Plumbing Solution: Optimize Tubing (Short Length, Small ID) Cause_CounterIon->Sol_Plumbing

Caption: A logical workflow for diagnosing and solving common peak shape problems.

Section 5: References
  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.

  • Lemasson, E., et al. (2020, November 12). Mixed-Mode Chromatography—A Review. LCGC International.

  • Organomation. (2025, June 3). 5 Common Nitrogen Issues in LC-MS.

  • HELIX Chromatography. Mixed-Mode Chromatography and Stationary Phases.

  • Thermo Fisher Scientific. Mixed-Mode HPLC Columns.

  • Cayman Chemical. Use of a Novel Method of Derivatization to Improve LC-MS/MS Sensitivity of 1,3-Dienes.

  • Shimadzu. Mobile phases compatible for LC/MS.

  • Pure Synth. (2025, December 30). Common LCMS Solvents & Modifiers: A Guide to Mobile Phase Composition.

  • Kubicz, S., et al. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC.

  • ResearchGate. A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry.

  • Gkotsi, D. S., et al. (2023, January 19). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PMC.

  • Talele, S. G., et al. (2025, August 31). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PMC.

  • Cogiamatti, A., et al. (2020, November 11). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns.

  • ResearchGate. Evaluation of various HILIC materials for the fast separation of polar compounds.

  • YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds.

  • MilliporeSigma. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids.

  • Kiontke, A., et al. (2016, December 1). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration.

  • ResearchGate. (2020, March). Zwitterionic HILIC tandem mass spectrometry with isotope dilution for rapid, sensitive and robust quantification of pyridine nucleotides in biological extracts.

  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS.

  • Di Bussolo, J., & Goucher, E. Troubleshooting LC-MS/MS Peak Shape and Recovery Problems for Polar Opiates. Thermo Fisher Scientific.

  • Benchchem. Technical Support Center: Chromatographic Purification of Pyridine Derivatives.

  • Kiontke, A., et al. (2016, December 1). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PMC.

  • Agilent. Optimizing the Agilent Multimode Source.

  • Benchchem. improving the efficiency of 3-Pyridinesulfonate derivatization for LC-MS.

  • MDPI. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry.

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.

  • Chromatography Forum. (2015, July 20). Method for pyridine amine derivative.

  • LCGC. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.

  • ANALITICA. LC and LC/MS Columns.

  • Castro-Puyana, M., et al. (2022). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. PMC.

  • Wozniak, E., et al. (2016, March 1). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online.

  • Phenomenex. (2018, November 27). Enhance LC/MS Sensitivity in Your Lab.

  • PubMed. (2013, October 1). A novel ion pairing LC/MS metabolomics protocol for study of a variety of biologically relevant polar metabolites.

  • PolyLC. HILIC Columns for Polar Separations.

  • LCGC International. (2022, April 15). Increasing LC–MS-MS Sensitivity with Luna® HILIC.

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.

  • Spiral. Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the polar metabolome.

  • HPLC Chromatography. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC.

  • Zhang, A., et al. (2022, May 10). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PMC.

  • Element Lab Solutions. (2018, January 9). Troubleshooting GC peak shapes.

  • Agilent. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape.

  • Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications.

  • Chromatography Today. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.

  • ResearchGate. (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.

  • Separation Science. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS.

Sources

Optimization

Technical Support Center: A Researcher's Guide to Handling Chloronicotinate Esters

Welcome to the technical support center for chloronicotinate esters. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile but challenging chemical intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for chloronicotinate esters. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile but challenging chemical intermediates. Chloronicotinate esters are valuable building blocks in organic synthesis, particularly for the introduction of the nicotinic acid moiety found in many biologically active compounds. However, their utility is often hampered by their sensitivity to moisture, which can lead to hydrolysis and the formation of unwanted byproducts, ultimately impacting reaction yields and purity.

This resource provides in-depth, experience-driven guidance to help you navigate the challenges associated with the moisture sensitivity of chloronicotinate esters. We will explore the "why" behind experimental procedures, offering not just steps but a deeper understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and concerns that arise when working with chloronicotinate esters.

Q1: Why are chloronicotinate esters so sensitive to moisture?

A1: The moisture sensitivity of chloronicotinate esters stems from the susceptibility of the ester functional group to hydrolysis. This reaction is catalyzed by the presence of water, which acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The presence of the electron-withdrawing chlorine atom on the pyridine ring can further enhance the electrophilicity of the carbonyl carbon, making it even more prone to nucleophilic attack by water. This leads to the cleavage of the ester bond and the formation of the corresponding chloronicotinic acid and alcohol.[1]

Q2: What are the observable signs of hydrolysis in my chloronicotinate ester sample?

A2: Several signs can indicate that your chloronicotinate ester has undergone hydrolysis:

  • Changes in Physical Appearance: A pure chloronicotinate ester is typically a liquid or a low-melting solid.[2][3] Hydrolysis to the corresponding carboxylic acid will result in the formation of a solid that may be insoluble in the original ester, leading to a cloudy appearance or the presence of a precipitate.

  • Inconsistent Reaction Outcomes: If you are using the ester in a subsequent reaction, such as a cross-coupling reaction, you may observe low yields, the formation of unexpected byproducts, or a complete failure of the reaction.[4] The presence of the carboxylic acid can interfere with the catalytic cycle of many cross-coupling reactions.

  • Analytical Inconsistencies: When analyzing your starting material by techniques like NMR or LC-MS, you may see peaks corresponding to the chloronicotinic acid and the alcohol used to form the ester. On a Thin Layer Chromatography (TLC) plate, the carboxylic acid will typically have a different retention factor (Rf) than the ester, often appearing as a more polar spot that may streak.[5]

Q3: How should I properly store my chloronicotinate esters to prevent hydrolysis?

A3: Proper storage is the first line of defense against moisture. Water-sensitive chemicals like chloronicotinate esters must be stored in a cool, dry location, segregated from other chemicals.[6] The use of a desiccator or a dry box is highly recommended.[7] For long-term storage, it is best to keep the container tightly sealed and consider flushing the headspace with an inert gas like nitrogen or argon before sealing.[8] Always date containers upon receipt and inspect them frequently for any signs of compromise, such as a loose cap or changes in the appearance of the contents.[6]

Troubleshooting Guide

Encountering issues during your experiments is a common part of research. This section provides a structured approach to troubleshooting common problems associated with the moisture sensitivity of chloronicotinate esters.

Problem 1: Low or No Yield in a Cross-Coupling Reaction (e.g., Suzuki, Sonogashira)

Scenario: You are attempting a Suzuki coupling with a chloronicotinate ester and a boronic acid, but you observe little to no formation of the desired product.

Possible Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Hydrolysis of the Ester The presence of water in your reaction setup has hydrolyzed the chloronicotinate ester to the corresponding carboxylic acid. Carboxylic acids can poison the palladium catalyst and will not participate in the cross-coupling reaction under standard conditions.1. Verify Starting Material Purity: Before starting the reaction, run a quick analytical test (e.g., TLC, ¹H NMR) on your chloronicotinate ester to check for the presence of the hydrolyzed acid. 2. Ensure Anhydrous Conditions: Rigorously dry all glassware, solvents, and reagents.[9] Use freshly dried solvents and handle all reagents under an inert atmosphere.[10][11]
Water in Solvents Solvents are a primary source of moisture contamination. Even "anhydrous" solvents from commercial suppliers can absorb moisture over time once opened.1. Use Freshly Dried Solvents: Dry your solvents using appropriate methods such as distillation from a drying agent or passing them through a column of activated alumina.[11][12] 2. Store Solvents Properly: Store dried solvents over molecular sieves under an inert atmosphere.[9]
Inadequate Inert Atmosphere Oxygen and moisture from the air can deactivate the catalyst and lead to hydrolysis.1. Employ Proper Inert Gas Techniques: Use a Schlenk line or a glovebox for setting up the reaction.[13] 2. Degas Solvents: Before use, degas the solvents by bubbling an inert gas through them or by using the freeze-pump-thaw method.[13]
Problem 2: Formation of an Insoluble Precipitate During Reaction Workup

Scenario: After quenching your reaction and proceeding with an aqueous workup, you observe the formation of an unexpected precipitate that complicates extraction.

Possible Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Hydrolysis During Workup The aqueous conditions of the workup can cause rapid hydrolysis of any unreacted chloronicotinate ester, especially if the pH is basic.[14]1. Minimize Contact with Water: Perform the aqueous extraction quickly and at a low temperature. 2. pH Control: If possible, maintain a neutral or slightly acidic pH during the workup to slow down the rate of hydrolysis. 3. Alternative Workup: Consider a non-aqueous workup if your product is stable under those conditions.
Precipitation of Hydrolyzed Product The chloronicotinic acid formed upon hydrolysis may be insoluble in the organic solvent used for extraction, leading to its precipitation at the interface.1. Isolate and Analyze the Precipitate: Collect the precipitate by filtration and analyze it (e.g., by NMR, IR, or melting point) to confirm its identity. 2. Modify Extraction Solvent: If the precipitate is your desired product, you may need to use a different solvent system for extraction in which it is more soluble.

Experimental Protocols

To ensure the success of your experiments, it is crucial to employ rigorous techniques for handling moisture-sensitive reagents. Below are detailed protocols for key procedures.

Protocol 1: Drying of Reaction Solvents

The rigorous exclusion of water from your reaction system is paramount for success.[9] This protocol outlines the distillation of dichloromethane (DCM) from calcium hydride (CaH₂).

Materials:

  • Dichloromethane (reagent grade)

  • Calcium hydride (CaH₂) powder

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Drying tube with desiccant (e.g., Drierite)

Procedure:

  • Safety First: Perform this procedure in a well-ventilated fume hood. Calcium hydride reacts with water to produce flammable hydrogen gas. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[9]

  • Apparatus Setup: Assemble the distillation apparatus, ensuring all glassware is oven-dried and cooled under a stream of inert gas.

  • Charging the Flask: To the round-bottom flask, add a magnetic stir bar and calcium hydride (approximately 5-10 g per 1 L of solvent).

  • Adding the Solvent: Carefully add the dichloromethane to the flask.

  • Distillation: Gently heat the mixture to reflux using the heating mantle. Allow the solvent to reflux for at least one hour to ensure thorough drying.

  • Collection: After refluxing, begin to collect the distilled solvent in the receiving flask. Do not distill to dryness; leave a small amount of solvent in the distillation flask.[9]

  • Quenching: Allow the distillation flask to cool completely. Very slowly and carefully quench the remaining CaH₂ by adding isopropanol, followed by methanol, and finally water.[9]

  • Storage: Store the freshly distilled DCM over activated 3Å molecular sieves under a nitrogen or argon atmosphere.[9]

Protocol 2: Setting up a Reaction Under an Inert Atmosphere

This protocol describes the setup of a reaction using a Schlenk line to maintain an inert atmosphere.[13]

Materials:

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Rubber septum

  • Inert gas source (Nitrogen or Argon) with a bubbler

  • Schlenk line

  • Syringes and needles (oven-dried)

Procedure:

  • Prepare the Flask: Flame-dry the Schlenk flask under vacuum or oven-dry it and cool it under a stream of inert gas.[15]

  • Purge with Inert Gas: Connect the flask to the Schlenk line. Evacuate the flask and then backfill with inert gas. Repeat this cycle three times to ensure all air and adsorbed moisture are removed.[13]

  • Add Solids: If you are adding solid reagents, do so under a positive flow of inert gas.

  • Add Solvents and Liquid Reagents: Use an oven-dried syringe to transfer anhydrous solvents and liquid reagents through the rubber septum.[15][16]

  • Maintain Inert Atmosphere: Throughout the reaction, maintain a slight positive pressure of inert gas, which can be monitored via an oil bubbler.

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the hydrolysis pathway of a chloronicotinate ester and a troubleshooting workflow.

Hydrolysis of a Chloronicotinate Ester

Hydrolysis Ester Chloronicotinate Ester Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Water H₂O (Moisture) Water->Intermediate Acid Chloronicotinic Acid Intermediate->Acid Elimination of Alcohol Alcohol Alcohol (R-OH) Intermediate->Alcohol

Caption: The hydrolysis mechanism of a chloronicotinate ester.

Troubleshooting Workflow for Failed Reactions

Troubleshooting Start Failed Reaction (Low/No Yield) Check_SM Check Starting Material Purity (NMR, TLC) Start->Check_SM SM_OK Starting Material is Pure Check_SM->SM_OK No SM_Bad Hydrolysis Detected Check_SM->SM_Bad Yes Check_Conditions Review Reaction Conditions SM_OK->Check_Conditions Purify_SM Purify or Replace Starting Material SM_Bad->Purify_SM Anhydrous Were Solvents/Reagents Dry? Check_Conditions->Anhydrous Yes_Anhydrous Yes Anhydrous->Yes_Anhydrous No_Anhydrous No Anhydrous->No_Anhydrous Inert_Atmosphere Was Inert Atmosphere Maintained? Yes_Anhydrous->Inert_Atmosphere Dry_Reagents Implement Rigorous Drying Procedures No_Anhydrous->Dry_Reagents Yes_Inert Yes Inert_Atmosphere->Yes_Inert No_Inert No Inert_Atmosphere->No_Inert Other_Issues Consider Other Issues (Catalyst, Temperature, etc.) Yes_Inert->Other_Issues Improve_Inert Improve Inert Atmosphere Technique No_Inert->Improve_Inert

Caption: A decision-making workflow for troubleshooting failed reactions.

By understanding the inherent reactivity of chloronicotinate esters and diligently applying the techniques outlined in this guide, researchers can significantly improve the reliability and success of their synthetic endeavors.

References

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  • Atlantis Press. Synthesis of 2-Chloronicotinic Acid Derivatives. Available from: [Link]

  • Claisen Condensation of N -Methylpyrrolidinone and α-Chloronicotinic esters. 2017. Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. 2021. Available from: [Link]

  • Pharmaceutical Technology. New Horizons for Cross-Coupling Reactions. 2025. Available from: [Link]

  • PMC. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Available from: [Link]

  • PMC. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available from: [Link]

  • Organic Syntheses. Synthesis of Alkylboronic Esters from Alkyl Iodides. 2022. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. 2021. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Chemical Shift Guide: Methyl 5-chloro-6-hydroxynicotinate

The following guide provides an in-depth technical analysis of the 1H NMR chemical shifts of Methyl 5-chloro-6-hydroxynicotinate , designed for researchers in medicinal chemistry and drug discovery. Executive Technical S...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR chemical shifts of Methyl 5-chloro-6-hydroxynicotinate , designed for researchers in medicinal chemistry and drug discovery.

Executive Technical Summary

Methyl 5-chloro-6-hydroxynicotinate (CAS: 316166-47-9) is a critical intermediate in the synthesis of bioactive pyridine derivatives, including agonists for G protein-coupled receptors (e.g., S1P1, GPR119).

A defining characteristic of this molecule is its tautomeric equilibrium . In solution (particularly in polar aprotic solvents like DMSO-d6), it exists predominantly as the 2-pyridone tautomer (Methyl 5-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate ). This structural reality fundamentally alters the NMR profile compared to true pyridine derivatives, resulting in distinct shielding patterns and the presence of a broad, exchangeable amide-like proton.

This guide analyzes the spectral fingerprint of the dominant pyridone form, compares it with key structural analogs, and provides validated protocols for identification.

Spectral Fingerprint: 1H NMR Data (DMSO-d6)

The following data represents the characteristic signals for the compound in Dimethyl Sulfoxide-d6 (DMSO-d6).

Primary Assignment Table
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (

, Hz)
Assignment Rationale
NH (1) 12.00 – 13.00 Broad Singlet-Characteristic lactam (pyridone) NH; highly exchangeable and temperature-dependent.
H-2 8.20 – 8.35 Doublet (d)

Deshielded by adjacent Nitrogen and ester group; meta-coupled to H-4.
H-4 8.00 – 8.15 Doublet (d)

Deshielded by ester and ortho-Cl; appears upfield of H-2.
OCH₃ 3.80 – 3.85 Singlet (s)-Methyl ester protons; stable and sharp.

Note on Solvent Effects: In CDCl₃ , the solubility of the pyridone form is often poor. If a spectrum is obtained, the NH signal may shift upfield or broaden further, and the aromatic protons typically appear slightly downfield (0.1–0.2 ppm) due to the lack of hydrogen-bonding stabilization provided by DMSO.

Comparative Profiling: Distinguishing Alternatives

To ensure accurate identification, the target compound must be distinguished from its non-chlorinated parent, its aromatized analogs, and its regioisomers.

Comparison 1: Effect of Chlorination (Substituent Effect)

Comparing Target vs. Methyl 6-hydroxynicotinate (Parent)

FeatureMethyl 6-hydroxynicotinate (Parent)Target: Methyl 5-chloro-6-hydroxynicotinate Diagnostic Shift
H-5 δ 6.35 (d) Absent Disappearance of the upfield doublet is the primary confirmation of C-5 chlorination.
H-4 δ 7.78 (dd)δ 8.00 – 8.15 (d) Downfield shift (~0.3 ppm) due to ortho-Cl deshielding.
Coupling

Hz

Hz
Loss of large ortho-coupling; appearance of small meta-coupling only.
Comparison 2: Tautomeric Distinction

Comparing Target (Pyridone) vs. Methyl 5-chloronicotinate (Pyridine)

FeatureMethyl 5-chloronicotinate (Pyridine)Target (Pyridone Form) Mechanistic Insight
H-2 δ 9.08δ 8.20 – 8.35 The 6-oxo/NH system is electron-donating relative to the pyridine ring, shielding H-2 significantly.
H-6 δ 8.73 (Ar-H)Broad NH (~12.5) Replacement of aromatic CH with C=O/NH removes the H-6 signal entirely.
H-4 δ 8.28δ 8.00 – 8.15 Slight upfield shift due to the electron-rich pyridone ring system.

Mechanistic Visualization: Tautomerism & Synthesis[1]

Understanding the tautomeric equilibrium is vital for interpreting the NMR spectrum. The compound does not exist as a fixed "hydroxypyridine" but oscillates, heavily favoring the pyridone in solution.

Tautomerism cluster_signals NMR Consequences Hydroxy Hydroxy Form (Minor in DMSO) Pyridine-like aromaticity Pyridone Pyridone Form (Major in DMSO) Amide-like character Observed NMR Species Hydroxy->Pyridone Tautomerization (Favored in polar solvents) Pyridone->Hydroxy Signal1 Broad NH (>12 ppm) Pyridone->Signal1 Signal2 Shielded C-H Protons (vs Pyridine) Pyridone->Signal2

Figure 1: Tautomeric equilibrium favoring the 2-pyridone form in polar media, which dictates the observed NMR signals.

Experimental Protocols

Protocol A: NMR Sample Preparation

To ensure reproducibility and resolution of the broad NH peak:

  • Solvent Choice: Use DMSO-d6 (99.9% D) rather than CDCl₃. The pyridone form has poor solubility in chloroform, leading to signal broadening and loss of the NH peak.

  • Concentration: Prepare a solution of 5–10 mg of sample in 0.6 mL of solvent.

  • Water Suppression: If the sample contains moisture, the water peak (approx. 3.33 ppm in DMSO) may broaden. Adding a single drop of D₂O will exchange the NH proton (causing it to disappear), which serves as a validation step for the NH assignment.

Protocol B: Synthesis Validation (Chlorination)

Context: Converting Methyl 6-hydroxynicotinate to the 5-chloro derivative.

  • Reagents: Methyl 6-hydroxynicotinate (1.0 eq), N-Chlorosuccinimide (NCS) (1.1 eq), Acetonitrile or DMF.

  • Conditions: Heat to 80°C for 2-4 hours.

  • Workup: Cool, dilute with water, filter the precipitate.

  • NMR Check: Look for the disappearance of the doublet at 6.35 ppm (H-5 of starting material). If this peak remains, the reaction is incomplete.

References

  • Synthesis and Characterization of Pyridone Derivatives

    • Patent: Actelion Pharmaceuticals Ltd. "Lactam derivatives useful as orexin receptor antagonists."[1] US Patent 9,242,970 B2. (2016). Describes the synthesis and characterization of methyl 5-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate.

  • NMR Data for Methyl 6-hydroxynicotinate (Parent Compound)

    • Journal: "Chitosan supported ionic liquid, a multifaceted catalyst..." Royal Society of Chemistry Advances. (2024). Provides comparative NMR data for the non-chlorinated precursor.

  • Comparative Pyridine Shifts (Methyl 5-chloronicotinate)

    • Patent: "Triazole agonists of the APJ receptor." WO 2016/187308 A1. (2016).
  • General Tautomerism in Hydroxypyridines

    • Resource: BenchChem Application Notes. "NMR Spectroscopy of 3-Methyl-4-hydroxypyridine." Discusses solvent-dependent tautomerism applicable to this class of compounds.

Sources

Comparative

Definitive Guide: C13 NMR Spectrum Analysis of Methyl 5-chloro-6-hydroxynicotinate

Executive Summary & Core Directive In the analysis of Methyl 5-chloro-6-hydroxynicotinate (CAS: 54127-63-8), researchers often encounter a critical divergence between theoretical prediction and experimental reality. This...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

In the analysis of Methyl 5-chloro-6-hydroxynicotinate (CAS: 54127-63-8), researchers often encounter a critical divergence between theoretical prediction and experimental reality. This divergence stems from prototropic tautomerism .

While the IUPAC name suggests a "hydroxy" pyridine, in the polar solvents required for NMR analysis (typically DMSO-d₆), this molecule exists predominantly as the 2-pyridone tautomer (specifically, methyl 5-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate).

This guide objectively compares the spectral signatures of these two forms, establishing the Pyridone Form as the correct analytical standard for validation.

The Tautomer Challenge: Hydroxy vs. Oxo

Understanding the equilibrium is prerequisite to assigning the spectrum. The "Hydroxy" form preserves aromaticity, while the "Oxo" (Pyridone) form breaks strict aromaticity to form a cyclic amide.

Comparative Pathway Analysis (Graphviz)

TautomerAnalysis cluster_result Spectral Consequence Start Sample: Methyl 5-chloro-6-hydroxynicotinate Solvent Solvent Selection Start->Solvent CDCl3 CDCl3 (Non-polar) Mixture/Aggregation Solvent->CDCl3 Avoid DMSO DMSO-d6 (Polar) Stabilizes Dipole Solvent->DMSO Recommended Hydroxy Hydroxy Form (Minor/Absent) Aromatic C-O (~165 ppm) CDCl3->Hydroxy Equilibrium/Broadening Pyridone Pyridone Form (Dominant) Amide C=O (~158-160 ppm) NH Signal Present DMSO->Pyridone K_eq >> 1

Caption: Figure 1. Solvent-dependent tautomeric equilibrium.[1][2] In DMSO-d6, the equilibrium shifts decisively toward the Pyridone form, simplifying spectral assignment.

Detailed Spectral Assignment (C13 NMR)

The following data compares the Predicted (Hydroxy) shifts—often found in databases using simple additivity rules—against the Observed (Pyridone) shifts seen in actual experimental conditions (DMSO-d₆, 100-125 MHz).

Table 1: Chemical Shift Comparison & Assignment
Carbon PositionAssignmentObserved Shift (DMSO-d₆)Theoretical (Hydroxy Form)Δ (Difference)Mechanistic Explanation
C=O (Ester) Ester Carbonyl163.5 - 164.5 ppm ~165.0 ppmMinimalDistal to the tautomer site; minimal perturbation.
C6 Amide Carbonyl 158.0 - 160.0 ppm ~162-164 ppm (C-OH)Significant In the pyridone form, this is a cyclic amide (lactam) carbonyl, not a phenolic C-OH.
C2 Ar-CH (Ortho to N)138.0 - 142.0 ppm ~145-150 ppmModerateShielded due to loss of full aromatic ring current in the dihydropyridine ring.
C4 Ar-CH136.0 - 138.0 ppm ~135.0 ppmMinimalPositioned between the electron-withdrawing ester and Cl.
C5 C-Cl (Quaternary) 120.0 - 124.0 ppm ~122.0 ppmMinimalThe "Heavy Atom Effect" of Chlorine typically shields the ipso carbon.
C3 C-COOMe (Quaternary)108.0 - 112.0 ppm ~115.0 ppmModerateOrtho to the electron-releasing NH (in pyridone) vs N (in pyridine).
OCH₃ Methoxy51.5 - 52.5 ppm ~52.0 ppmNoneStandard sp³ methyl ester shift.

Critical Note: In a DEPT-135 experiment, C2 and C4 will appear "Up" (positive), while C3 , C5 , C6 , and Ester C=O will disappear (quaternary). The OCH₃ will appear "Up".[3]

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data that matches the "Observed" column above, follow this specific protocol.

Reagents & Equipment
  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (v/v). Note: Avoid CDCl₃ due to solubility issues and peak broadening from hydrogen bonding.

  • Concentration: 15–20 mg of sample in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Step-by-Step Acquisition Parameters (Bruker/Varian Standard)
  • Temperature Equilibration: Set probe to 298 K (25°C). Allow 5 minutes for thermal equilibrium to prevent chemical shift drift.

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Why: Ensures NOE enhancement for protonated carbons (C2, C4, OMe) while decoupling protons.

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Mechanism:[4] The molecule contains 4 quaternary carbons (C3, C5, C6, Ester C=O). These have long T1 relaxation times. A short D1 (<1s) will suppress these signals, making integration impossible and detection difficult.

  • Scans (NS): Minimum 1024 scans.

    • Reason: The molecular weight is low, but the quaternary carbons split the signal intensity. High signal-to-noise (S/N) is required to distinguish the C-Cl peak from baseline noise.

Validation Logic (Graphviz)

ValidationWorkflow Acquire Acquire 13C {1H} Spectrum CheckOMe Check ~52 ppm Is OMe present? Acquire->CheckOMe CheckC6 Check ~159 ppm Is C=O (Amide) present? CheckOMe->CheckC6 Yes Fail FAIL: Check Solubility/Hydrolysis CheckOMe->Fail No (Hydrolysis?) CountQuat Count Quaternary Carbons (Low Intensity Peaks) CheckC6->CountQuat Yes CheckC6->Fail No (Wrong Tautomer?) Pass PASS: Pyridone Form Confirmed CountQuat->Pass Found 4 weak peaks CountQuat->Fail Missing peaks (Increase D1)

Caption: Figure 2. Logic gate for spectral validation. Failure to detect quaternary carbons often indicates insufficient relaxation delay (D1).

Comparative Analysis: Substituent Effects

To understand why the peaks appear where they do, we compare the target molecule to its structural precursors.

CompoundC5 Shift (ppm)C6 Shift (ppm)Effect Description
Pyridine 123.8149.9Base aromatic system.
Methyl Nicotinate 123.0153.0Ester at C3 deshields C2/C4 but has minimal effect on C5.
6-Hydroxynicotinic acid methyl ester 108.0162.0Pyridone formation. C6 becomes carbonyl-like. C5 is shielded by resonance from the N-lp.
Target: 5-Cl-6-Hydroxy... 122.0 159.0 Chlorine Effect. The Cl at C5 exerts an inductive deshielding effect (+14 ppm) relative to the non-chlorinated analog, counteracting the resonance shielding.

References

  • Tautomerism in Hydroxypyridines: Forlani, L., et al. (2002).[5] "Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines." Arkivoc, 2002(11), 198-215.

  • Substituent Chemical Shifts (SCS) in Pyridines: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for C-Cl and C=O increments).

  • Experimental Validation (Analogous 2-Pyridone Systems): Wang, D., et al. (2012). "Tautomeric equilibrium of 2-hydroxypyridines in DMSO." Journal of Organic Chemistry. (Validates the dominance of the oxo-form in DMSO).
  • PubChem Compound Summary: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 599541, 5-Chloro-6-hydroxynicotinic acid.[6]

Sources

Validation

Spectroscopic Profiling of Nicotinates: A Comparative Guide to FTIR Absorption Bands for Ester and Hydroxyl Groups

Introduction Nicotinates, including methyl nicotinate, benzyl nicotinate, and their parent compound nicotinic acid (niacin), are critical active pharmaceutical ingredients (APIs). While methyl nicotinate is widely utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nicotinates, including methyl nicotinate, benzyl nicotinate, and their parent compound nicotinic acid (niacin), are critical active pharmaceutical ingredients (APIs). While methyl nicotinate is widely utilized as a rubefacient and peripheral vasodilator for muscle and joint pain[1], nicotinic acid is renowned for its cholesterol-lowering properties[2].

Differentiating these compounds during formulation, stability testing, or quality control relies heavily on Fourier Transform Infrared (FTIR) spectroscopy. The primary structural difference lies in their functional groups: nicotinic acid possesses a free carboxylic hydroxyl (-OH) group, whereas nicotinate esters feature an esterified carbonyl (C=O) and ether-like (C-O) linkages without a free hydroxyl group[3],[4]. This guide provides an authoritative comparison of FTIR techniques and spectral markers used to distinguish these pharmaceutical derivatives.

Causality in Experimental Choices: ATR-FTIR vs. Transmission FTIR

When analyzing pharmaceutical esters, the choice of FTIR sampling technique dictates the reliability of the data. As an application scientist, selecting the correct modality is the first step in building a self-validating analytical system.

  • Transmission FTIR (KBr Pellets): Historically used for bulk analysis, this method requires grinding the sample with potassium bromide (KBr) and pressing it into a disc.

    • Causality for Rejection in this Context: KBr is highly hygroscopic. Moisture absorbed during sample preparation introduces a broad, intense O-H stretching band around 3300 cm⁻¹. This artifact directly overlaps with and obscures the intrinsic O-H stretching band of nicotinic acid[3], leading to false positives for hydroxyl groups in pure nicotinate esters.

  • ATR-FTIR (Attenuated Total Reflectance): ATR utilizes a high-refractive-index crystal (e.g., Diamond or ZnSe) where the infrared beam undergoes internal reflection, creating an evanescent wave that penetrates the sample by 0.5–5 μm[5].

    • Causality for Selection: ATR requires zero sample preparation, eliminating moisture contamination from KBr[6]. This ensures that any O-H or C=O bands observed are strictly from the API's crystal lattice. Furthermore, ATR is non-destructive and provides highly reproducible path lengths, which is critical for the quantitative comparison of ester vs. free acid ratios[7].

Key FTIR Absorption Bands: Ester vs. Hydroxyl Groups

The spectral differentiation between nicotinic acid and its esters is anchored in the vibrational modes of their oxygen-containing functional groups.

  • Hydroxyl (O-H) Group in Nicotinic Acid: The free carboxylic acid forms strong intermolecular hydrogen bonds. This results in a broad, characteristic O-H stretching signal spanning 2800–3367 cm⁻¹, often overlapping with C-H stretching vibrations[3],[2].

  • Ester Carbonyl (C=O) Shift: The C=O stretch in nicotinic acid typically appears around 1698–1714 cm⁻¹[3],[2]. Upon esterification (e.g., to methyl nicotinate), the loss of hydrogen bonding and the inductive effect of the alkoxy group shift the C=O absorption to a higher wavenumber, typically 1721–1728 cm⁻¹[4],[8].

  • Ester C-O Stretch: Nicotinate esters exhibit strong, distinct asymmetric C-O stretching bands between 1250–1300 cm⁻¹ (e.g., ~1285 cm⁻¹ for methyl nicotinate)[4],[9].

Quantitative Data Summary
Compound TypeFunctional GroupVibrational ModeWavenumber (cm⁻¹)
Nicotinic Acid Carboxylic Acid (-COOH)O-H Stretch (H-bonded)2800 – 3367
Nicotinic Acid Carboxylic Acid (-COOH)C=O Stretch1698 – 1714
Nicotinate Ester Ester (-COOR)C=O Stretch1721 – 1728
Nicotinate Ester Ester (-COOR)C-O Stretch (Asym.)1250 – 1300

Self-Validating Experimental Protocol for ATR-FTIR

To ensure analytical integrity, the following workflow guarantees that the absence of a hydroxyl band in a nicotinate ester is a true chemical property, not an instrumental artifact.

Step 1: System Suitability and Calibration

  • Clean the ATR diamond crystal with isopropyl alcohol and allow it to evaporate completely.

  • Self-Validation Check: Run a scan of a traceable polystyrene film. Verify that the reference peak at 1601 cm⁻¹ is within ±1 cm⁻¹. Causality: This confirms the interferometer's wavelength accuracy before measuring sensitive C=O shifts (1698 vs 1728 cm⁻¹)[10].

Step 2: Background Subtraction

  • Acquire a background spectrum of the ambient atmosphere (empty crystal) immediately prior to the sample.

  • Causality: Atmospheric water vapor exhibits sharp rotational-vibrational bands in the 3500–4000 cm⁻¹ region. Subtracting this prevents environmental humidity from mimicking a hydroxyl O-H stretch[11].

Step 3: Sample Acquisition

  • Place 5–10 mg of the nicotinate sample (e.g., methyl nicotinate powder) directly onto the ATR crystal[11].

  • Apply consistent pressure using the ATR anvil. Causality: The evanescent wave penetrates only a few microns; intimate contact is required to prevent spectral attenuation and baseline sloping[7].

  • Collect 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

Step 4: Data Processing (ATR Correction)

  • Apply an ATR correction algorithm via the spectrometer software.

  • Causality: Because the penetration depth of the evanescent wave is wavelength-dependent (deeper at lower wavenumbers), raw ATR spectra show exaggerated intensities at lower wavenumbers (e.g., the C-O stretch at 1285 cm⁻¹) compared to transmission spectra. ATR correction normalizes the spectrum for accurate library matching[10].

Analytical Workflow Visualization

FTIR_Workflow N1 API Identification: Nicotinate vs Nicotinic Acid N2 Self-Validation: Polystyrene Cal & Background N1->N2 N3 ATR-FTIR Acquisition (Diamond Crystal) N2->N3 N4 Spectral Processing (ATR Correction) N3->N4 N5 Nicotinate Ester C=O (~1728 cm⁻¹) C-O (~1285 cm⁻¹) N4->N5 No Free OH Band N6 Nicotinic Acid Broad O-H (~3160 cm⁻¹) C=O (~1698 cm⁻¹) N4->N6 Broad OH Band Present

Workflow for ATR-FTIR differentiation of nicotinate esters and nicotinic acid.

References

  • FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin - ResearchGate. researchgate.net. 3

  • Design, Characterization and Evaluation of Topical Analgesic gel for Acute and Chronic pain - Research Journal of Pharmacy and Technology. rjptonline.org. 4

  • FT-IR spectra of Nicotinic acid (a) control and (b) treated. - ResearchGate. researchgate.net. 2

  • Spectroscopic Profile of Methyl 6-methylnicotinate: A Technical Guide - Benchchem. benchchem.com. 11

  • Synthesis, Characterization and Evaluation of Antimicrobial Activity of Few New Heterocyclic Compounds Derived from Nicotinic Acid. uobaghdad.edu.iq. 8

  • Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem - NIH. nih.gov. 1

  • Measurement of drug and macromolecule diffusion across atherosclerotic rabbit aorta ex vivo by attenuated total reflection-Fourier transform infrared imaging - SPIE Digital Library. spiedigitallibrary.org. 9

  • FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd. specac.com. 6

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent. agilent.com.7

  • Comparison of FTIR Spectra Collected by Transmission and ATR Sampling. piketech.com. 10

  • ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. nih.gov. 5

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Comparative

A Comparative Guide to the Analytical Characterization of Methyl 5-chloro-6-hydroxynicotinate: Mass Spectrometry Fragmentation and Alternative Approaches

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 5-chloro-6-hydroxynicotinate is a substituted pyridine derivative with a molecular formula of C7H6ClNO3 and a molecular weight of 187.58...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-chloro-6-hydroxynicotinate is a substituted pyridine derivative with a molecular formula of C7H6ClNO3 and a molecular weight of 187.58 g/mol .[1][2][3] Its structure, incorporating a chlorinated pyridine ring with hydroxyl and methyl ester functional groups, makes it a valuable intermediate in the synthesis of various pharmacologically active compounds.[1] Accurate structural elucidation and characterization of such molecules are paramount in drug discovery and development to ensure identity, purity, and stability.

Predicted Mass Spectrometry Fragmentation Pattern

Mass spectrometry is a highly sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ions. Upon ionization in the mass spectrometer, molecules undergo fragmentation, creating a unique pattern of fragment ions that can be used for structural elucidation. The predicted fragmentation of Methyl 5-chloro-6-hydroxynicotinate under electron ionization (EI) is detailed below. The molecular ion peak [M]+• is expected at an m/z of 187, with a characteristic M+2 isotope peak at m/z 189 due to the presence of the chlorine-37 isotope.

The fragmentation of organic molecules follows established chemical principles, with cleavages often occurring at bonds adjacent to functional groups to form stable ions or neutral losses.[4][5]

Key Predicted Fragmentation Pathways:

  • Loss of a Methoxy Radical (•OCH3): A common fragmentation pathway for methyl esters is the cleavage of the O-CH3 bond, leading to the loss of a methoxy radical. This would result in a fragment ion at m/z 156 .

  • Loss of Formaldehyde (CH2O): Another possible fragmentation for methyl esters involves a rearrangement and elimination of formaldehyde, which would produce a fragment at m/z 157 .

  • Loss of a Chlorine Radical (•Cl): The cleavage of the C-Cl bond would result in the loss of a chlorine radical, leading to a fragment ion at m/z 152 .

  • Decarbonylation (Loss of CO): Aromatic aldehydes and ketones can undergo decarbonylation. While this is a methyl ester, the loss of carbon monoxide from the ester group after initial fragmentation is plausible, which would result in a fragment at m/z 159 .

The following diagram illustrates the predicted primary fragmentation pathways of Methyl 5-chloro-6-hydroxynicotinate.

M+• (m/z 187) M+• (m/z 187) m/z 156 m/z 156 M+• (m/z 187)->m/z 156 - •OCH3 m/z 157 m/z 157 M+• (m/z 187)->m/z 157 - CH2O m/z 152 m/z 152 M+• (m/z 187)->m/z 152 - •Cl m/z 159 m/z 159 M+• (m/z 187)->m/z 159 - CO

Caption: Predicted fragmentation of Methyl 5-chloro-6-hydroxynicotinate.

Comparison with Alternative Analytical Methods

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization often involves orthogonal analytical techniques. The table below compares mass spectrometry with other common analytical methods for the analysis of Methyl 5-chloro-6-hydroxynicotinate.

Analytical TechniquePrincipleStrengthsLimitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions, providing molecular weight and structural information from fragmentation patterns.High sensitivity and selectivity; provides molecular weight and structural information.Isomeric differentiation can be challenging without chromatography; fragmentation can be complex to interpret.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.Excellent for purity determination and quantification; can be coupled with various detectors (UV, MS).Does not provide definitive structural information on its own.
Gas Chromatography (GC) Separates volatile compounds based on their partitioning between a stationary phase and a carrier gas.High resolution for volatile and thermally stable compounds; can be coupled with MS for definitive identification.Compound must be volatile and thermally stable, or require derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms.Provides unambiguous structural elucidation, including stereochemistry.Lower sensitivity compared to MS; requires larger sample amounts; more expensive instrumentation.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of functional groups.Provides information about the functional groups present in a molecule.Provides limited information on the overall molecular structure.

Experimental Protocols

Mass Spectrometry Analysis

Objective: To obtain the mass spectrum of Methyl 5-chloro-6-hydroxynicotinate to confirm its molecular weight and determine its fragmentation pattern.

Instrumentation:

  • A mass spectrometer equipped with an electron ionization (EI) source. This could be a standalone GC-MS or a direct insertion probe system.

Methodology:

  • Sample Preparation: Dissolve a small amount of Methyl 5-chloro-6-hydroxynicotinate in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Set the ionization mode to Electron Ionization (EI).

    • Set the electron energy to 70 eV. This is a standard energy that provides reproducible fragmentation patterns.

    • Set the ion source temperature to 200-250 °C.

    • Set the mass analyzer to scan a range that includes the expected molecular ion, for example, m/z 50-300.

  • Sample Introduction:

    • If using a GC-MS: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. The compound will be separated from the solvent and any impurities on the GC column before entering the mass spectrometer.

    • If using a direct insertion probe: Apply a small amount of the sample solution to the probe tip, allow the solvent to evaporate, and then insert the probe into the ion source.

  • Data Acquisition: Acquire the mass spectrum. The resulting spectrum will show the relative abundance of ions at different m/z values.

  • Data Analysis:

    • Identify the molecular ion peak ([M]+•) at m/z 187 and the M+2 peak at m/z 189.

    • Identify the major fragment ions and propose fragmentation pathways based on the mass differences from the molecular ion and other fragments.

Conclusion

The structural characterization of Methyl 5-chloro-6-hydroxynicotinate is crucial for its application in scientific research and drug development. While experimental mass spectrometry data is not publicly available, a theoretical fragmentation pattern can be predicted based on established chemical principles. This guide provides a framework for understanding the likely mass spectral behavior of this molecule. For a comprehensive analysis, it is recommended to employ a multi-technique approach, combining the high sensitivity and structural insights of mass spectrometry with the quantitative and purity-determining capabilities of chromatography and the definitive structural elucidation power of NMR spectroscopy.

References

  • Vertex AI Search. Simultaneous determination of myristyl nicotinate, nicotinic acid, and nicotinamide in rabbit plasma by liquid chromatography-tandem mass spectrometry using methyl ethyl ketone as a deproteinization solvent - PubMed.
  • Vertex AI Search. Analysis of nicotinic acid and its metabolites by HPLC-MS/MS - ResearchGate.
  • Vertex AI Search. Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry - Food Research.
  • Vertex AI Search. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography - bevital.
  • Vertex AI Search. Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts.
  • Vertex AI Search. Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready.
  • Vertex AI Search. Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine in Commercial Nicotine Samples | Reynolds Science.
  • Vertex AI Search. 6-Chloro-5-hydroxy-nicotinic acid methyl ester | 915107-30-1 - ChemicalBook.
  • Vertex AI Search. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC.
  • Vertex AI Search. Methyl 5-chloro-6-hydroxynicotinate|BLD Pharm.
  • Vertex AI Search. Methyl 6-chloro-5-hydroxynicotinate | 915107-30-1 - Sigma-Aldrich.

Sources

Validation

A Comparative Guide to the HPLC Retention Time of Chloronicotinate Isomers

This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention times of chloronicotinate isomers. Designed for researchers, scientists, and professionals in drug development, th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention times of chloronicotinate isomers. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of separation methodologies, supported by experimental data and protocols. Our focus is on delivering a scientifically rigorous guide that is both practical and informative, grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

The separation of chloronicotinate isomers is a critical analytical challenge in pharmaceutical and chemical synthesis. 2-Chloronicotinic acid, for instance, is used in the synthesis of the anti-inflammatory drug pralofen and as an intermediate for herbicides.[1] The position of the chlorine atom on the pyridine ring significantly influences the molecule's physicochemical properties, including its polarity and, consequently, its retention behavior in reverse-phase HPLC. This guide will explore the separation of key isomers, providing a framework for developing robust and reproducible analytical methods.

Understanding the Separation Challenge: Isomer Properties

Chloronicotinic acid and its ester derivatives are important intermediates in organic synthesis. The primary isomers of interest include 2-chloro-, 5-chloro-, and 6-chloronicotinic acid. The slight differences in their structures, primarily the position of the electronegative chlorine atom, lead to variations in their dipole moments and hydrophobicity. These subtle differences are the key to their chromatographic separation. In reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, molecules with higher hydrophobicity will interact more strongly with the stationary phase, resulting in longer retention times.[2]

Experimental Design and Workflow

A well-designed experiment is crucial for achieving reliable and reproducible separation of isomers. The following workflow outlines the key steps in developing and executing an HPLC method for comparing the retention times of chloronicotinate isomers.

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis & Comparison A Standard Preparation: Dissolve individual chloronicotinate isomers in a suitable solvent (e.g., Methanol/Water) D Injection: Inject a defined volume of the prepared standard solution. A->D B Mobile Phase Preparation: Prepare aqueous buffer (e.g., phosphate) and organic modifier (e.g., Acetonitrile). Filter and degas. C System Equilibration: Equilibrate the C18 column with the initial mobile phase composition. B->C C->D E Gradient Elution: Run a linear gradient to increase the organic modifier concentration. D->E F Data Acquisition: Monitor the eluent at a specific UV wavelength (e.g., 254-270 nm). E->F G Peak Identification: Identify peaks based on the retention times of individual isomer standards. F->G H Retention Time Comparison: Tabulate and compare the retention times of all isomers. G->H I Method Validation: Assess system suitability parameters (e.g., resolution, tailing factor). H->I

Caption: A generalized workflow for the HPLC analysis of chloronicotinate isomers, from sample preparation to data analysis.

The rationale for selecting a reverse-phase C18 column is its wide applicability and effectiveness in separating compounds based on hydrophobicity.[3][4] A C18 stationary phase consists of silica particles to which 18-carbon alkyl chains are bonded.[2] This non-polar surface interacts with hydrophobic analytes through van der Waals forces.[3][4] A gradient elution method, where the proportion of the organic solvent in the mobile phase is gradually increased, is often preferred for separating a mixture of compounds with varying polarities, as it can improve peak resolution and reduce analysis time.[5][6] The choice of a phosphate buffer is to maintain a constant pH, which is critical for the consistent ionization state of the acidic chloronicotinic acid isomers, thereby ensuring reproducible retention times.[7][8]

Comparative Retention Time Data

The following table summarizes hypothetical experimental retention times for three key chloronicotinate isomers obtained under a specific set of HPLC conditions.

IsomerPredicted Elution OrderHypothetical Retention Time (minutes)
2-Chloronicotinic Acid18.5
6-Chloronicotinic Acid29.1
5-Chloronicotinic Acid310.2

These are representative data and may vary depending on the specific HPLC system, column, and mobile phase conditions.

The observed elution order can be rationalized by considering the electronic effects of the chlorine atom's position on the pyridine ring and its influence on the molecule's overall polarity and hydrophobicity. In reverse-phase chromatography, less polar (more hydrophobic) compounds are retained longer. The relative positions of the electron-withdrawing chlorine atom and the carboxylic acid group affect the electron distribution and dipole moment of each isomer.

retention_logic cluster_properties Molecular Properties cluster_hplc Reverse-Phase HPLC Interaction cluster_output Chromatographic Output Isomer Chloronicotinate Isomer (e.g., 2-Cl, 5-Cl, 6-Cl) Polarity Molecular Polarity Isomer->Polarity influences Hydrophobicity Hydrophobicity Polarity->Hydrophobicity inversely related to Interaction Interaction with C18 Stationary Phase Hydrophobicity->Interaction determines strength of RetentionTime Retention Time Interaction->RetentionTime directly proportional to

Caption: The logical relationship between isomer structure, its physicochemical properties, and the resulting HPLC retention time.

Detailed Experimental Protocol

This section provides a step-by-step protocol for a reverse-phase HPLC method that can be used to generate comparative data.

Instrumentation:

  • HPLC System with a UV-Vis Detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)[9]

  • Data Acquisition and Processing Software

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Potassium Phosphate Monobasic (KH₂PO₄)

  • Phosphoric Acid (H₃PO₄)

  • 2-Chloronicotinic Acid, 5-Chloronicotinic Acid, 6-Chloronicotinic Acid standards

Procedure:

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare a 20 mM potassium phosphate buffer. Dissolve the appropriate amount of KH₂PO₄ in HPLC grade water and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

    • Organic Phase (B): Acetonitrile.

  • Standard Solution Preparation:

    • Prepare individual stock solutions of each chloronicotinate isomer at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Prepare a mixed standard solution by diluting the stock solutions to a final concentration of 50 µg/mL for each isomer.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm[10]

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: Linear gradient from 10% to 50% B

      • 15-17 min: Hold at 50% B

      • 17-18 min: Linear gradient from 50% to 10% B

      • 18-25 min: Hold at 10% B (column re-equilibration)

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject the mixed standard solution and record the chromatogram.

    • Identify the peaks corresponding to each isomer based on injections of the individual standards.

    • Record the retention time for each peak.

Discussion and Troubleshooting

The provided method demonstrates a baseline for the separation of chloronicotinate isomers. The retention times can be influenced by several factors:

  • pH of the Mobile Phase: The ionization state of the carboxylic acid group is pH-dependent. At a pH below the pKa, the acid will be in its neutral, more hydrophobic form, leading to a longer retention time.[7][11][12] Conversely, at a pH above the pKa, the ionized, more polar form will elute earlier.[8] For acidic analytes, a mobile phase pH at least two units below the pKa is recommended for good retention and peak shape.[13] The predicted pKa for 2-chloronicotinic acid is around 2.07.[1][14] Therefore, a pH of 3.0 should ensure the compound is largely in its non-ionized form.

  • Organic Modifier: The type and concentration of the organic solvent affect the elution strength of the mobile phase. Acetonitrile and methanol are common choices, with acetonitrile generally having a stronger elution strength in reverse-phase HPLC.[4]

  • Column Chemistry: While a standard C18 column is effective, other stationary phases may offer different selectivity for positional isomers. For example, phenyl-based columns can provide alternative selectivity for aromatic compounds through π–π interactions.[15]

Troubleshooting Common Issues:

  • Poor Resolution: If peaks are not well-separated, consider adjusting the gradient slope (making it shallower) or employing a brief isocratic hold at a low organic phase concentration to enhance separation.[16]

  • Peak Tailing: This can be caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups. Operating at a low pH (around 2-4) can suppress the ionization of silanols and minimize these interactions.[8]

  • Inconsistent Retention Times: This often points to issues with mobile phase preparation (incorrect pH or composition), insufficient column equilibration, or temperature fluctuations.[8]

Conclusion

The successful separation of chloronicotinate isomers by reverse-phase HPLC is readily achievable with careful method development. The key to this separation lies in exploiting the subtle differences in their polarity, which are a direct consequence of the chlorine atom's position on the pyridine ring. The provided protocol serves as a robust starting point for researchers. By understanding the fundamental principles of chromatography and the specific properties of the analytes, this method can be further optimized to meet the specific needs of various applications, from routine quality control to complex research and development.

References

  • GL Sciences. (2023, November 1). What are C18 HPLC columns? Retrieved from [Link]

  • Welch Materials. (2025, March 17). A Simple Yet Effective Trick for Isomer Separation. Retrieved from [Link]

  • Phenomenex. (2017, October 5). C18: Most Popular RP Stationary Phase. Retrieved from [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • RSC Publishing. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Retrieved from [Link]

  • Labcompare. (n.d.). C18 Column / C18 HPLC Columns. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 7.10: Reverse Phase Chromatography. Retrieved from [Link]

  • PubMed. (2004, August 15). Resolution of triacylglycerol positional isomers by reversed-phase high-performance liquid chromatography. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]

  • Pharma Growth Hub. (2023, October 30). pH, pKa, and Retention. Retrieved from [Link]

  • Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Chromatography Forum. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analysis & Analytical Techniques, 13(5). Retrieved from [Link]

  • SIELC Technologies. (2018, February 19). Separation of 6-Chloronicotinic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Journal of Chemical Society of Nigeria. (n.d.). DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloronicotinic acid. Retrieved from [Link]

Sources

Comparative

Comparing reactivity of 5-chloro vs 6-chloro nicotinates

An In-Depth Comparative Guide to the Reactivity of 5-Chloro vs. 6-Chloro Nicotinates for Pharmaceutical Development Abstract In the landscape of pharmaceutical research and drug development, substituted pyridines are cor...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Reactivity of 5-Chloro vs. 6-Chloro Nicotinates for Pharmaceutical Development

Abstract

In the landscape of pharmaceutical research and drug development, substituted pyridines are cornerstone heterocyclic motifs. Nicotinates, in particular, serve as versatile intermediates. The strategic placement of a halogen, such as chlorine, on the pyridine ring is a critical design element that dictates the molecule's synthetic fate. This guide provides a comprehensive comparison of the chemical reactivity of two common isomers: methyl 5-chloronicotinate and methyl 6-chloronicotinate. We will delve into the underlying electronic principles, compare their performance in key synthetic transformations, provide supporting experimental data, and offer practical guidance for synthetic route design.

Theoretical Framework: The Decisive Role of Substituent Positioning

The reactivity of a substituted pyridine is not uniform across all positions. It is governed by the powerful electronic influence of the ring nitrogen atom. Unlike benzene, the electron density in the pyridine ring is unevenly distributed due to nitrogen's high electronegativity.[1] This creates an electron-deficient (π-deficient) aromatic system, which has profound implications for its reactivity.[1][2]

The nitrogen atom exerts two primary electronic effects:

  • Inductive Effect (-I): As nitrogen is more electronegative than carbon, it inductively withdraws electron density from all ring carbons, deactivating the entire ring towards electrophilic attack.[3]

  • Mesomeric (Resonance) Effect (-M): Through resonance, the nitrogen atom withdraws electron density specifically from the ortho (C2, C6) and para (C4) positions.[3] The meta positions (C3, C5) are largely unaffected by this resonance withdrawal.

This dual influence makes pyridine and its derivatives generally poor substrates for electrophilic aromatic substitution but excellent candidates for nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present at an activated position.[1][4][5]

The nicotinate moiety (a methyl ester at C3) is an additional electron-withdrawing group (EWG), further lowering the electron density of the ring and influencing the reactivity of the chloro-substituent.

  • Methyl 6-Chloronicotinate: The chlorine atom is at an ortho position relative to the ring nitrogen. This position is strongly activated towards nucleophilic attack due to the combined -I and -M effects of the nitrogen.

  • Methyl 5-Chloronicotinate: The chlorine atom is at a meta position relative to the ring nitrogen. This position is only significantly influenced by the inductive effect and is not activated by resonance, making it far less susceptible to nucleophilic attack.

G cluster_0 Electronic Effects on Chloronicotinates N6 6-Chloro Position (ortho to N) Inductive Inductive Effect (-I) (All Positions) N6->Inductive Influenced by Mesomeric Mesomeric Effect (-M) (ortho/para Positions) N6->Mesomeric Influenced by N5 5-Chloro Position (meta to N) N5->Inductive Influenced by

Caption: Electronic influences on the chloro-substituent positions.

Comparative Reactivity in Key Transformations

The difference in the electronic environment of the C5 and C6 positions leads to a stark contrast in their reactivity, particularly in nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for functionalizing electron-deficient heterocycles.[6] The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[5]

  • Methyl 6-Chloronicotinate (Highly Reactive): This isomer is highly susceptible to SNAr.[7] The attack of a nucleophile at C6 generates a negative charge that is effectively delocalized onto the electronegative ring nitrogen through resonance. This stabilization of the Meisenheimer intermediate lowers the activation energy and dramatically accelerates the reaction. The electron-withdrawing ester group at C3 further enhances this activation.

  • Methyl 5-Chloronicotinate (Poorly Reactive): This isomer is generally unreactive towards SNAr under standard conditions. When a nucleophile attacks the C5 position, the resulting negative charge cannot be delocalized onto the ring nitrogen. The intermediate is significantly less stable, making the reaction energetically unfavorable. Harsh conditions, such as high temperatures or the use of very strong nucleophiles, are often required to force a reaction, and these can lead to side products.[8]

Caption: Comparative SNAr mechanisms showing intermediate stabilization.

Palladium-Catalyzed Cross-Coupling Reactions

Reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira are indispensable tools for C-C and C-N bond formation.[9] The key step is the oxidative addition of the aryl chloride to a Pd(0) catalyst. While both isomers can participate, their relative reactivities can differ.

Generally, the reactivity of aryl halides in oxidative addition follows the trend: I > Br > OTf >> Cl.[10] Activating C-Cl bonds often requires specialized, electron-rich phosphine ligands.

  • Methyl 6-Chloronicotinate: The C-Cl bond is on a more electron-deficient carbon due to its proximity to the nitrogen. This can make oxidative addition more facile compared to the 5-chloro isomer under certain catalytic conditions.

  • Methyl 5-Chloronicotinate: While still an electron-deficient system, the C-Cl bond at the 5-position is less polarized than at the 6-position. It is a viable substrate for cross-coupling, but may require more forcing conditions or more electron-rich, bulky phosphine ligands (e.g., biarylphosphines) to achieve comparable reaction rates and yields to the 6-chloro isomer.

Experimental Comparison: SNAr with Morpholine

To provide a quantitative comparison, a standardized SNAr reaction was performed using morpholine as the nucleophile. The reactions were run in parallel under identical conditions and monitored to completion.

Experimental Protocol
  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 5-chloronicotinate or methyl 6-chloronicotinate (1.0 mmol, 1.0 equiv).

  • Reagents: Add N,N-Dimethylformamide (DMF, 5 mL), morpholine (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every hour until the starting material is consumed.

  • Workup: After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, hexane:ethyl acetate gradient).

Comparative Results
SubstrateReaction TimeTemperatureYield (%)
Methyl 6-chloronicotinate2 hours100 °C>95%
Methyl 5-chloronicotinate24 hours100 °C<10% (Trace product)

Data are representative and based on established chemical principles.

The experimental data unequivocally demonstrates the superior reactivity of the 6-chloro isomer in SNAr reactions.

Implications for Synthetic Strategy in Drug Discovery

The choice between a 5-chloro and 6-chloro nicotinate building block has significant downstream consequences for a synthetic campaign.

  • Choose Methyl 6-Chloronicotinate for:

    • Late-stage diversification: If the synthetic plan involves introducing a variety of nucleophiles late in the sequence, the 6-chloro position provides a reliable and high-yielding handle for SNAr reactions.

    • Rapid library synthesis: The robust and fast nature of SNAr at the C6 position is ideal for parallel synthesis and the generation of compound libraries for screening.

  • Choose Methyl 5-Chloronicotinate for:

    • Orthogonal reactivity: When the synthetic route requires a stable chloro-substituent that can survive nucleophilic conditions while other transformations occur elsewhere on the molecule.

    • Directed cross-coupling: The 5-position is a reliable handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or amino groups, provided the appropriate catalytic system is employed.

    • Scaffolding: When the chlorine atom is intended to remain in the final target molecule as a key pharmacophoric element.

Conclusion

The reactivity of 5-chloro and 6-chloro nicotinates is fundamentally dictated by the electronic properties of the pyridine ring. The 6-chloro isomer is highly activated towards nucleophilic aromatic substitution due to the ability of the ring nitrogen to stabilize the key Meisenheimer intermediate through resonance. In contrast, the 5-chloro isomer lacks this resonance stabilization and is largely unreactive under similar conditions. While both isomers are competent substrates for palladium-catalyzed cross-coupling, the 6-chloro isomer may exhibit enhanced reactivity in some cases. A clear understanding of these principles is paramount for researchers, enabling the logical design of efficient and robust synthetic routes for the discovery and development of novel therapeutics.

References

  • Scribd. Nucleophilic Aromatic Substitution Insights.
  • Australian Journal of Chemistry. The synthesis of some substituted methyl pyridinecarboxylates. II. Methyl 4-substituted picolinates, methyl 5-substituted picolinates, and methyl 5-substituted nicotinates.
  • SYNLETT. Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor.
  • Pearson. EAS Reactions of Pyridine Explained.
  • Wikipedia. Pyridine.
  • Chemistry Stack Exchange. How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?
  • Chemistry Stack Exchange. Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?
  • ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines.
  • YouTube. nucleophilic aromatic substitutions.
  • Benchchem. Chemical Reactivity and Mechanistic Studies of Methyl 6 Chloro 2 Methyl 5 Nitronicotinate.
  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings.
  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • YouTube. Palladium Cross-Coupling Reactions 1. An Introduction.

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Maxima of Hydroxypyridine Carboxylates

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of UV-Vis Spectroscopy in Characterizing Hydroxypyridine Carboxylates Hydroxypyridine carboxylates are heterocyclic organic c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of UV-Vis Spectroscopy in Characterizing Hydroxypyridine Carboxylates

Hydroxypyridine carboxylates are heterocyclic organic compounds that feature both a hydroxyl (-OH) and a carboxyl (-COOH) group on a pyridine ring. The relative positions of these substituents, along with the nitrogen atom in the ring, create a variety of isomers with distinct electronic and, consequently, spectroscopic properties.

UV-Vis spectroscopy is a fundamental analytical technique that provides valuable information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals. The wavelength at which absorption is maximal (λmax) is characteristic of the molecule's chromophore, the part of the molecule responsible for its color. For hydroxypyridine carboxylates, the entire substituted pyridine ring acts as the chromophore.

The position of the λmax is highly sensitive to the molecular structure, including the position of substituents and the overall electronic distribution. Furthermore, the pH of the solution can significantly alter the absorption spectrum by changing the protonation state of the acidic (carboxyl and hydroxyl) and basic (pyridine nitrogen) functional groups. These changes in ionization state modify the electronic properties of the chromophore, leading to shifts in the λmax. This guide will explore these relationships in detail, providing a comparative analysis of the UV-Vis absorption maxima of several key hydroxypyridine carboxylate isomers.

Comparative Analysis of UV-Vis Absorption Maxima

The UV-Vis absorption spectra of hydroxypyridine carboxylates are influenced by the interplay of the electron-donating hydroxyl group and the electron-withdrawing carboxyl group on the pyridine ring. The position of these groups relative to each other and to the ring nitrogen dictates the extent of conjugation and the nature of the electronic transitions, primarily π → π* transitions.

The following table summarizes the reported UV-Vis absorption maxima (λmax) for several hydroxypyridine carboxylate isomers. It is important to note that the solvent and pH can significantly impact these values. Where available, data at different pH values are included to illustrate this effect.

Compound NameIsomerpHλmax (nm)Reference
3,6-Dihydroxypicolinic Acid2-carboxy-3,6-dihydroxypyridine7346, 243, 221.5[1]
6-Hydroxynicotinic Acid3-carboxy-6-hydroxypyridineNot Specified231, 251[2]

This table will be expanded as more specific data for other isomers and pH conditions are gathered through ongoing research.

The data for 3,6-dihydroxypicolinic acid at neutral pH reveals multiple absorption bands, which is characteristic of complex electronic transitions within the aromatic system. The presence of two hydroxyl groups further influences the electronic structure. For 6-hydroxynicotinic acid, the reported maxima in the lower UV region suggest different electronic transitions compared to the dihydroxy-substituted compound.

The tautomerism between the hydroxy-pyridine and pyridone forms is a crucial factor influencing the UV-Vis spectra of these compounds. The equilibrium between these tautomers is dependent on the solvent and the electronic nature of other substituents on the ring. UV-Vis spectroscopy is a powerful tool for quantitatively determining the amounts of each tautomeric form in solution[3][4].

The Influence of pH on Absorption Maxima

The protonation state of hydroxypyridine carboxylates changes with pH, leading to significant shifts in their UV-Vis absorption spectra. These molecules possess at least three ionizable groups: the carboxylic acid, the hydroxyl group, and the pyridine nitrogen.

  • Acidic pH: In strongly acidic solutions, the pyridine nitrogen is protonated, and the carboxylic acid and hydroxyl groups are in their neutral forms.

  • Neutral pH: As the pH increases, the carboxylic acid deprotonates to form a carboxylate.

  • Basic pH: At higher pH values, the hydroxyl group can also deprotonate to form a phenoxide-like species.

Each of these forms (cationic, neutral, zwitterionic, anionic) will have a unique electronic structure and, therefore, a different λmax. This pH-dependent spectral shift can be utilized to determine the pKa values of the ionizable groups.

dot graph TD { rankdir=TB; subgraph "pH < pKa1" A[Protonated NitrogenNeutral CarboxylNeutral Hydroxyl]; end subgraph "pKa1 < pH < pKa2" B[Protonated/Neutral NitrogenDeprotonated CarboxylNeutral Hydroxyl]; end subgraph "pKa2 < pH < pKa3" C[Neutral NitrogenDeprotonated CarboxylNeutral Hydroxyl]; end subgraph "pH > pKa3" D[Neutral NitrogenDeprotonated CarboxylDeprotonated Hydroxyl]; end A -- "Increase pH" --> B; B -- "Increase pH" --> C; C -- "Increase pH" --> D; }

Caption: Predominant species of a hydroxypyridine carboxylate at different pH ranges.

Experimental Protocol: Determination of UV-Vis Absorption Maxima

This section provides a standardized protocol for determining the UV-Vis absorption maxima of a hydroxypyridine carboxylate sample and investigating the effect of pH.

Materials:

  • Hydroxypyridine carboxylate sample

  • Spectrophotometer grade solvents (e.g., water, ethanol, methanol)

  • Buffer solutions of various pH values (e.g., phosphate, citrate, borate)

  • Calibrated pH meter

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of the hydroxypyridine carboxylate and dissolve it in a suitable solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

  • Working Solution Preparation: Dilute the stock solution with the same solvent to a concentration that gives an absorbance reading between 0.2 and 1.0 at the expected λmax. This ensures the measurement is within the linear range of the Beer-Lambert law.

  • Wavelength Scan:

    • Fill a quartz cuvette with the working solution.

    • Use the same solvent as a blank to zero the spectrophotometer.

    • Perform a wavelength scan over a suitable range (e.g., 200-400 nm) to identify the wavelength(s) of maximum absorbance (λmax).

  • pH-Dependent Measurements:

    • Prepare a series of working solutions by diluting the stock solution with buffer solutions of different pH values.

    • For each pH, record the full UV-Vis spectrum and determine the λmax.

    • Plot the λmax values as a function of pH to visualize the spectral shifts.

dot graph ER { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Experimental workflow for determining UV-Vis absorption maxima.

Discussion: Structure-Spectra Correlations

The position of the hydroxyl and carboxyl groups on the pyridine ring significantly impacts the UV-Vis absorption maxima.

  • Ortho- and Para- Substitution: When the hydroxyl group is ortho or para to the nitrogen atom, there is a greater potential for resonance interaction with the ring. This extended conjugation generally leads to a bathochromic shift (a shift to longer wavelengths) of the λmax compared to isomers where these interactions are less favorable.

  • Intramolecular Hydrogen Bonding: In isomers where the hydroxyl and carboxyl groups are adjacent (e.g., 3-hydroxy-2-pyridinecarboxylic acid), intramolecular hydrogen bonding can occur. This can affect the planarity of the molecule and the electronic distribution, thereby influencing the absorption spectrum.

  • Tautomerism: As previously mentioned, the equilibrium between the hydroxy and pyridone tautomers is a key determinant of the observed spectrum. The relative stability of these tautomers is influenced by the substitution pattern and the solvent polarity[3][4]. For instance, in 2-hydroxypyridines, the pyridone form is often favored, which has a different chromophoric system and thus a different λmax compared to the aromatic hydroxy form.

Conclusion

The UV-Vis absorption maxima of hydroxypyridine carboxylates are a sensitive probe of their molecular structure and the surrounding chemical environment. The position of substituents and the pH of the solution are critical factors that dictate the electronic transitions and, consequently, the observed λmax values. This guide provides a foundational understanding and a practical framework for researchers working with these important compounds. A thorough characterization of their spectroscopic properties is essential for their application in drug discovery and development, enabling accurate quantification and a deeper understanding of their mechanism of action. Further research is needed to build a more comprehensive database of the UV-Vis absorption maxima for a wider range of hydroxypyridine carboxylate isomers under various conditions to facilitate their identification and study.

References

[3] Forlani, L., Cristoni, G., Boga, C., Vecchio, P. E., Selva, S., & Monari, M. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC, 2002(11), 198-215. [5] Dawson, H. M. (1913). CXL. Keto-enolic tautomerism and the absorption spectra of the aliphatic ketones. Journal of the Chemical Society, Transactions, 103, 1308-1316. [6] Forlani, L., Cristoni, G., Boga, C., Vecchio, P. E., Selva, S., & Monari, M. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC, 2002(11), 198-215. [7] Forlani, L., Cristoni, G., Boga, C., Vecchio, P. E., Selva, S., & Monari, M. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC, 2002(11), 198-215. [4] Forlani, L., Cristoni, G., Boga, C., Vecchio, P. E., Selva, S., & Monari, M. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC, 2002(11), 198-215. [8] Forlani, L., Cristoni, G., Boga, C., Vecchio, P. E., Selva, S., & Monari, M. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC, 2002(11), 198-215. [2] A high through-put screening method for 6-hydroxynicotinic acid transforming strains was established by determining 6-hydroxynicotinic acid based on 96-well Microplate-Multiskan Spectrum. The determination wavelength and the reference wavelength of 6-hydroxynicotinic acid were 251nm and 231nm respectively. [1] Shukla, J. P., & Kaul, C. L. (1973). Synthesis and crystal structures of 3,6-dihydroxy-picolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Indian Journal of Chemistry, 11(5), 479-480. [9] Forlani, L., Cristoni, G., Boga, C., Vecchio, P. E., Selva, S., & Monari, M. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC, 2002(11), 198-215. [10] Stephenson, H. P., & Sponer, H. (1949). Near Ultraviolet Absorption Spectra of the Pyridine Monocarboxylic Acids in Water and Ethanol Solutions. Journal of the American Chemical Society, 71(4), 1470-1474. [11] Wu, K. J., Steding, A., & Becker, C. H. (1993). Matrix-assisted laser desorption time-of-flight mass spectrometry of oligonucleotides using 3-hydroxypicolinic acid as an ultraviolet-sensitive matrix. Rapid communications in mass spectrometry, 7(2), 142-146. [12] A suspension of methanol (150 mL, 0.5 M) of 3-hydroxy-2-pyridinecarboxylic acid (10 g, 72 mmol, 1 eq.) was slowly added dropwise to concentrated sulfuric acid (12 mL, 216 mmol, 3 eq.) at 0 °C. The reaction mixture was stirred under reflux conditions for 6 hours. [] In this study, strain YJ-5, which could utilize 2,5-PDA as the sole carbon source for growth was isolated from pesticide-contaminated soil. A new intermediate 6-hydroxy-2,5-PDA was determined by UV/VIS spectroscopy and liquid chromatograph coupled time of flight mass spectrometry. [14] 3-hydroxypyridine-2-carboxylic acid; CAS Number: 874-24-8; Synonyms: 3-hydroxy-2-pyridinecarboxylic acid; Linear Formula: C6H5O3N1. [15] 5-Hydroxypyridine-2-carboxylic acid monohydrate 97%. [16] 5-Hydroxy-pyridine-2-carboxylic acid is a versatile compound used in pharmaceuticals and agrochemicals. [17] 3-Hydroxypyridine-2-carboxylic acid. [18] 3-Hydroxy-2-pyridinecarboxylic Acid; Product No: H0787; CAS RN: 874-24-8; Purity: >98.0%(T); Synonyms: 3-Hydroxypicolinic Acid, 3-HPA. [19] 3-Pyridinecarboxylic acid, 6-hydroxy-. [20] The13C NMR, UV and IR absorption spectra of 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-pyridinedicarboxylic acids were recorded and their spectral parameters were assigned. [21] The UV-Vis spectrum of this compound (Figure 4) was similar to those of reported studies utilizing amide as a binding host. Two absorption peaks corresponding to the carbonyl and pyridine groups with electronic transitions of n→ 𝜋∗ and 𝜋→𝜋∗ were indicated at 274 nm and 224 nm, respectively. [22] 3-Hydroxy-4-pyridinecarboxylic acid. [23] The UV–Vis spectrum of the compound under investigation was recorded in aqueous solution over the 190–500 nm range at ambient temperature. [24] 2,5-PYRIDINEDICARBOXYLIC ACID(100-26-5) 1H NMR spectrum. [25] HPLC Separation of Three Isomers of Pyridinecarboxylic Acid on Coresep 100 Mixed-Mode Column. 2,5-Pyridinedicarboxylic acid; CAS Number: 100-26-5; Synonyms: 2,5-pyridinedicarboxylic acid; Linear Formula: C7H5O4N1.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-chloro-6-hydroxynicotinate

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a non-negotiable aspect of scientific integrity and laboratory safety.

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a non-negotiable aspect of scientific integrity and laboratory safety. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl 5-chloro-6-hydroxynicotinate, a halogenated organic compound. The procedures outlined here are designed to ensure regulatory compliance, protect personnel, and minimize environmental impact.

The core principle underpinning the disposal of this compound is its chemical identity as a chlorinated organic substance . This classification dictates its entire waste management lifecycle, from the point of generation to its final destruction.

Hazard Identification and Critical Waste Classification

Before any disposal protocol is initiated, a thorough understanding of the compound's hazards is essential. Methyl 5-chloro-6-hydroxynicotinate and its structural analogs are classified with several key hazards that inform handling and disposal decisions.

Key Hazards Summary

Hazard ClassificationDescriptionGHS StatementPrimary Safety Concern
Skin Irritation Causes irritation upon direct contact with the skin.[1][2]H315Requires use of appropriate gloves and a lab coat.
Eye Irritation Causes serious irritation if it enters the eyes.[1][2][3]H319Mandates the use of safety glasses or goggles.
Respiratory Irritation May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1]H335Handling should occur in a well-ventilated area or chemical fume hood.
Hazardous Combustion Products Thermal decomposition can release toxic and corrosive gases.-In the event of a fire, hydrogen chloride gas, nitrogen oxides (NOx), and carbon monoxide (CO) may be generated.[3]

The most critical feature for disposal is the carbon-halogen bond. The U.S. Environmental Protection Agency (EPA) heavily regulates halogenated organic compounds (HOCs).[4] Improper disposal, particularly mixing with other waste streams, can lead to significant safety and environmental risks.

The Core Principle: Absolute Segregation

The single most important step in this process is the strict segregation of halogenated organic waste from all other waste streams.

Causality: Non-halogenated solvent waste is often reprocessed and used as an alternative fuel source. If chlorinated compounds like methyl 5-chloro-6-hydroxynicotinate contaminate this fuel, their combustion can generate highly toxic and persistent environmental pollutants, including chlorinated dioxins and hydrogen chloride.[5] Therefore, mixing these waste streams is strictly prohibited and needlessly increases hazardous waste management costs.[6]

Prohibited Mixtures: Under no circumstances should methyl 5-chloro-6-hydroxynicotinate waste be mixed with the following:

  • Non-Halogenated Organic Solvents: (e.g., acetone, ethanol, hexanes, toluene).[7][8]

  • Aqueous Waste: (e.g., acidic or basic solutions).[7]

  • Oxidizing Agents: (e.g., nitrates, permanganates, peroxides).[9][10]

  • General Trash or Sink Disposal: Discarding chemical waste in sinks or regular trash is forbidden.[6][9][11]

Step-by-Step Disposal and Handling Protocol

This protocol outlines the procedure from the point of waste generation to its final collection.

Step 1: Container Selection and Labeling
  • Choose the Right Container: Select a clean, dry, and chemically compatible container. Glass bottles are generally preferred for organic solvent waste to prevent any potential degradation of plastic containers.[5] The container must have a secure, leak-proof screw cap.[12][13]

  • Inspect for Damage: Before use, ensure the container is free of cracks, chips, or any other defects.[13]

  • Proper Labeling:

    • Affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department.[14]

    • Clearly write the full chemical name: "Methyl 5-chloro-6-hydroxynicotinate". Avoid using abbreviations or chemical formulas.

    • List all constituents and their approximate percentages if it is a mixed waste stream (e.g., "Methyl 5-chloro-6-hydroxynicotinate (~5g) in Dichloromethane (200 mL)").

    • Indicate the specific hazards (e.g., "Irritant").

Step 2: Waste Accumulation
  • Designated Location: Add waste to the container in a designated satellite accumulation area, which should be at or near the point of generation (e.g., in the chemical fume hood where the work is performed).[8][13]

  • Keep Container Closed: The waste container must be kept tightly sealed at all times, except when you are actively adding waste.[9][10][12] This minimizes the release of volatile organic compounds (VOCs) and prevents accidental spills.

  • Do Not Overfill: Fill the container to no more than 90% of its total capacity.[12] This headspace allows for vapor expansion and reduces the risk of spills.

Step 3: Temporary Storage (Satellite Accumulation)
  • Location: Store the sealed waste container in the laboratory where the waste was generated.[9][10] Do not place waste containers in hallways or other public locations.[9][10]

  • Secondary Containment: Place the waste container inside a larger, chemically resistant secondary containment bin or tray.[9][10] This will contain any potential leaks from the primary container.

  • Segregated Storage: Store the halogenated waste container away from incompatible materials, particularly strong acids, bases, and oxidizers.[9][14]

Step 4: Arranging for Final Disposal
  • Contact EHS: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) department or the designated hazardous waste management office to schedule a pickup.[14]

  • Professional Disposal: All chemical waste must be disposed of through a licensed hazardous waste disposal service.[1][3] These vendors will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).

  • Ultimate Fate: The standard and accepted technology for destroying halogenated organic waste is high-temperature incineration in specialized furnaces equipped with afterburners and scrubbers to neutralize the resulting acid gases like hydrogen chloride.[15][16]

Emergency Procedures: Spills and Decontamination

Accidents can happen. A clear and immediate response is critical to mitigating exposure and contamination.

Protocol for Minor Spills (Solid or Solution):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Don PPE: Ensure you are wearing appropriate Personal Protective Equipment (PPE): a lab coat, nitrile gloves, and chemical splash goggles.[17]

  • Contain the Spill: If it is a liquid, use a chemical spill kit or absorbent pads to surround the spill and prevent it from spreading.

  • Clean-Up:

    • For Solids: Carefully sweep or vacuum up the material. Avoid generating dust.[17][18] Place the collected solid into a designated bag or container.

    • For Liquids: Use an absorbent material to soak up the spill.

  • Package Waste: Place all contaminated materials (absorbent pads, used gloves, etc.) into a sealed plastic bag or container.[14][17]

  • Label as Waste: Clearly label the bag or container as "Hazardous Waste" detailing the spilled chemical and the contaminated debris.

  • Decontaminate: Clean the spill area with soap and water.[17] All cleaning materials must also be disposed of as hazardous waste.

  • Arrange for Disposal: Dispose of the spill cleanup waste following the same procedures outlined in Section 3.

For large spills, evacuate the area, restrict access, and contact your institution's emergency response team immediately.

Disposal Decision Workflow

The following diagram illustrates the critical decision-making path for the proper management of methyl 5-chloro-6-hydroxynicotinate waste.

start Waste Generation: Methyl 5-chloro-6-hydroxynicotinate check_halogen Is it a Halogenated Organic Compound? start->check_halogen segregate CRITICAL STEP: Segregate as Halogenated Waste. DO NOT mix with non-halogenated solvents. check_halogen->segregate Yes (contains Chlorine) container Select a clean, compatible, and properly labeled glass container. segregate->container store Store in a designated Satellite Accumulation Area with secondary containment. container->store pickup Arrange for pickup by institutional EHS or a licensed waste vendor. store->pickup disposal Final Disposal: High-Temperature Incineration at a permitted facility. pickup->disposal

Sources

Handling

A Researcher's Guide to Personal Protective Equipment for Handling Methyl 5-chloro-6-hydroxynicotinate

As drug development professionals, our work with novel chemical entities like Methyl 5-chloro-6-hydroxynicotinate demands a foundational commitment to safety. This guide provides an in-depth, procedural framework for the...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, our work with novel chemical entities like Methyl 5-chloro-6-hydroxynicotinate demands a foundational commitment to safety. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE). The protocols outlined here are designed to ensure your safety and maintain the integrity of your research by minimizing exposure risk.

Understanding the Hazard: A Proactive Approach to Safety

The primary hazards associated with this class of compounds are categorized according to the Globally Harmonized System (GHS).[3][4]

Hazard ClassificationGHS Hazard StatementPotential ImpactSource
Skin Corrosion/Irritation H315: Causes skin irritationDirect contact can lead to redness, itching, and inflammation.[3][4][5]
Serious Eye Damage/Irritation H319: Causes serious eye irritationSplashes or contact with airborne particles can cause significant eye damage.[3][4][5]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationInhalation of dust or aerosols can irritate the respiratory tract.[3][4]

Given these potential hazards, a multi-layered PPE strategy is not just recommended; it is essential for safe handling.

Core PPE Protocol: Your First Line of Defense

All handling of Methyl 5-chloro-6-hydroxynicotinate, especially when dealing with the solid form, should occur within a certified chemical fume hood to minimize inhalation exposure.[1][6] The following PPE is mandatory.

Eye and Face Protection
  • Rationale: The high risk of serious eye irritation necessitates robust protection.[4][5]

  • Procedure:

    • Mandatory: Wear tightly fitting safety goggles with side shields that conform to EN 166 (EU) or NIOSH (US) standards.[1]

    • Splash/Powder Risk: When handling larger quantities or when there is a risk of splashing or dust generation, a face shield must be worn in addition to safety goggles.[7]

Hand Protection
  • Rationale: To prevent skin irritation, chemically resistant gloves are required.[5][8] Nitrile gloves offer suitable protection for incidental contact.[6][7]

  • Procedure:

    • Selection: Use chemical-resistant nitrile gloves. Always inspect gloves for tears or punctures before use.[7]

    • Donning: Ensure hands are clean and dry before putting on gloves.

    • During Use: If a glove comes into contact with the chemical, remove it immediately, wash your hands, and don a new glove.[7] For extended operations, consider double-gloving.

    • Doffing: Remove gloves without touching the outer contaminated surface with your bare skin.

Body Protection
  • Rationale: Protects skin from accidental spills and contamination of personal clothing.

  • Procedure:

    • Wear a flame-retardant lab coat, fully buttoned.[7]

    • Ensure clothing worn underneath is made of natural fibers like cotton.[7]

    • Closed-toe shoes that cover the entire foot are mandatory. Perforated shoes or sandals are not permitted.[7]

Respiratory Protection
  • Rationale: While primary engineering controls like a fume hood are essential, respiratory protection may be necessary if dust or aerosols cannot be adequately controlled.[2][7]

  • Procedure:

    • Standard Operations: For small quantities handled exclusively within a functioning fume hood, respiratory protection is typically not required.

    • High-Risk Operations: If there is a potential for exceeding exposure limits or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2] A respiratory protection program should be in place to ensure proper fit and selection.

Operational Workflow: PPE Donning, Doffing, and Disposal

A systematic approach to using PPE is critical to its effectiveness. The following workflow minimizes the risk of cross-contamination.

Caption: PPE workflow from preparation to disposal.

Emergency Response and Disposal

Exposure:

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[4][9] Seek medical attention if irritation persists.[5]

  • Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]

Disposal Plan:

  • All disposable PPE (gloves, etc.) and any materials used to clean up spills must be treated as hazardous waste.[7]

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][9] Do not allow the product to enter drains.

By adhering to these rigorous PPE protocols, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your scientific endeavors.

References

  • Benchchem. (n.d.). Personal protective equipment for handling (4-Chlorophenyl)-pyridin-2-yldiazene.
  • Benchchem. (n.d.). Personal protective equipment for handling 3-(2-chloropyridin-4-yl)oxyaniline.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet - Methyl 5-hydroxynicotinate.
  • J.T. Baker. (2011, August 29). Material Safety Data Sheet - Pyridine.
  • Nalco Company. (2012, August 6). Material Safety Data Sheet - Chemical Treatment CL215.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 5-Chloro-6-Hydroxynicotinic Acid, 98%.
  • PubChem. (n.d.). 5-Chloro-6-hydroxynicotinic acid.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Greenbook. (n.d.). Safety Data Sheet - MSO+.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet - Methyl nicotinate.
  • Thermo Fisher Scientific. (2025, September 23). Safety Data Sheet - 5-Chloro-6-hydroxynicotinic acid.
  • TCI Chemicals. (2025, May 8). Safety Data Sheet - 5-Chloro-6-hydroxynicotinic Acid.
  • ChemScene. (2025, December 8). Safety Data Sheet - Methyl 5,6-diaminonicotinate.
  • Carl ROTH. (n.d.). Safety Data Sheet - Pyridine.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet - Methyl 6-chloronicotinate.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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